5-Bromo-N-butylpyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-butylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-2-3-4-10-8-11-5-7(9)6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIXIQHMEZRXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675148 | |
| Record name | 5-Bromo-N-butylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-71-9 | |
| Record name | 5-Bromo-N-butylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 5-Bromo-N-butylpyrimidin-2-amine
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-N-butylpyrimidin-2-amine
Introduction: The Significance of Substituted 2-Aminopyrimidines
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its ability to form key hydrogen bonds and engage in various intermolecular interactions has made it a cornerstone for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents.[3][4] The strategic functionalization of the pyrimidine ring and the exocyclic amino group allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.
This guide focuses on a specific, yet important derivative: This compound . The introduction of a bromine atom at the C5 position provides a valuable synthetic handle for further elaboration through cross-coupling reactions, while the N-butyl group modulates lipophilicity and steric profile. This compound serves as a critical intermediate in the synthesis of more complex molecules, including advanced therapeutics.[5] For instance, the 2-amino-5-bromopyrimidine core is a foundational element in the production of Macitentan, a dual endothelin receptor antagonist for treating pulmonary arterial hypertension.[5]
This document, intended for researchers and drug development professionals, provides a detailed exploration of the synthesis and comprehensive characterization of this compound, grounded in established chemical principles and analytical techniques.
Part 1: Synthesis of this compound
Synthetic Strategy: A Two-Step Approach
The synthesis of the target compound is most efficiently achieved through a two-step sequence. This strategy leverages commercially available starting materials and employs robust, high-yielding reactions common in heterocyclic chemistry.
-
Electrophilic Bromination: The synthesis begins with the regioselective bromination of 2-aminopyrimidine. The amino group at the C2 position is a strong activating group, directing electrophilic substitution to the electron-rich C5 position of the pyrimidine ring.
-
Nucleophilic N-Alkylation: The resulting intermediate, 2-amino-5-bromopyrimidine, undergoes N-alkylation with a suitable butylating agent (e.g., 1-bromobutane) to yield the final product.
This approach is logical and efficient, as it builds complexity in a controlled, stepwise manner.
Synthetic Workflow Diagram
The overall synthetic pathway is visualized in the workflow diagram below.
Caption: Synthetic route to this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyrimidine
This protocol is adapted from established procedures for the bromination of activated pyrimidine rings.[6]
-
Materials: 2-aminopyrimidine, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN).
-
Procedure:
-
To a round-bottom flask shielded from light, add 2-aminopyrimidine (1.0 eq).
-
Dissolve the starting material in acetonitrile (approx. 10 mL per gram of starting material).
-
Cool the solution in an ice-water bath to 0°C.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, ensuring the internal temperature remains below 5°C. The use of NBS is a safer and more selective alternative to elemental bromine.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight in the dark.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Wash the resulting solid with cold water, filter under suction, and dry in a vacuum oven to yield 2-amino-5-bromopyrimidine as a white solid.[6] A high yield (typically >95%) is expected for this reaction.[6]
-
Step 2: Synthesis of this compound
This protocol is based on standard N-alkylation methods for 2-aminopyrimidines.[1]
-
Materials: 2-amino-5-bromopyrimidine, Sodium Hydride (NaH, 60% dispersion in mineral oil), 1-Bromobutane, Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-bromopyrimidine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0°C in an ice-water bath.
-
Carefully add Sodium Hydride (1.1 eq) portion-wise. NaH is a strong, non-nucleophilic base ideal for deprotonating the amine to form the highly nucleophilic amide anion. (Caution: Hydrogen gas is evolved).
-
Stir the mixture at 0°C for 30-60 minutes.
-
Slowly add 1-Bromobutane (1.1 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain this compound.
-
Part 2: Characterization and Data Analysis
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Physical and Chemical Properties
The expected properties of the target compound are summarized below.
| Property | Value | Source |
| CAS Number | 14001-71-9 | [7] |
| Molecular Formula | C₈H₁₂BrN₃ | [7] |
| Molecular Weight | 230.10 g/mol | [7] |
| Appearance | Expected to be a solid or oil | - |
| Boiling Point | 318.0 °C at 760 mmHg | [7] |
| Density | 1.429 g/cm³ | [7] |
Spectroscopic Data Analysis
2.2.1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to identify the hydrogen atoms in the molecule. The expected signals are:
-
Pyrimidine Ring Protons: Two singlets in the aromatic region (typically δ 8.0-8.5 ppm). Due to the symmetrical substitution pattern, the two protons at C4 and C6 will be chemically equivalent and appear as a single peak.
-
N-H Proton: A broad singlet that may appear over a wide range (δ 4.5-5.5 ppm). This signal will disappear upon the addition of D₂O, which is a key diagnostic test.[8][9]
-
Butyl Chain Protons:
-
-CH₂- (adjacent to N): A triplet around δ 3.2-3.4 ppm, deshielded by the adjacent nitrogen atom.[9]
-
-CH₂- (second from N): A multiplet (sextet) around δ 1.5-1.7 ppm.
-
-CH₂- (third from N): A multiplet (sextet) around δ 1.3-1.5 ppm.
-
-CH₃ (terminal): A triplet around δ 0.9-1.0 ppm.
-
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present. Key expected absorption bands include:[10][11]
-
N-H Stretch: A single, sharp band in the range of 3350–3310 cm⁻¹ is characteristic of a secondary amine.[8][10]
-
C-H Stretch (aliphatic): Multiple bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).
-
C=N and C=C Stretch (aromatic): Absorptions in the 1650-1550 cm⁻¹ region.
-
N-H Bend: A band may be observed around 1650-1580 cm⁻¹.[10]
-
C-N Stretch: Aromatic C-N stretch is expected around 1335-1250 cm⁻¹, while the aliphatic C-N stretch appears around 1250–1020 cm⁻¹.[11]
-
C-Br Stretch: A band in the lower wavenumber region, typically 600-500 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A key diagnostic feature will be a pair of peaks of nearly equal intensity, two mass units apart, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).[12] For C₈H₁₂BrN₃, these peaks will appear at m/z 229 and 231.
-
Fragmentation: Common fragmentation pathways would include the loss of the butyl group or fragments thereof. For instance, cleavage of the C-N bond could lead to a fragment corresponding to the loss of a propyl radical (CH₂CH₂CH₃), resulting in a significant peak.
Conclusion
This guide has outlined a robust and efficient two-step synthesis for this compound from readily available starting materials. The detailed protocols for bromination and subsequent N-alkylation are based on well-established and reliable chemical transformations. Furthermore, a comprehensive analytical framework for the structural confirmation and purity assessment of the final product has been presented, detailing the expected outcomes from NMR, IR, and Mass Spectrometry. The information provided herein serves as a valuable technical resource for researchers engaged in the synthesis of pyrimidine-based compounds for pharmaceutical and chemical applications.
References
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Al-Hiari, Y. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(9), 13936-13950. Available from: [Link]
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Wang, L., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 90(5), 952-960. Available from: [Link]
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Gevorgyan, A. R., et al. (2018). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 23(11), 2967. Available from: [Link]
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Zhang, Y., et al. (2020). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Advances, 10(45), 26863-26877. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Retrieved January 15, 2026, from [Link]
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Khan, K. M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 22(10), 1639. Available from: [Link]
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International Journal of Scientific Study. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available from: [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 15, 2026, from [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 15, 2026, from [Link]
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WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved January 15, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved January 15, 2026, from [Link]
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An In-Depth Technical Guide to 5-Bromo-N-butylpyrimidin-2-amine: Properties, Structure, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-Bromo-N-butylpyrimidin-2-amine, a versatile building block in medicinal chemistry. Geared towards researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, structural features, synthesis, reactivity, and its significant role in the creation of targeted therapeutics.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound emerges as a particularly valuable intermediate due to the presence of a reactive bromine atom and a flexible N-butyl group, offering multiple avenues for synthetic diversification.
Physicochemical Properties and Structural Elucidation
Characterizing a synthetic intermediate is paramount for its effective use in multi-step syntheses. While comprehensive experimental data for this compound is not extensively published, we can infer its properties from available data and the analysis of closely related structures.
General Properties
| Property | Value | Source |
| CAS Number | 14001-71-9 | [1] |
| Molecular Formula | C₈H₁₂BrN₃ | [1] |
| Molecular Weight | 230.1 g/mol | [1] |
| Boiling Point | 318.029 °C at 760 mmHg | [1] |
| Density | 1.429 g/cm³ | [1] |
| Refractive Index | 1.581 | [1] |
| Flash Point | 146.139 °C | [1] |
Structural Analysis
The structure of this compound consists of a pyrimidine ring substituted at the 5-position with a bromine atom and at the 2-position with a secondary amine bearing a butyl group.
Caption: 2D Structure of this compound.
While a crystal structure for this compound is not publicly available, analysis of the closely related 5-Bromo-N-methyl-pyrimidin-2-amine reveals that the pyrimidine ring is essentially planar. The bromine and nitrogen substituents are coplanar with the ring. It is expected that the N-butyl analogue would adopt a similar planar pyrimidine core, with the butyl chain having conformational flexibility.
Spectroscopic Characterization (Predicted)
Based on the known spectroscopic properties of similar compounds, the following spectral characteristics can be anticipated for this compound:
-
¹H NMR: The spectrum would likely show a singlet for the proton on the pyrimidine ring. The protons of the butyl group would appear as a series of multiplets, with the methylene group adjacent to the amine nitrogen being the most deshielded. The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: The carbon atoms of the pyrimidine ring would resonate in the aromatic region, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronic effects. The carbons of the butyl group would appear in the aliphatic region.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching vibration for the secondary amine in the region of 3350-3310 cm⁻¹. C-N stretching vibrations for the aromatic amine would be expected around 1335-1250 cm⁻¹.[2]
Synthesis and Purification
The synthesis of this compound typically involves a two-step process starting from a suitable pyrimidine precursor.
Caption: General synthetic workflow for this compound.
Step 1: Bromination of 2-Aminopyrimidine
A common method for the bromination of 2-aminopyrimidine is the use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[3]
Protocol:
-
Dissolve 2-aminopyrimidine in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of N-bromosuccinimide in acetonitrile dropwise while maintaining the low temperature.
-
Allow the reaction to stir overnight at room temperature, protected from light.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water and filter to collect the solid 2-amino-5-bromopyrimidine.
Step 2: N-Alkylation
The introduction of the butyl group can be achieved through a nucleophilic substitution reaction with a butyl halide.
Protocol:
-
Suspend 2-amino-5-bromopyrimidine in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, sodium hydride (NaH), portion-wise at 0 °C to deprotonate the amino group.
-
After stirring for a short period, add 1-bromobutane dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its bromine atom, which serves as a versatile handle for introducing a wide array of substituents through cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo-substituent at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for constructing complex molecular architectures.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyrimidine ring and a variety of aryl or heteroaryl boronic acids or esters. This is a powerful method for extending the molecular scaffold and exploring structure-activity relationships (SAR).
-
Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond, replacing the bromine atom with a primary or secondary amine. This is particularly useful for introducing diverse amine functionalities that can engage in crucial hydrogen bonding interactions with biological targets.
Caption: Key cross-coupling reactions of this compound.
Applications in Drug Discovery
The 2-amino-5-bromopyrimidine scaffold is a cornerstone in the design of various therapeutic agents, particularly kinase inhibitors.[4][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Derivatives of 5-bromopyrimidines have been explored as inhibitors of several kinases, including:
-
ULK1 (Unc-51 like autophagy activating kinase 1): Derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as potent ULK1 inhibitors, which can block autophagy and induce apoptosis in cancer cells.[6]
-
PLK4 (Polo-like kinase 4): Novel pyrimidin-2-amine derivatives have shown potent inhibitory activity against PLK4, a key regulator of centriole duplication, making it a target for anticancer therapies.[7]
The N-butyl group in this compound can contribute to improved lipophilicity and may engage in hydrophobic interactions within the binding pocket of a target protein, thereby influencing the compound's pharmacokinetic and pharmacodynamic properties.
Safety and Handling
Based on the Safety Data Sheet for the related compound 2-Amino-5-bromopyrimidine, the following precautions should be considered when handling this compound. It is imperative to consult a specific and up-to-date Safety Data Sheet (SDS) for the compound before use.
-
Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its pyrimidine core, coupled with a reactive bromine handle and a modifiable N-butyl group, provides a versatile platform for the synthesis of diverse compound libraries. The amenability of the bromo group to palladium-catalyzed cross-coupling reactions allows for the facile introduction of various functionalities, enabling extensive exploration of structure-activity relationships. As the quest for novel and selective therapeutics continues, the utility of well-designed intermediates like this compound will undoubtedly remain a critical component of successful drug development programs.
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Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry. [Link]
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Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]
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5-bromo-N-ethyl-N-propylpyrimidin-2-amine. PubChem. [Link]
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13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
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RESEARCH ARTICLE Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
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An improved and scalable process for the synthesis of 2-amino-5-bromopyridine. Heterocyclic Letters. [Link]
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Observed and calculated IR spectrum of 2-amino-5- bromo-4-methylpyridine. ResearchGate. [Link]
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The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state and in solution. UNED. [Link]
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13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Arkivoc. [Link]
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5-BROMOPYRIMIDIN-2-AMINE | CAS 7752-82-1. Matrix Fine Chemicals. [Link]
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5-Bromo-N-methyl-pyrimidin-2-amine. National Institutes of Health. [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. [Link]
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2-Amino-5-bromopyrimidine. PubChem. [Link]
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mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
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2-Amino-5-bromopyridine. PubChem. [Link]
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5-Bromo-N-butylpyrimidin-2-amine mechanism of action in biological systems
An In-Depth Technical Guide on the Putative Mechanism of Action of 5-Bromo-N-butylpyrimidin-2-amine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] This guide provides a comprehensive technical overview of this compound, a specific derivative of this versatile class. Due to the limited direct research on this particular compound, this document synthesizes information from structurally related 2-aminopyrimidine derivatives to propose putative mechanisms of action. We will delve into the potential biological targets, signaling pathways, and cellular effects, grounded in the established pharmacology of the broader 2-aminopyrimidine family. Furthermore, this guide outlines detailed experimental protocols to investigate and validate these hypothesized mechanisms, offering a roadmap for future research and drug development endeavors.
Introduction: The 2-Aminopyrimidine Scaffold - A Cornerstone of Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic aromatic compound and a key component of essential biomolecules such as nucleic acids and vitamins.[3] Its derivatives, particularly the 2-aminopyrimidines, have garnered significant attention in drug discovery due to their remarkable structural versatility and broad spectrum of biological activities.[2] These compounds are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[3][4]
The chemical properties of 2-aminopyrimidines, including their ability to act as hydrogen bond donors and acceptors, and the potential for substitution at various positions on the pyrimidine ring, allow for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles.[5] The introduction of a bromine atom at the 5-position, as in this compound, can significantly influence the compound's electronic properties and its interactions with biological targets.[5] Halogenation can enhance membrane permeability and introduce the possibility of halogen bonding, a specific non-covalent interaction that can contribute to target affinity and selectivity.[6] The N-butyl substituent at the 2-amino position further modulates the lipophilicity and steric profile of the molecule.
Putative Biological Targets and Mechanisms of Action
Based on the established activities of structurally similar 2-aminopyrimidine derivatives, we can hypothesize several potential mechanisms of action for this compound. The primary targets for this class of compounds are often protein kinases and G-protein coupled receptors (GPCRs).
Hypothesis 1: Inhibition of Protein Kinases in Cancer Signaling
Numerous 2-aminopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[7][8]
2.1.1. Putative Target: Fibroblast Growth Factor Receptors (FGFRs)
A series of 2-aminopyrimidine derivatives have been developed as highly selective inhibitors of FGFR4, a receptor tyrosine kinase implicated in the proliferation of certain breast cancer cells.[7] These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate to downstream substrates and thereby inhibiting the signaling cascade.
Proposed Signaling Pathway: FGFR Inhibition
Caption: Putative inhibition of the FGFR signaling pathway by this compound.
2.1.2. Putative Target: UNC51-like Kinase 1 (ULK1)
Derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as novel inhibitors of ULK1, a serine/threonine kinase that plays a crucial role in the initiation of autophagy.[9] Inhibition of ULK1 can block autophagy and induce apoptosis in cancer cells, making it a promising therapeutic strategy.
Proposed Signaling Pathway: ULK1 Inhibition and Autophagy Blockade
Caption: Hypothesized inhibition of ULK1 and subsequent blockade of autophagy by this compound.
Hypothesis 2: Modulation of Histamine H4 Receptor
Certain 2-aminopyrimidine derivatives have been synthesized as ligands for the histamine H4 receptor (H4R), a GPCR involved in inflammatory and immune responses.[10] Antagonism of H4R has shown potential in treating inflammatory conditions and pain.
Proposed Signaling Pathway: Histamine H4 Receptor Antagonism
Caption: Postulated antagonistic action of this compound at the histamine H4 receptor.
Experimental Protocols for Mechanism Validation
To investigate the hypothesized mechanisms of action for this compound, a series of in vitro and cell-based assays are proposed.
Kinase Inhibition Assays
Objective: To determine if this compound inhibits the activity of specific protein kinases, such as FGFRs and ULK1.
Methodology: In Vitro Kinase Assay (e.g., using a luminescence-based assay)
-
Reagents and Materials: Recombinant human FGFR4 and ULK1 enzymes, kinase-specific peptide substrates, ATP, ADP-Glo™ Kinase Assay kit (Promega), this compound, and a known inhibitor for each kinase as a positive control.
-
Procedure: a. Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO). b. In a 96-well plate, add the kinase, peptide substrate, and the test compound or control. c. Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. e. Calculate the percentage of kinase inhibition for each concentration of the test compound. f. Determine the IC50 value by fitting the data to a dose-response curve.
Rationale: This assay directly measures the enzymatic activity of the target kinase in the presence of the compound, providing a quantitative measure of its inhibitory potency.
Cell-Based Assays for Target Engagement and Downstream Effects
Objective: To confirm that this compound engages its target in a cellular context and modulates downstream signaling pathways.
Methodology: Western Blot Analysis
-
Cell Lines: Use cell lines known to have active FGFR or ULK1 signaling (e.g., a breast cancer cell line with FGFR4 amplification or a cancer cell line under nutrient deprivation to induce autophagy).
-
Procedure: a. Treat the cells with varying concentrations of this compound for a specified duration. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with primary antibodies against the phosphorylated forms of the target kinase (e.g., p-FGFR, p-ULK1) and key downstream effectors (e.g., p-ERK, LC3-II for autophagy). e. Use antibodies against the total forms of these proteins and a housekeeping protein (e.g., GAPDH) for normalization. f. Detect the signals using a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate. g. Quantify the band intensities to determine the effect of the compound on protein phosphorylation and expression.
Rationale: This method provides evidence of target engagement within the cell and demonstrates the functional consequence of this engagement on the relevant signaling pathway.
Receptor Binding and Functional Assays
Objective: To assess the binding affinity and functional activity of this compound at the histamine H4 receptor.
Methodology: Radioligand Binding Assay and Calcium Mobilization Assay
-
Reagents and Materials: Membranes from cells expressing recombinant human H4R, a radiolabeled H4R ligand (e.g., [3H]-histamine), this compound, and a known H4R antagonist. For the functional assay, a cell line expressing H4R and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Binding Assay Procedure: a. Incubate the cell membranes with the radioligand and varying concentrations of the test compound. b. Separate the bound and free radioligand by filtration. c. Measure the radioactivity of the bound ligand using a scintillation counter. d. Determine the Ki value of the test compound from competitive binding curves.
-
Functional Assay Procedure: a. Load the H4R-expressing cells with the calcium-sensitive dye. b. Stimulate the cells with an H4R agonist (e.g., histamine) in the presence or absence of varying concentrations of this compound. c. Measure the changes in intracellular calcium concentration using a fluorescence plate reader. d. Determine if the compound acts as an antagonist by its ability to block the agonist-induced calcium response.
Rationale: The binding assay quantifies the affinity of the compound for the receptor, while the functional assay determines its effect on receptor signaling, distinguishing between agonist and antagonist activity.
Summary of Biological Activities of Related 2-Aminopyrimidine Derivatives
| Compound Class/Derivative | Biological Target | Therapeutic Area | Reference |
| 2-Aminopyrimidine derivatives | Fibroblast Growth Factor Receptor 4 (FGFR4) | Cancer | [7] |
| 5-Bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | UNC51-like kinase 1 (ULK1) | Cancer | [9] |
| 2-Aminopyrimidine derivatives | Histamine H4 Receptor (H4R) | Inflammation, Pain | [10] |
| 2-Aminopyrimidine derivatives | Various microbial enzymes | Infectious Diseases | [1][2] |
| 2-Aminopyrimidine derivatives | DNA Topoisomerase II | Cancer | [11] |
Conclusion
While direct experimental data on this compound is currently unavailable, its structural similarity to a well-established class of pharmacologically active compounds, the 2-aminopyrimidines, allows for the formulation of several plausible mechanisms of action. The most promising hypotheses involve the inhibition of protein kinases crucial for cancer cell survival and proliferation, such as FGFRs and ULK1, or the modulation of the histamine H4 receptor, which is implicated in inflammatory processes. The experimental protocols outlined in this guide provide a clear and scientifically rigorous framework for testing these hypotheses. Further investigation into the biological activities of this compound is warranted and could lead to the development of novel therapeutic agents for a range of diseases.
References
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Pharmaceutical Sciences, 2(8), 2420-2426.
- Manorama, P. (2024). A comprehensive overview of 2-aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences, 2(8), 2420-2426.
- Fassihi, A., et al. (2017). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Pharmaceutical and Biomedical Research.
- Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6547-6557.
- Wang, Y., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 542-547.
- This compound. (n.d.). BenchChem.
- 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. (n.d.). ChemicalBook.
- Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Deriv
- Li, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782.
- Gupta, A., et al. (2012). Synthesis, docking and biological evaluation of some novel 5-bromo- 2- (5-aryl-1, 3, 4-thiadiazol-2-yl) isoindoline-1,3-dionederivatives targeting ATP-binding site of topoisomerase II. Medicinal Chemistry Research, 21(9), 2419-2430.
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Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[7][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(19), 6265.
- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. (n.d.). BenchChem.
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).
- Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. (2024). Journal of Medicinal Chemistry.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules, 29(10), 2269.
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Spectroscopic Data of 5-Bromo-N-butylpyrimidin-2-amine: A Technical Guide
Introduction
5-Bromo-N-butylpyrimidin-2-amine is a substituted pyrimidine derivative with significant potential in medicinal chemistry and drug discovery. Its structural elucidation and purity assessment are paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data provides a comprehensive chemical fingerprint of the molecule, ensuring its identity and quality for scientific applications. The molecular structure and basic properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14001-71-9 | [1] |
| Molecular Formula | C₈H₁₂BrN₃ | [1] |
| Molecular Weight | 230.1 g/mol | [1] |
| Exact Mass | 229.02100 u | [1] |
| Boiling Point | 318.0 °C at 760 mmHg | [1] |
| Density | 1.429 g/cm³ | [1] |
Molecular Structure
The structural formula of this compound is presented below. The key structural features include a pyrimidine ring, a bromine atom at position 5, and an N-butylamino group at position 2.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of similar structures and general chemical shift principles.[2][3][4]
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
¹H NMR Data and Interpretation
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Singlet | 2H | H-4, H-6 |
| ~5.0-5.5 | Broad Singlet | 1H | N-H |
| ~3.4 | Triplet | 2H | N-CH ₂-CH₂-CH₂-CH₃ |
| ~1.6 | Sextet | 2H | N-CH₂-CH ₂-CH₂-CH₃ |
| ~1.4 | Sextet | 2H | N-CH₂-CH₂-CH ₂-CH₃ |
| ~0.9 | Triplet | 3H | N-CH₂-CH₂-CH₂-CH ₃ |
The two protons on the pyrimidine ring (H-4 and H-6) are expected to appear as a singlet at approximately 8.3 ppm due to their chemical equivalence. The N-H proton of the secondary amine will likely appear as a broad singlet between 5.0 and 5.5 ppm, and its chemical shift can be concentration-dependent.[4] The protons of the butyl chain will exhibit characteristic multiplicities and integrations corresponding to their positions relative to the nitrogen atom. The methylene group attached to the nitrogen is expected to be the most deshielded of the alkyl protons.
¹³C NMR Data and Interpretation
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-2 |
| ~158 | C-4, C-6 |
| ~105 | C-5 |
| ~42 | N -CH₂-CH₂-CH₂-CH₃ |
| ~31 | N-CH₂-C H₂-CH₂-CH₃ |
| ~20 | N-CH₂-CH₂-C H₂-CH₃ |
| ~14 | N-CH₂-CH₂-CH₂-C H₃ |
The carbon atoms of the pyrimidine ring will appear in the downfield region of the spectrum. The carbon attached to the two nitrogen atoms (C-2) is expected around 162 ppm. The two equivalent carbons C-4 and C-6 are predicted to resonate at approximately 158 ppm. The carbon bearing the bromine atom (C-5) will be significantly shielded and is expected around 105 ppm. The carbon atoms of the butyl group will appear in the upfield region, with the carbon directly attached to the nitrogen being the most deshielded.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are based on the characteristic frequencies for secondary amines and aromatic heterocycles.[6][7]
Experimental Protocol (IR)
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Acquire the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
IR Data and Interpretation
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3310 | Medium | N-H stretch (secondary amine) |
| ~2960-2850 | Strong | C-H stretch (aliphatic) |
| ~1620-1580 | Strong | C=N and C=C stretch (pyrimidine ring) |
| ~1550 | Medium | N-H bend |
| ~1335-1250 | Medium | C-N stretch (aromatic amine) |
| ~700-600 | Medium | C-Br stretch |
The presence of a secondary amine is indicated by a single N-H stretching band in the region of 3350-3310 cm⁻¹.[6] Strong C-H stretching vibrations from the butyl group will be observed between 2960 and 2850 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1620-1580 cm⁻¹ region. A C-N stretching band for the aromatic amine will likely appear between 1335 and 1250 cm⁻¹.[6] The C-Br stretching vibration is expected in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Ionization: Ionize the sample molecules. In ESI, this is achieved by creating a fine spray of charged droplets. In EI, the sample is bombarded with high-energy electrons.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum.
MS Data and Interpretation
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks for the molecular ion ([M]⁺ and [M+2]⁺) of approximately equal intensity.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 229/231 | [M]⁺ (Molecular ion) |
| 173/175 | [M - C₄H₈]⁺ |
| 146/148 | [M - C₄H₉N]⁺ |
The fragmentation of the molecular ion can provide further structural information. A potential fragmentation pathway is depicted below.
Caption: A potential fragmentation pathway for this compound in mass spectrometry.
Conclusion
The comprehensive analysis of NMR, IR, and MS data provides a robust and reliable method for the structural confirmation and characterization of this compound. The predicted spectroscopic data presented in this guide, derived from established principles and comparison with analogous structures, serves as a valuable reference for researchers and scientists. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident identification and quality control of this important chemical entity in drug development and other scientific endeavors.
References
-
Columbia University. IR Spectroscopy Tutorial: Amines. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
MDPI. 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. [Link]
-
PubChem. 5-bromo-N-butyl-3-methyl-N-phenylpyridin-2-amine. [Link]
-
PubChem. 5-bromo-N-ethyl-N-propylpyrimidin-2-amine. [Link]
-
Wiley-VCH. Supporting Information. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-N-butylpyrimidin-2-amine for Researchers and Drug Development Professionals
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 5-Bromo-N-butylpyrimidin-2-amine, a crucial step in the early-stage drug development process. While specific experimental data for this compound is not extensively available in public literature, this document serves as a detailed roadmap for researchers, outlining the foundational principles, robust experimental protocols, and data interpretation strategies necessary to generate this critical information. By following the methodologies described herein, scientists can establish a thorough understanding of the compound's behavior in various solvent systems and under different stress conditions, thereby enabling informed decisions in formulation development, process chemistry, and regulatory submissions.
Introduction: The Critical Role of Physicochemical Characterization
This compound, with the molecular formula C₈H₁₂BrN₃, is a substituted pyrimidine derivative.[1] Understanding its physicochemical properties is paramount for its advancement as a potential drug candidate. Solubility directly impacts bioavailability and the feasibility of liquid formulations, while stability determines the compound's shelf-life, storage conditions, and potential degradation pathways that could lead to inactive or even toxic byproducts.
This guide will delve into the theoretical and practical aspects of determining the solubility and stability of this compound. It is structured to provide not just a set of instructions, but a deeper understanding of the scientific rationale behind each experimental step, empowering researchers to design and execute self-validating studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂BrN₃ | [1] |
| Molecular Weight | 230.1 g/mol | [1] |
| Density | 1.429 g/cm³ | [1] |
| Boiling Point | 318.029 °C at 760 mmHg | [1] |
| XLogP3 | 2.524 | [1] |
The XLogP3 value of 2.524 suggests that this compound has a moderate lipophilicity, which indicates it may have limited solubility in aqueous media and better solubility in organic solvents.[1] Experimental verification of this is essential.
Part I: Solubility Profiling
A comprehensive solubility profile across a range of solvents with varying polarities is a cornerstone of pre-formulation studies. This data informs the selection of appropriate solvent systems for analytical method development, purification, and the creation of various dosage forms.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
For this compound, the presence of the polar pyrimidine ring with nitrogen atoms capable of hydrogen bonding, and the non-polar n-butyl group and bromine atom, creates a molecule with mixed polarity. Therefore, its solubility will be highly dependent on the solvent's properties.
Experimental Determination of Equilibrium Solubility
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
-
Preparation: Accurately weigh an excess amount of this compound into several glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected solvent to each vial. A range of solvents should be tested, including but not limited to:
-
Purified Water
-
pH-adjusted buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Methanol
-
Ethanol
-
Acetonitrile
-
Acetone
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set at a specific temperature (e.g., 25 °C and 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. A preliminary experiment can be conducted to determine the time required to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation. Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.
-
Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of a pre-validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the measured concentration.
The results should be presented in a clear and concise table. The following is a hypothetical example of how to present the solubility data.
Table 2: Hypothetical Solubility of this compound at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Qualitative Classification |
| Purified Water | 10.2 | < 0.1 | Practically Insoluble |
| 0.1 N HCl (pH 1.2) | 10.2 | 1.5 | Slightly Soluble |
| pH 7.4 Buffer | 10.2 | < 0.1 | Practically Insoluble |
| Methanol | 5.1 | 25.0 | Soluble |
| Ethanol | 4.3 | 15.0 | Sparingly Soluble |
| Acetonitrile | 5.8 | 10.0 | Sparingly Soluble |
| Acetone | 5.1 | 35.0 | Soluble |
| Ethyl Acetate | 4.4 | 5.0 | Slightly Soluble |
| DMSO | 7.2 | > 100 | Very Soluble |
Visualization of the Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Part II: Stability Assessment and Forced Degradation Studies
Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors.[2] Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[2][3]
Rationale for Forced Degradation Studies
Forced degradation studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[4] The primary objectives of these studies are:
-
To elucidate the degradation pathways of the drug substance.[2]
-
To identify the likely degradation products.[3]
-
To develop and validate a stability-indicating analytical method that can resolve the drug substance from its degradation products.[4]
-
To understand the intrinsic stability of the molecule.[2]
Experimental Design for Forced Degradation
The forced degradation of this compound should be investigated under hydrolytic, oxidative, photolytic, and thermal stress conditions. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without complete destruction of the molecule.
A. Hydrolytic Degradation (Acid and Base)
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Given that pyrimidine derivatives can be susceptible to degradation by hot alkali, a careful time course study at a controlled temperature (e.g., 60 °C) is recommended.[5]
-
Neutralization: After the specified time points, withdraw samples, cool them to room temperature, and neutralize them with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute the neutralized samples and analyze them using a stability-indicating HPLC method.
B. Oxidative Degradation
-
Procedure: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and protected from light for a defined period.
-
Analysis: Withdraw samples at various time points and analyze them directly by HPLC.
C. Thermal Degradation
-
Procedure: Place a known amount of the solid compound in a stability chamber at an elevated temperature (e.g., 70 °C) for a specified duration.
-
Analysis: At the end of the study, dissolve a known amount of the stressed solid in a suitable solvent and analyze by HPLC.
D. Photolytic Degradation
-
Procedure: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze the light-exposed and dark control samples by HPLC.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating HPLC method. This method must be able to separate the parent compound from all process-related impurities and degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV-Vis scan |
| Injection Volume | 10 µL |
This method would need to be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualization of the Forced Degradation Workflow
Caption: Forced Degradation Study Workflow.
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for determining the solubility and stability of this compound. While publicly available data is scarce, the detailed experimental protocols and theoretical discussions provided herein equip researchers with the necessary tools to generate this critical information. The successful execution of these studies will enable a robust understanding of the compound's physicochemical properties, which is fundamental for its progression through the drug development pipeline. Future work should focus on the isolation and structural elucidation of any identified degradation products to fully characterize the stability profile of this compound.
References
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Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. Retrieved from [Link]
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Forced degradation studies. (2016). MedCrave online. Retrieved from [Link]
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Jadhav, S. B., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
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The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide to Unlocking its Biological Potential
Abstract
The 2-aminopyrimidine core is a privileged heterocyclic scaffold that has garnered immense attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow for versatile chemical modifications, leading to a diverse array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant potential of 2-aminopyrimidine derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 2-aminopyrimidine scaffold.
Introduction: The Significance of the 2-Aminopyrimidine Core
The pyrimidine ring is a fundamental building block of life, forming the basis of nucleobases in DNA and RNA.[1] The 2-aminopyrimidine moiety, characterized by a pyrimidine ring with an amino group at the second position, has emerged as a crucial pharmacophore in the development of novel therapeutics.[2] Its ability to participate in hydrogen bonding and dipole-dipole interactions through its nitrogen atoms facilitates strong binding to biological targets.[2] This has led to the development of several marketed drugs containing the 2-aminopyrimidine scaffold, including the anticancer agents Imatinib, Nilotinib, and Iclaprim, highlighting its clinical significance.[3]
Derivatives of 2-aminopyrimidine have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antimalarial, and antidiabetic properties.[2][3][4][5] This guide will focus on the most extensively studied and therapeutically relevant of these activities.
Anticancer Activity: Targeting the Engines of Cell Proliferation
The 2-aminopyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors, a critical class of anticancer drugs.[6] Kinases are key regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, leading to potent inhibition.[6]
Mechanism of Action: Kinase Inhibition
Many 2-aminopyrimidine derivatives exert their anticancer effects by inhibiting various protein kinases involved in cancer cell proliferation, survival, and metastasis. These include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR).
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle.[7] Their aberrant activity is a common feature in cancer. Several 2-aminopyrimidine derivatives have been developed as potent CDK inhibitors.[8][9][10] For instance, a series of (4-pyrazolyl)-2-aminopyrimidines have been identified as highly potent and selective CDK2 inhibitors.[9]
Signaling Pathway: CDK-Mediated Cell Cycle Progression
Caption: General mechanism of 2-aminopyrimidine (2-AP) derivatives as CDK inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Overexpression of EGFR is implicated in the development of non-small-cell lung cancer (NSCLC).[11] 2-aminopyrimidine derivatives have been designed as potent EGFR inhibitors, including those effective against resistance-conferring mutations like T790M/C797S.[11][12]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrations in FGF/FGFR signaling are found in various cancers. Selective FGFR4 inhibitors based on the 2-aminopyrimidine scaffold have been developed, showing potent enzymatic inhibition and selective suppression of cancer cell proliferation.[13]
Quantitative Data: Potency of 2-Aminopyrimidine Kinase Inhibitors
| Derivative Class | Target Kinase | IC50 Value | Reference |
| (4-Pyrazolyl)-2-aminopyrimidines | CDK2 | 0.29 nM | [9] |
| 2-(2-aminopyrimidin-4-yl)phenols | CDK1/CDK2 | Potent Inhibition | [10] |
| 2,4-Diaminopyrimidines | CDK7 | 7.21 nM | [7] |
| 2-Phenyl-4-aminopyrimidines | EGFRDel19/T790M/C797S | 0.133 µM | [11] |
| 2-Aminopyrimidines | FGFR4 | 2.6 nM | [13] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of 2-aminopyrimidine derivatives against a target kinase.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Test 2-aminopyrimidine derivatives
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Self-Validation:
-
Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
-
Run each concentration in triplicate to ensure data reproducibility.
-
The Z'-factor for the assay should be ≥ 0.5, indicating a robust and reliable assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[3] 2-Aminopyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial properties.[2][3][5]
Spectrum of Activity
Studies have shown that 2-aminopyrimidine derivatives are active against a range of Gram-positive and Gram-negative bacteria, as well as yeasts.[14] Some derivatives have also demonstrated the ability to modulate bacterial biofilm formation, which is a key factor in chronic infections and antibiotic resistance.[15]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound Series | Organism | MIC (µg/mL) | Reference |
| 2-amino-6-(substituted)pyrimidin-4-yl-2Hchromen-2-one analogues | S. aureus | 16.26 | [1] |
| 2-amino-6-(substituted)pyrimidin-4-yl-2Hchromen-2-one analogues | B. subtilis | 17.34 | [1] |
| 2-amino-6-(substituted)pyrimidin-4-yl-2Hchromen-2-one analogues | E. coli | 17.34 | [1] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a 2-aminopyrimidine derivative against a specific microorganism.
Materials:
-
Test 2-aminopyrimidine derivatives
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Grow the microorganism to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Self-Validation:
-
Include a positive control (no compound) and a negative control (no inoculum).
-
Use a standard antibiotic as a reference compound.
-
Perform the assay in triplicate.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to various diseases. 2-Aminopyrimidine derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[16]
Mechanism of Action
The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit the expression and activity of crucial inflammatory mediators such as cyclooxygenase-2 (COX-2), prostaglandin E2, and various cytokines.[16]
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by 2-aminopyrimidine derivatives.
Quantitative Data: COX-2 Inhibition
| Compound | IC50 vs. COX-2 (µmol) | Reference |
| Derivative 5 | 0.04 ± 0.09 | [16] |
| Derivative 6 | 0.04 ± 0.02 | [16] |
| Celecoxib (Standard) | 0.04 ± 0.01 | [16] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Objective: To evaluate the in vitro COX-2 inhibitory activity of 2-aminopyrimidine derivatives.
Materials:
-
Test 2-aminopyrimidine derivatives
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Enzyme and Compound Incubation: Pre-incubate the COX-2 enzyme with the test compound or vehicle at various concentrations.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction. Incubate for a specified time at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a solution of HCl).
-
PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Self-Validation:
-
Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Include a vehicle control (DMSO).
-
Run all experiments in triplicate.
Synthesis of 2-Aminopyrimidine Derivatives: A General Workflow
A common and efficient method for synthesizing a diverse library of 2-aminopyrimidine derivatives involves the nucleophilic substitution reaction of 2-amino-4,6-dichloropyrimidine with various amines.[4][6]
General Synthetic Workflow
Caption: General workflow for the synthesis of 2-aminopyrimidine derivatives.
Experimental Protocol: General Synthesis of 2-Aminopyrimidine Derivatives
Objective: To synthesize a 2-aminopyrimidine derivative via nucleophilic substitution.
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Substituted amine
-
Triethylamine
-
Ethanol (or solvent-free conditions)
-
Distilled water
-
TLC plates
-
Hexane and Ethyl acetate (for TLC)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine, the substituted amine, and triethylamine. The reaction can be performed in a solvent like ethanol or under solvent-free conditions.
-
Heating: Heat the reaction mixture at 80-90°C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: Once the reaction is complete, add distilled water to the mixture to precipitate the product.
-
Isolation and Purification: Filter the precipitate and wash with water. The crude product can be purified by crystallization from ethanol.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared) spectroscopy.
Future Perspectives and Conclusion
The 2-aminopyrimidine scaffold continues to be a highly attractive and versatile platform for the design and development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. Future research will likely focus on:
-
Improving Selectivity: Designing derivatives with enhanced selectivity for specific biological targets to minimize off-target effects and improve safety profiles.
-
Overcoming Drug Resistance: Developing novel 2-aminopyrimidine-based compounds that can overcome existing drug resistance mechanisms, particularly in cancer and infectious diseases.
-
Exploring New Therapeutic Areas: Investigating the potential of 2-aminopyrimidine derivatives in other disease areas where their mechanisms of action may be relevant.
-
Advanced Drug Delivery Systems: Formulating these derivatives into advanced drug delivery systems to improve their pharmacokinetic and pharmacodynamic properties.
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Bélanger, F., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 67(4), 2849-2863. [Link]
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Kim, K. S., et al. (2011). Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(14), 4345-4348. [Link]
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Xu, S., et al. (2024). Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(2), e2300460. [Link]
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Patel, R. B., et al. (2013). Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. ResearchGate. [Link]
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Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
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Rogers, S. A., & Melander, C. (2012). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Molecules, 17(5), 5877-5888. [Link]
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Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]
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Sharma, N., & Gupta, A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5208. [Link]
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Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]
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Manorama. (2024). A Overview Of The 2-Aminopyrimidine Derivatives As Antimicrobial Agents. International Journal of Pharmaceutical Sciences. [Link]
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Bouziane, A., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(13), 5149. [Link]
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El-Sayed, N. N. E., et al. (2024). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 14(1), 1-16. [Link]
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ResearchGate. (n.d.). Novel bioactive 2‐phenyl‐4‐aminopyrimidine derivatives as EGFR inhibitors for the treatment of non‐small cell lung cancer.[Link]
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Hoelner, M., et al. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Monatshefte für Chemie - Chemical Monthly, 151(9), 1375-1385. [Link]
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Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(2), 10657-10678. [Link]
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Bouziane, A., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(13), 5149. [Link]
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Manorama. (n.d.). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences. [Link]
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The Aminopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationship (SAR) Studies
Introduction: The Ascendancy of the Aminopyrimidine Scaffold
The aminopyrimidine nucleus represents a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous clinically approved drugs.[1][2] Its inherent ability to form multiple hydrogen bonds, coupled with the synthetic tractability that allows for precise, multi-vector structural modifications, has cemented its role in the development of targeted therapies.[3][4] Aminopyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][5][6] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of aminopyrimidines, with a primary focus on their role as kinase inhibitors, offering field-proven insights for researchers and drug development professionals.
Pillar 1: Deciphering the Structure-Activity Landscape of Aminopyrimidine-Based Kinase Inhibitors
The true power of the aminopyrimidine core lies in its function as a bioisostere for the purine scaffold of ATP, enabling it to effectively compete for the ATP-binding site of protein kinases.[7] Kinase deregulation is a well-established driver of oncogenesis, making kinase inhibitors a crucial class of anticancer drugs.[7] The SAR of aminopyrimidine-based kinase inhibitors is a testament to how subtle structural modifications can profoundly impact potency, selectivity, and pharmacokinetic properties.
The Core Interactions: A Privileged Hinge-Binding Motif
The efficacy of most aminopyrimidine kinase inhibitors stems from the critical hydrogen bond interactions formed between the N1 and the 2-amino group of the pyrimidine ring and the "hinge" region of the kinase ATP-binding pocket. This bidentate hydrogen bonding pattern mimics the interaction of the adenine portion of ATP, anchoring the inhibitor within the active site.
Caption: Fig 1. Core H-bond interactions with the kinase hinge.
Key Substitution Points and Their Impact on Activity
The SAR of aminopyrimidines is typically explored by modifying three key positions: the 2-position amino group, the 4-position, and the 5- and 6-positions of the pyrimidine ring.
-
The 2-Anilino Moiety: A common and highly effective modification involves the introduction of a substituted aniline ring at the 2-amino position. This phenylaminopyrimidine scaffold is famously present in Imatinib.[5] The substituents on this aniline ring can project into various sub-pockets of the kinase, dramatically influencing both potency and selectivity. For instance, in the development of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, 3',5'-disubstituted anilino groups, such as a 3'-chloro-5'-fluoro substitution, yielded compounds with low nanomolar IC50 values and excellent selectivity against other FGFR isoforms.[8]
-
The 4-Position: The Gateway to the Solvent Front: The 4-position of the pyrimidine ring is often directed towards the solvent-exposed region of the ATP-binding site. This position is ideal for introducing larger, more complex moieties to enhance potency and modulate physicochemical properties like solubility. In the development of c-jun N-terminal kinase (JNK) inhibitors, optimization at this position was a key strategy. Similarly, for histamine H4 receptor ligands, replacing a tert-butyl group at the 6-position with aromatic and secondary amine moieties at the 4-position led to significant gains in potency.[9]
-
The 5- and 6-Positions: Fine-Tuning and Selectivity: Modifications at the 5- and 6-positions, while often more constrained, can be crucial for fine-tuning inhibitor conformation and achieving selectivity. For IKK-2 inhibitors, the introduction of various substituents on a piperidinyl aminopyrimidine core structure was explored to improve activity and selectivity.[1]
The following diagram illustrates a generalized workflow for a typical SAR campaign on an aminopyrimidine scaffold.
Caption: Fig 2. Iterative workflow for aminopyrimidine SAR.
Pillar 2: Experimental Design and Methodologies for Robust SAR Determination
A successful SAR campaign is underpinned by robust and reproducible experimental protocols. The causality behind experimental choices is paramount for generating trustworthy data.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Rationale: This is a primary, direct-binding assay that provides quantitative IC50 values, which are the cornerstone of any SAR table. HTRF is a common format due to its high throughput, sensitivity, and resistance to interference from colored or fluorescent compounds.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test aminopyrimidine compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a suitable assay buffer.
-
Dilute the target kinase enzyme and the corresponding biotinylated substrate peptide to their optimal concentrations in the reaction buffer.
-
Prepare an ATP solution at a concentration equal to its Km for the target kinase. This is critical for ensuring that the assay accurately reflects competitive inhibition.
-
Prepare the HTRF detection reagents: an anti-phospho-substrate antibody labeled with a Europium cryptate (donor) and streptavidin-XL665 (acceptor).
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add 2 µL of the compound dilution.
-
Add 4 µL of the enzyme/substrate mixture to each well to initiate the reaction.
-
Add 4 µL of the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing for substrate phosphorylation.
-
-
Detection:
-
Add 10 µL of the premixed HTRF detection reagents to stop the reaction.
-
Incubate the plate in the dark for 60 minutes to allow for antibody binding and FRET signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the ratio against the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation System:
-
Controls: Include no-enzyme wells (background), no-compound wells (100% activity), and a reference inhibitor (positive control) on every plate.
-
Z'-factor: Calculate the Z'-factor for each plate to ensure the assay quality is high (Z' > 0.5 is considered excellent).
Protocol 2: Cell-Based Anti-Proliferative Assay (Example: MTT Assay)
This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines.
Rationale: While a biochemical assay confirms target engagement, a cell-based assay is crucial to confirm that the compound can penetrate the cell membrane and inhibit the target in a complex biological environment, leading to a desired phenotypic outcome (e.g., cytotoxicity).[10]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MDA-MB-231 for breast cancer) in the recommended medium until it reaches ~80% confluency.[10]
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the aminopyrimidine compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the compound concentration and fit the curve to determine the IC50 or GI50 (concentration for 50% growth inhibition).
-
Pillar 3: Data Presentation and Visualization
Clear presentation of SAR data is essential for making informed decisions in a drug discovery program.
Quantitative SAR Data Summary
The table below presents hypothetical but representative SAR data for a series of 2-anilinopyrimidine derivatives targeting a generic kinase, illustrating common structural modifications and their impact on potency.
| Compound ID | R1 (Aniline Substitution) | R2 (4-Position) | Kinase IC50 (nM)[8] | Cell Proliferation IC50 (µM)[10] |
| 1a | H | -CH3 | 850 | >10 |
| 1b | 3-Cl | -CH3 | 120 | 5.6 |
| 1c | 3-Cl, 5-F | -CH3 | 2.6 | 0.38 |
| 1d | 3-Cl, 5-F | -Piperazine-CH3 | 4.1 | 0.45 |
| 1e | 3-Cl, 5-F | -Morpholine | 15.2 | 1.2 |
This table demonstrates that adding electron-withdrawing groups to the aniline ring (1b vs 1a) improves potency. A di-substitution pattern (1c) provides a significant boost in both biochemical and cellular activity. Modifications at the 4-position (1d, 1e) can be used to modulate properties like solubility, though they may slightly impact potency.
Signaling Pathway Visualization
The following diagram depicts a simplified kinase signaling cascade, the type of pathway often targeted by aminopyrimidine inhibitors.
Sources
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- 10. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 5-Bromo-N-butylpyrimidin-2-amine as a Foundational Fragment for Drug Discovery
Abstract
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful, complementary approach to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By starting with low-molecular-weight fragments, FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties. This guide provides an in-depth technical framework for utilizing 5-Bromo-N-butylpyrimidin-2-amine as a strategic starting fragment. We will explore its inherent chemical attributes, potential therapeutic applications based on its privileged pyrimidine core, and provide detailed, field-proven protocols for its synthesis, screening, and elaboration into a potent lead series.
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine scaffold is a cornerstone of medicinal chemistry, renowned for its prevalence in essential biomolecules like nucleobases and its role as the core of numerous FDA-approved drugs.[3][4] This six-membered heterocycle is considered a "privileged structure" due to its ability to engage in a wide range of biological interactions. The nitrogen atoms at positions 1 and 3 can act as both hydrogen bond donors and acceptors, facilitating specific and strong binding to protein targets.[3] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[5][6]
This compound (Molecular Formula: C8H12BrN3) is a particularly compelling fragment. Its design incorporates several key features for FBDD:
-
A Privileged Core: The 2-aminopyrimidine scaffold is a well-established pharmacophore, particularly in kinase inhibition.[3]
-
A Vector for Growth: The n-butyl group provides a lipophilic interaction vector that can probe hydrophobic pockets within a binding site.
-
A Reactive Handle: The bromine atom at the 5-position is not merely a substituent; it is a versatile synthetic handle, poised for elaboration through established cross-coupling chemistries (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to grow the fragment into a more potent, drug-like molecule.[7]
This guide is structured to provide researchers with the causal logic behind experimental choices, self-validating protocols, and the authoritative grounding necessary to confidently incorporate this fragment into their drug discovery programs.
Physicochemical Profile and Fragment Qualification
A critical first step in FBDD is to ensure the starting fragment possesses desirable physicochemical properties. Fragments should be small, simple, and exhibit high "ligand efficiency"—meaning they form high-quality interactions with the target relative to their size. The "Rule of Three" is a widely accepted guideline for qualifying a compound as a fragment.[8]
| Property | Value | "Rule of Three" Guideline | Assessment |
| Molecular Weight (MW) | 230.1 g/mol [9] | < 300 Da | Pass |
| LogP (XLogP3) | 2.52[9] | < 3 | Pass |
| Hydrogen Bond Donors | 1 | ≤ 3 | Pass |
| Hydrogen Bond Acceptors | 3 | ≤ 3 | Pass |
| Polar Surface Area (PSA) | 37.81 Ų[9] | N/A | Favorable |
| Rotatable Bonds | 3 | ≤ 3 | Pass |
Expert Analysis: this compound comfortably adheres to the "Rule of Three," confirming its suitability as a starting fragment. Its balanced LogP suggests it has sufficient solubility for biophysical assays while retaining the ability to engage with hydrophobic regions of a target. The single hydrogen bond donor (the secondary amine) and multiple acceptors (the ring nitrogens) provide well-defined points for directional interaction within a protein binding site.
Synthesis and Chemical Elaboration
The synthetic tractability of a fragment is paramount for the subsequent hit-to-lead optimization phase. This compound can be synthesized through straightforward and scalable routes.
Protocol 3.1: Synthesis of this compound
This protocol describes a common method starting from 2-amino-5-bromopyrimidine.
Materials:
-
2-Amino-5-bromopyrimidine
-
Butyraldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (or Heptanes) for elution
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in dichloroethane (DCE), add butyraldehyde (1.2 eq) followed by a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.
-
Reductive Amination: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, minimizing over-reduction of other functional groups.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Logical Framework for Fragment Elaboration
The true power of this fragment lies in its potential for guided modification. The structure offers two primary vectors for growth.
Caption: Elaboration strategy for the core fragment.
-
Vector 1 (C5-Position): The bromine atom is a prime site for introducing complexity. Palladium-catalyzed cross-coupling reactions can append aryl or heteroaryl groups, which can pick up additional interactions in a solvent-exposed region of the binding pocket.
-
Vector 2 (N-butyl group): The butyl chain can be systematically modified. Shortening or lengthening the chain can optimize hydrophobic interactions. Introducing polarity (e.g., a terminal alcohol or ether) can improve solubility and pharmacokinetic (PK) properties.
Biophysical Screening: Identifying Target Engagement
Because fragments typically bind with weak affinity (high µM to mM range), sensitive biophysical techniques are required for screening.[2] A multi-technique cascade approach is recommended to confidently identify true hits and eliminate false positives.[10]
Caption: A typical fragment screening workflow.
Protocol 4.1: Primary Screening with Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for primary fragment screening.[11][12]
Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5)
-
Target protein (>95% purity)
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, Ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Fragment stock solutions in 100% DMSO.
Step-by-Step Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling to a target density that will yield a theoretical Rmax of ~50-100 RU for the fragment. Use a reference flow cell (mock-immobilized or with an irrelevant protein) to subtract non-specific binding.
-
Fragment Preparation: Prepare a screening plate by diluting the this compound stock (and other fragments) into running buffer to a final concentration of 200 µM. Causality Note: The final DMSO concentration must be kept constant across all samples (typically ≤1%) and matched in the running buffer to minimize solvent mismatch artifacts.
-
Screening Injection: Inject the fragment solutions over the target and reference surfaces. A typical injection might be 60 seconds of contact time followed by 120 seconds of dissociation.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. A binding "hit" is identified by a clear, concentration-dependent increase in the SPR signal (Response Units, RU) compared to buffer-only injections.
-
Validation: Hits from the primary screen should be re-tested in a dose-response format to confirm binding and estimate the dissociation constant (KD).
Protocol 4.2: Hit Validation with Ligand-Observed NMR
NMR is a powerful solution-based method to confirm direct binding and rule out artifacts like aggregation that can plague surface-based techniques.[13] Saturation Transfer Difference (STD) NMR is a common ligand-observed experiment.[11]
Objective: To confirm that the fragment directly binds to the target protein in solution.
Materials:
-
NMR spectrometer (>500 MHz) with a cryoprobe
-
NMR tubes
-
Target protein solution (10-50 µM in a deuterated buffer like PBS, pH 7.4)
-
Fragment stock solution (10-20 mM in d6-DMSO)
Step-by-Step Procedure:
-
Sample Preparation: Prepare two NMR samples.
-
Sample 1 (STD): Target protein (~20 µM) + Fragment (~1 mM).
-
Sample 2 (Reference): Fragment only (~1 mM).
-
-
Acquisition: Acquire a 1D proton reference spectrum for Sample 2. For Sample 1, acquire an STD-NMR spectrum. This involves selectively saturating protein resonances and observing which ligand signals receive this saturation via binding.
-
Data Processing: Process both spectra. Subtract the off-resonance spectrum from the on-resonance spectrum to generate the final STD spectrum.
-
Interpretation: Signals that appear in the STD spectrum belong to the protons of the fragment that are in close proximity to the protein upon binding. The presence of these signals is a direct confirmation of interaction. The relative intensity of the signals can provide information on which part of the fragment (e.g., the pyrimidine ring vs. the butyl chain) is more intimately involved in binding.
Computational Modeling: Structural Insights and Virtual Elaboration
Computational methods are indispensable for visualizing binding modes and planning the synthetic chemistry for fragment evolution.[14]
Protocol 5.1: Fragment Docking
Objective: To predict the binding pose of this compound in the target's active site.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, MOE)
-
Docking program (e.g., Glide, GOLD, AutoDock Vina)
-
A high-resolution crystal structure of the target protein (PDB ID).
Step-by-Step Procedure:
-
Protein Preparation: Load the PDB structure. Remove water molecules, add hydrogens, assign bond orders, and perform a constrained energy minimization to relieve any structural clashes.
-
Ligand Preparation: Draw the 3D structure of this compound and generate possible ionization states at physiological pH (e.g., using LigPrep).
-
Binding Site Definition: Define the docking grid box around the known binding site of the protein.
-
Docking Execution: Run the docking algorithm using standard precision (SP) or extra precision (XP) settings.
-
Pose Analysis: Visually inspect the top-scoring docking poses. Causality Note: A credible pose will exhibit chemically sensible interactions, such as hydrogen bonds between the 2-amino group or ring nitrogens and polar residues in the protein, and placement of the butyl group in a hydrophobic pocket. The bromine atom's position is critical—is it pointing towards a pocket that can be filled (growth vector) or is it buried against a protein wall?
Caption: Workflow for computational fragment docking.
Conclusion and Future Directions
This compound represents a high-quality, synthetically tractable starting point for fragment-based drug discovery campaigns. Its privileged 2-aminopyrimidine core provides a strong foundation for target interaction, particularly within the kinase family, while its well-placed synthetic handles offer clear and logical paths for optimization.[15][16] By employing a rigorous cascade of biophysical and computational methods as detailed in this guide, research teams can effectively validate hits and rationally design the evolution of this fragment into a potent, selective, and drug-like clinical candidate.
References
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Lal, K. & Yadav, P. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Online] Available at: [Link]
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International Journal of Pharmaceutical Sciences. (2024). Fragment Based Drug Design: A Review. [Online] Available at: [Link]
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Natarajan, A. et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Online] Available at: [Link]
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Nammalwar, B. & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Online] Available at: [Link]
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Sygnature Discovery. Fragment Screening. [Online] Available at: [Link]
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Si, Z. et al. (2019). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Online] Available at: [Link]
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DeFrees, S. A. et al. (1988). Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. PubMed. [Online] Available at: [Link]
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Natarajan, A. et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. ResearchGate. [Online] Available at: [Link]
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Joseph, P. R. & Tawa, G. J. (2018). Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. Springer Link. [Online] Available at: [Link]
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Erlanson, D. A. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. ACS Publications. [Online] Available at: [Link]
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Ciulli, A. et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC - NIH. [Online] Available at: [Link]
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Coyne, A. G. et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. [Online] Available at: [Link]
-
Natarajan, A. et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Semantic Scholar. [Online] Available at: [Link]
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Nammalwar, B. & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. PubMed. [Online] Available at: [Link]
-
Renaud, J. et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Online] Available at: [Link]
-
Erlanson, D. A. (2012). Introduction to fragment-based drug discovery. PubMed. [Online] Available at: [Link]
-
Neumann, L. et al. (2007). SPR-based fragment screening: advantages and applications. PubMed. [Online] Available at: [Link]
-
Forli, S. et al. (2014). Fragment-Based Docking: Development of the CHARMMing Web User Interface as a Platform for Computer-Aided Drug Design. NIH. [Online] Available at: [Link]
-
Singh, T. et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Online] Available at: [Link]
-
Goncearenco, A. & Bisk, D. C. (2017). Fragment-based Analysis of Ligand Dockings Improves Classification of Actives. PMC. [Online] Available at: [Link]
-
Fukunishi, Y. (2010). Post Processing of Protein-Compound Docking for Fragment-Based Drug Discovery (FBDD): In-Silico Structure-Based Drug Screening and Ligand-Binding Pose Prediction. Ingenta Connect. [Online] Available at: [Link]
-
Zhang, Z. et al. (2021). Combining fragment docking with graph theory to improve ligand docking for homology model structures. ResearchGate. [Online] Available at: [Link]
-
Pinheiro, C. G. et al. (2023). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. ACS Publications. [Online] Available at: [Link]
-
PubChem - NIH. 5-bromo-N-butyl-3-methyl-N-phenylpyridin-2-amine. [Online] Available at: [Link]
-
PubChem. 5-Bromo-2-methylpyridin-3-amine. [Online] Available at: [Link]
- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
An, L. et al. (2011). a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Arkivoc. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. [Online] Available at: [Link]
-
PubChem. 5-bromo-N-ethyl-N-propylpyrimidin-2-amine. [Online] Available at: [Link]
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- 16. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
A Theoretical and Computational Blueprint for 5-Bromo-N-butylpyrimidin-2-amine: From Molecular Structure to Drug Discovery Potential
Introduction: The Pyrimidine Scaffold and the Promise of 5-Bromo-N-butylpyrimidin-2-amine
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1] Its versatile structure has rendered it a "privileged scaffold" for the development of drugs targeting a wide array of diseases, most notably in oncology. Pyrimidine derivatives have been successfully developed as potent inhibitors of crucial cellular targets like protein kinases and dihydrofolate reductase (DHFR), leading to effective cancer therapies.[1][2][3]
This technical guide focuses on a specific, yet underexplored, member of this family: This compound . This molecule possesses key structural features ripe for investigation: a bromine atom at the 5-position, which can influence electronic properties and serve as a handle for further synthesis, and an N-butyl group at the 2-amino position, which impacts lipophilicity and potential interactions within protein binding pockets.
While dedicated experimental and computational studies on this exact molecule are not extensively documented, this guide provides a comprehensive theoretical framework for its characterization. By leveraging established computational methodologies applied to analogous structures, we will outline a complete workflow—from elucidating its fundamental electronic and structural properties using Density Functional Theory (DFT) to predicting its potential as a therapeutic agent through molecular docking simulations. This document serves as a blueprint for researchers, scientists, and drug development professionals aiming to unlock the potential of this compound.
Part 1: Quantum Chemical Deep Dive with Density Functional Theory (DFT)
To understand the intrinsic properties of this compound, we begin with a quantum chemical approach. Density Functional Theory (DFT) is a robust method for predicting molecular structure, vibrational frequencies, and electronic properties with high accuracy.[4][5]
The "Why": Causality Behind the Computational Protocol
The choice of computational method is critical for obtaining meaningful results. For organic molecules containing halogens and heteroatoms, the B3LYP hybrid functional has consistently provided a reliable balance between accuracy and computational cost.[4][6][7] We couple this with the 6-311++G(d,p) basis set . The inclusion of diffuse functions ("++") is essential for accurately describing the lone pairs of electrons on the nitrogen atoms, while the polarization functions ("d,p") account for the non-uniform distribution of electron density, which is particularly important for the bromine atom and the pyrimidine ring.[6][7]
Experimental Protocol: DFT Calculation Workflow
-
Structure Drawing & Initial Optimization: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D format. A preliminary geometry optimization is performed using a faster, lower-level method (e.g., semi-empirical PM6) to obtain a reasonable starting structure.
-
High-Level Geometry Optimization: The structure is then subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory . This process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides the theoretical vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra.
-
-
Electronic Property Analysis: From the optimized structure, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated.
Caption: Workflow for DFT analysis of this compound.
Predicted Molecular Geometry
The geometry optimization yields precise information about the molecule's 3D structure. The pyrimidine ring is expected to be nearly planar, with the N-butyl chain adopting a staggered conformation to minimize steric hindrance.
| Parameter | Predicted Value | Significance |
| C5-Br Bond Length | ~1.90 Å | Influences the molecule's reactivity and potential for halogen bonding in a protein active site. |
| C2-N(amino) Bond Length | ~1.36 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance. |
| N-C(butyl) Bond Length | ~1.47 Å | A standard C-N single bond, providing flexibility to the butyl chain. |
| C4-C5-C6 Bond Angle | ~117° | Deviations from the ideal 120° for sp² carbons reflect the electronic influence of the bromine substituent. |
Table 1: Predicted key geometrical parameters for this compound from DFT calculations.
Frontier Molecular Orbitals (FMOs) and Reactivity
The HOMO and LUMO, collectively known as the frontier molecular orbitals, are crucial for understanding a molecule's chemical reactivity.
-
HOMO: The highest energy orbital containing electrons. It represents the ability to donate electrons. For this molecule, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino group.
-
LUMO: The lowest energy orbital devoid of electrons. It represents the ability to accept electrons. The LUMO is likely distributed across the pyrimidine ring, particularly towards the electron-withdrawing bromine atom.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity.
| Parameter | Predicted Value | Implication |
| EHOMO | ~ -6.5 eV | Indicates the molecule's potential as an electron donor in chemical reactions or charge-transfer interactions. |
| ELUMO | ~ -1.2 eV | Suggests regions susceptible to nucleophilic attack. |
| ΔE (Gap) | ~ 5.3 eV | A moderately large gap, indicating good kinetic stability under normal conditions. |
Table 2: Predicted Frontier Molecular Orbital energies and energy gap.
Part 2: Correlating Theory with Experiment - A Spectroscopic Roadmap
A key strength of computational chemistry is its ability to predict and interpret experimental spectra. This synergy provides a self-validating system for structural elucidation.
Caption: Correlation between theoretical predictions and experimental data.
FT-IR Spectroscopy: The Molecule's Vibrational Fingerprint
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of solid this compound is finely ground with spectroscopic grade potassium bromide (KBr).
-
Pellet Formation: The mixture is compressed under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in an FT-IR spectrometer, and the spectrum is recorded, typically in the 4000–400 cm⁻¹ range.
Correlating with DFT: The calculated vibrational frequencies from our DFT analysis allow for a precise assignment of the experimental absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (amino) | 3450 - 3300 | Asymmetric and symmetric stretching of the primary amine. A key identifying feature. |
| C-H Stretch (butyl & aromatic) | 3100 - 2850 | Stretching of C-H bonds in the alkyl chain and on the pyrimidine ring. |
| C=N & C=C Ring Stretch | 1650 - 1550 | Vibrations characteristic of the pyrimidine ring structure. |
| N-H Bend (amino) | 1640 - 1580 | Scissoring motion of the amino group. |
| C-N Stretch | 1350 - 1250 | Stretching of the bond between the ring and the amino group. |
| C-Br Stretch | 650 - 550 | Stretching of the carbon-bromine bond, confirming the 5-bromo substitution. |
Table 3: Predicted FT-IR peak assignments for this compound.
NMR Spectroscopy: Mapping the Atomic Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
δ ~ 8.2 ppm (singlet, 2H): Protons on C4 and C6 of the pyrimidine ring. Their equivalence indicates free rotation around the C2-N(amino) bond on the NMR timescale.
-
δ ~ 5.0 ppm (broad singlet, 1H): The proton of the N-H group. Its broadness is due to quadrupole broadening and potential hydrogen exchange.
-
δ ~ 3.4 ppm (triplet, 2H): The -CH₂- group of the butyl chain directly attached to the amino nitrogen.
-
δ ~ 1.6 ppm (sextet, 2H): The second -CH₂- group of the butyl chain.
-
δ ~ 1.4 ppm (sextet, 2H): The third -CH₂- group of the butyl chain.
-
δ ~ 0.9 ppm (triplet, 3H): The terminal -CH₃ group of the butyl chain.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
δ ~ 162 ppm: C2 (attached to two nitrogens).
-
δ ~ 158 ppm: C4 and C6.
-
δ ~ 105 ppm: C5 (attached to bromine).
-
δ ~ 42 ppm: N-CH₂- (butyl).
-
δ ~ 31 ppm: -CH₂- (butyl).
-
δ ~ 20 ppm: -CH₂- (butyl).
-
δ ~ 14 ppm: -CH₃ (butyl).
Part 3: Probing Biological Relevance - Molecular Docking
Given that many pyrimidine derivatives function as protein kinase or DHFR inhibitors, we can hypothesize a similar role for this compound.[1][2][8][9][10] Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to the active site of a protein (receptor).[11][12]
Target Selection: Human Dihydrofolate Reductase (hDHFR)
We select human DHFR as a plausible target. DHFR is a critical enzyme for DNA synthesis, and its inhibition is a validated anticancer strategy.[2][13][14] Many known DHFR inhibitors feature a 2,4-diaminopyrimidine core, which forms key hydrogen bonds in the active site.[9] this compound shares the essential 2-aminopyrimidine moiety.
Experimental Protocol: Molecular Docking Workflow
This protocol outlines the steps using the widely adopted AutoDock software.[11][15]
-
Ligand Preparation: The DFT-optimized structure of this compound is saved in a .pdbqt format. Rotatable bonds are defined, and Gasteiger charges are computed.
-
Protein Preparation: The X-ray crystal structure of hDHFR (e.g., PDB ID: 1DLS) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Polar hydrogens and Gasteiger charges are added, and the file is saved in .pdbqt format.
-
Grid Box Definition: A 3D grid box is defined around the active site of hDHFR, typically centered on the location of the native co-crystallized inhibitor. The grid box must be large enough to encompass the entire binding pocket and allow the ligand to move freely.
-
Docking Simulation: The docking calculation is initiated using a genetic algorithm. This algorithm explores various conformations ("poses") of the ligand within the active site, evaluating each based on a scoring function.
-
Results Analysis: The results are clustered based on conformational similarity. The pose with the lowest binding energy from the most populated cluster is typically selected as the most probable binding mode. This pose is analyzed to identify key intermolecular interactions.
Caption: A streamlined workflow for molecular docking simulations.
Predicted Interactions and Interpretation
Based on the binding modes of similar pyrimidine inhibitors, we can predict the following interactions for this compound within the hDHFR active site:
| Interaction Type | Predicted Residues Involved | Significance |
| Hydrogen Bonding | Glu30, Ile7, Thr113 | The 2-amino group and one of the ring nitrogens are expected to form crucial hydrogen bonds, anchoring the molecule in the active site.[2] |
| Hydrophobic Contact | Leu22, Phe31, Ile60 | The N-butyl chain would likely occupy a hydrophobic pocket, contributing significantly to binding affinity.[2] |
| Halogen Bonding | Backbone carbonyl of Leu22 | The bromine atom may form a favorable halogen bond with an electron-rich oxygen atom, further stabilizing the complex. |
A strong predicted binding energy (e.g., -7 to -9 kcal/mol) would suggest that this compound is a promising candidate for further investigation as a DHFR inhibitor.
Conclusion
This guide has laid out a comprehensive theoretical and computational framework for the in-depth study of this compound. By integrating Density Functional Theory for structural and electronic characterization with molecular docking for biological target exploration, we can build a robust, data-driven profile of this molecule. The proposed workflow, grounded in established scientific principles and methodologies, demonstrates how computational chemistry can guide and accelerate the drug discovery process. The insights gained from these studies—from predicted spectroscopic fingerprints to plausible protein-ligand interactions—provide a solid foundation for subsequent experimental validation and position this compound as a molecule of interest for the development of novel therapeutics.
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-N-butylpyrimidin-2-amine
Introduction: The Strategic Importance of 5-Aryl-N-butylpyrimidin-2-amines in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are core components of numerous therapeutic agents.[2] The 2-aminopyrimidine moiety, a privileged structure, is a key pharmacophore found in a multitude of clinically successful drugs, including kinase inhibitors used in oncology.[3] Its ability to engage in key hydrogen bonding interactions and serve as a bioisostere for other aromatic systems makes it a highly attractive scaffold for drug design.[2]
5-Bromo-N-butylpyrimidin-2-amine is a valuable and versatile building block for the synthesis of novel substituted pyrimidines. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. The N-butyl group can modulate the physicochemical properties of the final compounds, such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles. This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound, offering a detailed experimental protocol, insights into reaction optimization, and troubleshooting strategies to empower researchers in the synthesis of novel 5-aryl-N-butylpyrimidin-2-amine derivatives for drug discovery and development.
The Mechanism of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The cycle begins with the insertion of the active palladium(0) catalyst into the carbon-bromine bond of this compound. This step is often the rate-determining step of the reaction and results in the formation of a palladium(II) intermediate.[5] For electron-rich substrates like aminopyrimidines, the use of electron-rich and bulky phosphine ligands on the palladium catalyst can facilitate this step.[6]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process requires the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its aryl group to the palladium complex, displacing the halide.[7]
-
Reductive Elimination: The final step involves the coupling of the two organic fragments (the pyrimidinyl and aryl groups) attached to the palladium center. This forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]
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Application Notes & Protocols: 5-Bromo-N-butylpyrimidin-2-amine as a Versatile Building Block for the Synthesis of Bioactive Compounds
Prepared by: Senior Application Scientist, Gemini Division
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds, including FDA-approved drugs.[1][2][3] This guide focuses on 5-Bromo-N-butylpyrimidin-2-amine , a key building block for the rapid generation of diverse molecular libraries. Its strategic bromination at the C5-position provides a versatile handle for sophisticated cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR). This document provides an in-depth analysis of the compound's reactivity and offers detailed, field-proven protocols for its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions—foundational transformations in modern drug discovery.
The Pyrimidine Scaffold: A Privileged Element in Kinase Inhibitor Design
The pyrimidine ring is not merely a structural component; it is a bioisostere of the adenine ring of ATP, allowing molecules that contain it to act as competitive inhibitors in the ATP-binding sites of protein kinases. Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Consequently, they are a major class of therapeutic targets.
The 2-aminopyrimidine motif, present in our building block, is particularly adept at forming key hydrogen bonds with the "hinge region" of the kinase active site, a conserved interaction that anchors many potent inhibitors.[3][5] The N-butyl group provides a lipophilic vector that can be oriented towards solvent-exposed regions or hydrophobic pockets, while the C5-bromo position serves as the primary point for diversification, allowing chemists to introduce a wide array of functional groups to probe for additional binding interactions and optimize pharmacological properties.[6][7]
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C5-position of this compound is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. This reactivity allows for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[8][9] The reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) and is valued for its mild conditions and tolerance of a wide range of functional groups.[8][9]
Causality Behind Protocol Choices:
-
Catalyst/Ligand System: The choice of a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a phosphine ligand is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For heteroaryl bromides, bulky, electron-rich phosphine ligands often improve reaction efficiency by promoting the rate-limiting oxidative addition and reductive elimination steps.[10]
-
Base and Solvent: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid.[10] The solvent system, often a mixture of an organic solvent (like 1,4-dioxane or DMF) and water, is chosen to ensure the solubility of both the organic and inorganic reagents.[9][11]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Generalized Protocol: Suzuki-Miyaura Coupling
-
Preparation: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Typical Range/Value | Purpose | Reference(s) |
|---|---|---|---|---|
| Substrate | This compound | 1.0 equivalent | Electrophile | - |
| Coupling Partner | Phenylboronic Acid | 1.2 - 1.5 equivalents | Nucleophile source | [10] |
| Pd Catalyst | Pd(PPh₃)₄ | 1 - 5 mol% | Catalyzes C-C bond formation | [10][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equivalents | Activates boronic acid | [10][12] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Varies | Reaction medium | [9][11] |
| Temperature | 90 °C | 80 - 110 °C | Provides activation energy |[9][11] |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The ability to form carbon-nitrogen bonds is paramount in medicinal chemistry, as the amine functional group is ubiquitous in pharmaceuticals. The Buchwald-Hartwig amination provides a powerful method for coupling aryl halides with a vast array of primary and secondary amines.[13][14]
Causality Behind Protocol Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP).[13][15] These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle for C-N bond formation.[16]
-
Base: A strong, non-nucleophilic base is typically required, with sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) being common choices.[15] Weaker bases like Cs₂CO₃ can also be effective, particularly with more advanced catalyst systems.[15] The base deprotonates the amine, allowing it to coordinate to the palladium center.[13]
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Generalized Protocol: Buchwald-Hartwig Amination
-
Preparation: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a base (1.5-2.5 eq), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-1.5 x Pd mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black and inorganic salts.[13]
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Component | Example | Typical Range/Value | Purpose | Reference(s) |
|---|---|---|---|---|
| Substrate | This compound | 1.0 equivalent | Electrophile | - |
| Coupling Partner | Morpholine | 1.1 - 1.5 equivalents | Nucleophile | [13] |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 5 mol% | Catalyst source | [13][15] |
| Ligand | Xantphos, BINAP | 1.2 - 6 mol% | Stabilizes Pd, facilitates cycle | [13][15] |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | 1.5 - 2.5 equivalents | Deprotonates amine | [15] |
| Solvent | Toluene, 1,4-Dioxane | Varies | Anhydrous reaction medium | [13] |
| Temperature | 110 °C | 80 - 120 °C | Provides activation energy |[13] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[17][18] This reaction introduces a rigid, linear alkynyl linker into the molecule, a strategy often used in drug design to probe deep into binding pockets or to serve as a handle for further functionalization (e.g., via click chemistry).
Causality Behind Protocol Choices:
-
Dual Catalysis: The reaction uniquely employs a dual catalytic system: a palladium complex to activate the aryl bromide and a copper(I) co-catalyst (typically CuI) to form a reactive copper-acetylide intermediate.[17][19]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HBr byproduct and as the solvent in many cases.[17][20] The base facilitates the formation of the copper acetylide.[19]
Caption: General workflow for a Sonogashira coupling reaction.
Generalized Protocol: Sonogashira Coupling
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the copper(I) co-catalyst (2-10 mol%).
-
Solvent/Base Addition: Add the anhydrous solvent (e.g., THF, DMF) and the amine base (2.0-3.0 eq).[17]
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) dropwise via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (can range from room temperature to 100 °C) and monitor for completion by TLC or LC-MS.[17][20]
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and quench with a saturated aqueous solution of ammonium chloride.[19] Filter the mixture through a pad of Celite.
-
Purification: Separate the organic layer, wash with water and brine, dry, and concentrate. Purify the crude product by flash column chromatography.
Table 3: Representative Conditions for Sonogashira Coupling
| Component | Example | Typical Range/Value | Purpose | Reference(s) |
|---|---|---|---|---|
| Substrate | This compound | 1.0 equivalent | Electrophile | - |
| Coupling Partner | Phenylacetylene | 1.2 - 1.5 equivalents | Nucleophile source | [17] |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 1 - 5 mol% | Primary catalyst | [17] |
| Cu Co-catalyst | CuI | 2 - 10 mol% | Forms copper acetylide | [17][20] |
| Base | Triethylamine (Et₃N) | 2.0 - 3.0 equivalents | Activates alkyne, neutralizes HBr | [17][20] |
| Solvent | THF or DMF | Varies | Anhydrous reaction medium | [17] |
| Temperature | Room Temp. | RT - 100 °C | Provides activation energy |[17][20] |
Safety and Handling
Researchers must exercise caution when handling this compound and associated reagents.
-
Hazard Profile: Halogenated aminopyrimidines are generally considered harmful if swallowed, in contact with skin, or if inhaled.[21] They can cause skin and serious eye irritation, as well as potential respiratory irritation.[21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including impervious gloves, a lab coat, and safety glasses or a face shield.[22][23]
-
Handling: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[23] Avoid generating dust. After handling, wash hands and any exposed skin thoroughly.[22]
-
Storage: Store the compound in a tightly closed container in a dry, well-ventilated area.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[24]
Conclusion
This compound is a high-value, versatile building block for the synthesis of bioactive compounds. Its 2-aminopyrimidine core provides a proven scaffold for kinase inhibition, while the C5-bromo position serves as a robust handle for diversification through reliable and well-understood palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide researchers with the foundational methodologies needed to rapidly generate libraries of novel compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery.
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Al-Ostoot, F. H., Al-Tamari, M. A., Al-Adhami, H. A., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
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Kaur, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5209. [Link]
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Hirabayashi, A., et al. (2008). A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 16(15), 7347-57. [Link]
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Smith, A. M., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Al-Hourani, B. J., et al. (2025). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate. [Link]
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Hussain, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Jubilant Ingrevia. (n.d.). Safety Data Sheet for 5-bromo-2-nitropyridine. Jubilant Ingrevia. [Link]
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Sun, H., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). 5-bromo-N-butyl-3-methyl-N-phenylpyridin-2-amine. PubChem. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. Pharma-intermediate.com. [Link]
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a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Arkivoc. [Link]
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Bioactive Compounds Derived from Plants and Their Medicinal Potential. MDPI. [Link]
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Application Notes and Protocols: N-Alkylation of 5-Bromopyrimidin-2-amine
Abstract
This document provides a detailed experimental guide for the N-alkylation of 5-bromopyrimidin-2-amine, a critical transformation for synthesizing a diverse range of biologically active molecules and pharmaceutical intermediates. We delve into the underlying chemical principles, present a robust and validated protocol using common laboratory reagents, and discuss alternative green chemistry approaches. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis, offering both a practical step-by-step procedure and the theoretical foundation necessary for troubleshooting and adaptation.
Introduction and Scientific Background
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly kinase inhibitors. The amino group serves as a key hydrogen bond donor, mimicking the interactions of the adenine moiety in ATP. The N-alkylation of this group is a fundamental strategy to modulate the compound's steric and electronic properties, thereby fine-tuning its potency, selectivity, and pharmacokinetic profile.
The substrate, 5-bromopyrimidin-2-amine, offers an additional synthetic handle. The bromine atom at the C5 position can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage diversification of the pyrimidine core.
Mechanistic Considerations and Regioselectivity:
The N-alkylation of 2-aminopyrimidines is a nucleophilic substitution reaction, typically following an SN2 pathway.[1] A primary challenge in this synthesis is controlling selectivity. 5-Bromopyrimidin-2-amine possesses three potential nucleophilic nitrogen atoms: the exocyclic amino group (Nexo) and the two endocyclic ring nitrogens (N1 and N3).
Generally, the exocyclic amino group is more nucleophilic and thus more reactive towards alkylation than the ring nitrogens, whose lone pairs contribute to the aromatic system. However, the reaction's regioselectivity can be influenced by the specific conditions.
A second challenge is preventing overalkylation.[2] The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine by-product.[3][4] Judicious choice of base, solvent, temperature, and stoichiometry is crucial to favor the desired mono-alkylated product.
Experimental Workflow Overview
The overall process involves the reaction of the starting amine with an alkylating agent in the presence of a base, followed by workup, purification, and characterization.
Caption: General workflow for the N-alkylation of 5-bromopyrimidin-2-amine.
Detailed Experimental Protocol
This protocol describes a general procedure for the mono-N-alkylation using an alkyl halide. Benzyl bromide is used as a representative alkylating agent.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Bromopyrimidin-2-amine | >98% | Sigma-Aldrich | CAS: 7752-82-1[5] |
| Benzyl Bromide | >98% | Acros Organics | Lachrymatory, handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Fisher Scientific | Finely ground for better solubility. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | Use a dry solvent for best results. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Deionized Water | - | - | For workup. |
| Brine (Saturated NaCl solution) | - | - | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | - | For drying organic layers. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidin-2-amine (1.0 eq., e.g., 1.00 g, 5.75 mmol) and finely powdered potassium carbonate (2.0 eq., 1.59 g, 11.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with dry nitrogen or argon for 5-10 minutes. This prevents side reactions with atmospheric moisture.
-
Solvent Addition: Add anhydrous DMF (20 mL) via syringe. Stir the suspension for 10 minutes at room temperature. The base, K₂CO₃, is crucial for neutralizing the HBr acid formed during the reaction.[6] Polar aprotic solvents like DMF are effective for SN2 reactions as they solvate the cation of the base while leaving the anion nucleophile relatively free.[6]
-
Reagent Addition: Add benzyl bromide (1.1 eq., 0.75 mL, 6.33 mmol) dropwise to the stirring suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 70 °C using an oil bath. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours.
-
TLC System: A typical mobile phase is 30% ethyl acetate in hexanes.
-
Visualization: UV lamp (254 nm). The starting material and product should have different Rf values. The reaction is complete when the starting amine spot is no longer visible.
-
-
Reaction Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.
-
Collect fractions containing the desired product (identified by TLC) and concentrate them to yield the pure N-benzyl-5-bromopyrimidin-2-amine.
-
Characterization of the Product
The structure of the final product must be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the pyrimidine ring protons, the benzyl group protons (in the aromatic and methylene regions), and a peak for the N-H proton. N-alkylation will cause a downfield shift of adjacent proton signals.[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This spectrum will confirm the number of unique carbon atoms in the molecule. Key signals include those for the pyrimidine ring carbons and the benzyl group carbons.
-
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the product. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum.
Alternative "Green" Synthetic Approaches
While the alkyl halide method is robust, it generates stoichiometric amounts of salt waste. Modern methods focus on higher atom economy and greener reagents.
Transition Metal-Catalyzed Alkylation with Alcohols:
A highly efficient method involves the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol serves as the alkylating agent.[8][9]
-
Reaction: 5-bromopyrimidin-2-amine reacts with an alcohol (e.g., benzyl alcohol) in the presence of a transition metal catalyst (based on Ru, Ir, or Zn) and a base.[8][10]
-
Advantages: The only byproduct is water, making this process highly atom-economical and environmentally friendly.[10] These reactions often exhibit excellent regioselectivity with no N,N-dialkylation products observed.[10]
-
Conditions: Typically requires higher temperatures (120-150 °C) and a specific catalyst system.[8][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive alkylating agent.2. Base is not strong enough or is wet.3. Insufficient temperature. | 1. Use a fresh bottle of alkyl halide.2. Use a stronger base like Cesium Carbonate (Cs₂CO₃) or ensure K₂CO₃ is anhydrous and finely powdered.[6]3. Increase the temperature gradually (e.g., to 80-90 °C). |
| Formation of Dialkylated Product | 1. Excess alkylating agent.2. Prolonged reaction time.3. High reactivity of the mono-alkylated product. | 1. Use closer to 1.0 equivalent of the alkylating agent.2. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.3. Consider a competitive deprotonation strategy.[11] |
| Low Isolated Yield | 1. Product is water-soluble.2. Emulsion during workup.3. Difficulty in chromatographic separation. | 1. Saturate the aqueous layer with NaCl before extraction.2. Add more brine during the washing steps to break the emulsion.3. Try a different solvent system for chromatography or use a different stationary phase. |
| Side Reaction (Ring Alkylation) | Reaction conditions are too harsh, or a different nitrogen is favored electronically. | This is less common for the exocyclic amine but possible. Try milder conditions (lower temperature) or a different solvent system. Toluene may favor N-alkylation in some systems.[12] |
References
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Sciencemadness.org. (2022). Best Conditions For N-Alkylation? [Online] Available at: [Link]
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Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Online] Available at: [Link]
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Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. [Online] Available at: [Link]
- Google Patents. (2012). CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation.
-
ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Online] Available at: [Link]
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Al-Masoudi, N. A., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Online] Available at: [Link]
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Thompson, A. L., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. [Online] Available at: [Link]
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Reddy, V. V., et al. (2024). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Online] Available at: [Link]
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Jana, A., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Online] Available at: [Link]
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Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Online] Available at: [Link]
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ResearchGate. (2014). the n-alkylation reaction of compound 6 in different organic solvents and ionic liquids. [Online] Available at: [Link]
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Al-Hourani, B. J., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences. [Online] Available at: [Link]
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Wikipedia. Amine alkylation. [Online] Available at: [Link]
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ResearchGate. (2024). DC/N‐alkylation of aminopyrimidines with isolated yields given in.... [Online] Available at: [Link]
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Chen, H., et al. (2010). A novel method for N -alkylation of aliphatic amines with ethers over γ-Al2O3. Central European Journal of Chemistry. [Online] Available at: [Link]
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IntechOpen. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. [Online] Available at: [Link]
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MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Online] Available at: [Link]
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Gök, Y., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Online] Available at: [Link]
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ResearchGate. (2018). IR, NMR spectral data of pyrimidine derivatives. [Online] Available at: [Link]
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Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterisation of heterocyclic structures. [Online] Available at: [Link]
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El-Sayed, N. N. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Online] Available at: [Link]
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University of Calgary. Ch22: Alkylation of Amines. [Online] Available at: [Link]
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ResearchGate. (2015). General and Mild Preparation of 2-Aminopyridines. [Online] Available at: [Link]
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Royal Society of Chemistry. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Online] Available at: [Link]
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National Institutes of Health. (2016). NMR Characterization of RNA Small Molecule Interactions. [Online] Available at: [Link]
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ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Online] Available at: [Link]
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Application Notes and Protocols for the Synthesis of a 5-Bromo-N-butylpyrimidin-2-amine Analog Library
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring system is a foundational scaffold in the realm of medicinal chemistry and drug discovery.[1][2] Its prevalence in the natural world, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA, underscores its inherent biocompatibility and privileged role in biological processes.[2] This has made pyrimidine derivatives a fertile ground for the development of a vast array of therapeutic agents targeting a wide spectrum of diseases, including cancer, inflammation, and viral infections.[3][4] The synthetic tractability of the pyrimidine core allows for systematic structural modifications, enabling the fine-tuning of physicochemical properties and pharmacological activities.[5]
This application note provides a comprehensive guide for the synthesis of 5-Bromo-N-butylpyrimidin-2-amine and a subsequent library of its analogs. We will delve into a detailed, step-by-step protocol for the synthesis of the lead compound and outline strategic approaches for diversification at key positions of the pyrimidine ring. The methodologies described herein are designed to be robust and adaptable, providing researchers with the tools to generate a diverse library of compounds for screening and lead optimization efforts.
Core Synthetic Strategy: A Modular Approach to Pyrimidine Analogs
Our synthetic approach is centered around a modular design, allowing for the late-stage introduction of diversity elements. The primary strategy involves the N-alkylation of a readily available aminopyrimidine precursor, followed by diversification at the C5 position via palladium-catalyzed cross-coupling reactions.
Retrosynthetic Analysis
A retrosynthetic analysis of our target analogs reveals a straightforward and convergent synthetic plan. The C-N bond of the N-butylamino group can be disconnected to reveal 2-amino-5-bromopyrimidine and a suitable butylating agent. Further disconnection of the C5-aryl/heteroaryl bond in our analog library points to a common 5-bromopyrimidine intermediate, which can be accessed from commercially available starting materials.
Caption: Retrosynthetic analysis of this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of this compound (Core Intermediate)
This protocol details the direct N-alkylation of 2-amino-5-bromopyrimidine. While various N-alkylation methods exist, a transition metal-catalyzed approach using an alcohol as the alkylating agent offers a greener and more atom-economical alternative to traditional methods using alkyl halides.[6]
Materials:
-
2-Amino-5-bromopyrimidine
-
n-Butanol
-
[Cp*IrCl₂]₂ (Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer)
-
Sodium Hydroxide (NaOH)
-
Anhydrous Toluene
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a 20 mL Schlenk flask, add 2-amino-5-bromopyrimidine (1.0 mmol, 174 mg), [Cp*IrCl₂]₂ (0.002 mmol, 1.6 mg, 0.2 mol%), and sodium hydroxide (0.2 mmol, 8.0 mg, 20 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add n-butanol (5.0 mmol, 0.46 mL) and anhydrous toluene (2 mL).
-
Heat the reaction mixture to 150 °C and stir for 12 hours under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to afford the pure this compound.
| Compound | Starting Material | Reagents | Yield (%) | Physical State |
| This compound | 2-Amino-5-bromopyrimidine | n-Butanol, [Cp*IrCl₂]₂, NaOH | 85-95 (expected) | White to off-white solid |
Table 1: Expected outcome for the synthesis of the core intermediate.
Protocol 2: Synthesis of a Representative Analog via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 5-(4-methoxyphenyl)-N-butylpyrimidin-2-amine from the core intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8]
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Degassed water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired analog.
Library Diversification Strategy
The true power of this synthetic approach lies in its adaptability for creating a diverse library of analogs. The following strategies can be employed to introduce structural variations:
-
Variation of the N-Alkyl Group: A variety of primary and secondary alcohols can be used in Protocol 1 to generate a range of N-substituted analogs. This allows for the exploration of the impact of the alkyl chain length, branching, and the presence of cyclic moieties on biological activity.
-
Diversification at the C5-Position: The Suzuki-Miyaura coupling described in Protocol 2 is highly versatile and can be used with a wide array of aryl and heteroaryl boronic acids or esters.[9][10] This enables the introduction of various substituents at the C5 position, allowing for the modulation of electronic and steric properties.
-
Alternative Cross-Coupling Reactions: For further diversification, other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed at the C5 position if a suitable starting material is used.[11][12]
Caption: Workflow for the diversification of the this compound scaffold.
| Analog Series | Point of Diversification | Exemplary Reagents | Potential Functional Groups |
| A | N-Alkyl Group | Isopropanol, Cyclopentanol, Benzyl alcohol | Branched alkyl, cyclic alkyl, arylalkyl |
| B | C5-Aryl/Heteroaryl | Phenylboronic acid, 3-Pyridinylboronic acid, 2-Thiopheneboronic acid | Substituted phenyls, pyridines, thiophenes |
Table 2: Proposed library of analogs with corresponding diversification points and reagents.
Conclusion
The synthetic routes and protocols outlined in this application note provide a robust and versatile platform for the creation of a diverse library of this compound analogs. By employing a modular strategy that combines efficient N-alkylation with powerful palladium-catalyzed cross-coupling reactions, researchers can readily access a wide range of novel compounds. This library will serve as a valuable resource for screening campaigns aimed at discovering new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
References
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
- Geronikaki, A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 9(1), 45.
- Patel, R., et al. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. Research Journal of Chemistry and Environment, 24(2), 1-6.
- MDPI. (n.d.).
- Reddy, T. J., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(26), 20296-20300.
- CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine.
- Reddy, T. J., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(26), 20296-20300.
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- International Journal of Pharmaceutical Sciences and Research. (n.d.). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS.
- Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
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Application Notes & Protocols: Utilizing 5-Bromo-N-butylpyrimidin-2-amine Derivatives for the Development of Novel Autophagy Inhibitors
Abstract
Autophagy is a fundamental cellular recycling process critical for homeostasis, and its dysregulation is implicated in numerous pathologies, including cancer and neurodegenerative diseases.[1] The initiation of autophagy is tightly controlled by a cascade of signaling proteins, with the serine/threonine kinase UNC-51-like kinase 1 (ULK1) acting as a pivotal initiator.[2] Consequently, ULK1 has emerged as a high-value target for therapeutic intervention. Recent medicinal chemistry efforts have identified the 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine scaffold as a promising starting point for the development of potent and selective ULK1 inhibitors.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this chemical series to develop and validate novel autophagy inhibitors. We detail the underlying biological rationale, provide step-by-step protocols for key validation assays, and offer insights into data interpretation.
Introduction: The Rationale for Targeting Autophagy via ULK1
Macroautophagy (hereafter "autophagy") is a catabolic pathway that sequesters and degrades cellular components like misfolded proteins and damaged organelles within double-membraned vesicles called autophagosomes.[5] These vesicles fuse with lysosomes to form autolysosomes, where the contents are broken down and recycled.[4] While essential for cellular health, cancer cells can hijack this process to survive metabolic stress and resist therapeutic agents, making autophagy inhibition a compelling strategy in oncology.[2][6]
The autophagy signaling cascade is initiated by the ULK1 complex, which includes ULK1, mAtg13, and FIP200.[5][7] This complex acts as a convergence point for upstream nutrient-sensing pathways, most notably the mechanistic target of rapamycin (mTOR).[8] Under nutrient-rich conditions, active mTOR suppresses the ULK1 complex, inhibiting autophagy. Conversely, under stress conditions like starvation, mTOR is inhibited, leading to the activation of the ULK1 complex and the initiation of autophagosome formation.[7] Given its critical, early-stage role, direct inhibition of ULK1's kinase activity offers a specific and effective means to block the entire autophagy process.[9]
Recent studies have highlighted that derivatives of the 5-bromo-pyrimidin-2-amine core structure can function as potent ULK1 inhibitors, blocking autophagy and inducing apoptosis in cancer cell lines.[3][6] This guide provides the necessary protocols to characterize novel compounds based on this scaffold.
Caption: The ULK1 complex is a central node in autophagy initiation.
Characterizing Novel Inhibitors: Key Experimental Protocols
To validate a novel compound derived from the 5-Bromo-N-butylpyrimidin-2-amine scaffold, a multi-tiered experimental approach is necessary. This involves confirming direct target engagement with ULK1 and demonstrating functional inhibition of the autophagy pathway within a cellular context.
Protocol 1: In Vitro ULK1 Kinase Assay
Principle: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of recombinant ULK1. The assay quantifies the phosphorylation of a specific substrate, and a reduction in signal in the presence of the compound indicates inhibition. Commercially available kits, such as ADP-Glo™, are commonly used for this purpose.
Rationale for Experimental Choices:
-
Direct Target Engagement: This cell-free assay is the gold standard for confirming that the compound directly inhibits the kinase activity of ULK1, ruling out off-target effects that might confound results from cell-based assays.[10]
-
Quantitative Potency: It allows for the determination of a precise IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), which is a critical metric for comparing the potency of different derivatives.[11]
Materials:
-
Recombinant human ULK1 enzyme
-
ULK1 substrate peptide (e.g., Myelin Basic Protein)
-
ATP
-
Test compound (e.g., a this compound derivative)
-
Known ULK1 inhibitor as a positive control (e.g., SBI-0206965, MRT68921)[10][11]
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound and control inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Reaction Setup: In a 384-well plate, add the components in the following order:
-
Kinase buffer.
-
Test compound or DMSO (vehicle control).
-
ULK1 enzyme.
-
ULK1 substrate peptide.
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for ULK1 to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent, which converts the generated ADP into a luminescent signal via a coupled luciferase reaction.
-
Third Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no-enzyme wells). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Example Data Presentation:
| Compound | Target | IC50 (nM) | Selectivity (ULK2/ULK1) |
| SBI-0206965 (Control) | ULK1 | 108 | ~7x |
| Compound 3s (Example) | ULK1 | 45 | >10x |
| Test Compound X | ULK1 | User Determined | User Determined |
| Test Compound Y | ULK1 | User Determined | User Determined |
| Data derived from known literature values for control and example compounds.[3][11] |
Protocol 2: LC3 Turnover Assay for Autophagic Flux
Principle: This assay is the most widely used method to measure autophagic activity (flux) in cells.[12] During autophagy, the cytosolic protein LC3-I is lipidated to form LC3-II, which is recruited to the autophagosome membrane.[7] The amount of LC3-II, therefore, correlates with the number of autophagosomes. By comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (which blocks the final degradation step), one can measure the rate of autophagosome formation and degradation, known as autophagic flux.[12][13] Inhibition of ULK1 will block the formation of autophagosomes, leading to a decrease in LC3-II accumulation.
Caption: Workflow for the LC3 turnover assay by Western blot.
Step-by-Step Methodology:
-
Cell Culture: Seed cells (e.g., A549 lung cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the test compound at various concentrations for a predetermined time (e.g., 6 hours). Include a vehicle control (DMSO). To stimulate a robust autophagic response, treatments can be performed in nutrient-rich media or under starvation conditions (e.g., Earle's Balanced Salt Solution, EBSS).
-
Lysosomal Blockade: For the final 2-4 hours of the treatment period, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) to a parallel set of wells for each condition.[12][14]
-
Causality Check: This step is crucial. The difference in LC3-II levels between wells with and without the lysosomal inhibitor represents the autophagic flux. A true autophagy inhibitor will prevent the accumulation of LC3-II even in the presence of the lysosomal block.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Perform densitometry to quantify the intensity of the LC3-II and loading control bands.
-
Normalize the LC3-II signal to the loading control. A decrease in the Bafilomycin A1-induced accumulation of LC3-II indicates autophagy inhibition.
-
Protocol 3: p62/SQSTM1 Degradation Assay
Principle: The protein p62 (also known as Sequestosome 1 or SQSTM1) is an autophagy receptor that binds to ubiquitinated cargo and also to LC3, thereby targeting the cargo for degradation.[15] As a result, p62 itself is degraded during the autophagic process.[16] When autophagy is inhibited, p62 accumulates in the cell.[17] Monitoring p62 levels by Western blot serves as a robust and complementary method to the LC3 turnover assay for assessing autophagic flux.[13][18]
Rationale for Experimental Choices:
-
Functional Readout: Measuring p62 levels provides a direct readout of the degradation capacity of the autophagy pathway. An increase in p62 protein levels is a strong indicator of a blockage in autophagic flux.[16]
-
Validation: This assay validates the findings from the LC3 turnover assay, providing a second, independent line of evidence for autophagy inhibition. It helps distinguish true inhibition from potential artifacts related to LC3 processing.
Caption: Workflow for the p62/SQSTM1 degradation assay.
Step-by-Step Methodology: The procedure for this assay is nearly identical to the Western blot portion of the LC3 turnover assay. The same cell lysates can be used.
-
Prepare Lysates: Follow steps 1-5 from the LC3 Turnover Assay protocol. The use of lysosomal inhibitors is not strictly necessary but can be included for a more comprehensive analysis of flux.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel (an 8-10% gel is suitable for p62).[18]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane.
-
Incubate with primary antibodies against p62/SQSTM1 and a loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize bands and perform densitometry.
-
Normalize the p62 signal to the loading control. An increase in the steady-state level of p62 upon treatment with the test compound indicates autophagy inhibition.
-
Conclusion
The this compound scaffold represents a validated and promising foundation for the discovery of novel ULK1 inhibitors. By employing the rigorous protocols detailed in these application notes—from direct enzymatic assays to functional cell-based assessments of autophagic flux—researchers can effectively characterize new chemical entities. A successful inhibitor developed from this series will demonstrate potent, dose-dependent inhibition of ULK1 kinase activity, a corresponding block in autophagic flux as measured by the prevention of LC3-II accumulation, and a stabilization of the autophagy substrate p62. These methods provide a clear, self-validating framework for advancing new autophagy inhibitors toward preclinical and clinical development.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 5-Bromo-N-butylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Bromo-N-butylpyrimidin-2-amine in Modern Synthesis
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The targeted functionalization of this privileged heterocycle is paramount in the generation of novel molecular entities with tailored pharmacological profiles. This compound emerges as a highly versatile and valuable building block in this context. The presence of a reactive bromine atom at the 5-position, ortho to a nitrogen, coupled with the N-butylamino substituent at the 2-position, offers a unique electronic and steric environment for strategic molecular elaboration via palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[2][3][4]
This comprehensive guide provides detailed application notes and robust protocols for the application of this compound in several key palladium-catalyzed cross-coupling reactions. The insights and methodologies presented herein are designed to empower researchers in drug discovery and development to leverage this key intermediate for the synthesis of diverse compound libraries and complex molecular targets.
Physicochemical Properties of this compound
A thorough understanding of the substrate's properties is critical for reaction optimization and troubleshooting.
| Property | Value | Source |
| CAS Number | 14001-71-9 | [5] |
| Molecular Formula | C₈H₁₂BrN₃ | [5] |
| Molecular Weight | 230.1 g/mol | [5] |
| Boiling Point | 318.029 °C at 760 mmHg | [5] |
| Density | 1.429 g/cm³ | [5] |
| XLogP3 | 2.524 | [5] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position of the pyrimidine ring is the primary site for palladium-catalyzed cross-coupling, a susceptibility attributed to the general reactivity trend of aryl halides (I > Br > Cl).[6][7] The electron-deficient nature of the pyrimidine ring further facilitates the initial oxidative addition step, which is often rate-limiting in the catalytic cycle.
General Experimental Workflow
A standardized workflow is crucial for reproducibility and efficiency in cross-coupling reactions. The following diagram illustrates a typical experimental setup.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[7][8] This reaction involves the coupling of this compound with an organoboron reagent, typically a boronic acid or ester.
Mechanistic Rationale
The catalytic cycle, depicted below, commences with the oxidative addition of the C-Br bond to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[7]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)[3]
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate, Ethyl acetate, Brine
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.[3]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-95 °C and stir vigorously.[9]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7]
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[3][7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to yield 5-phenyl-N-butylpyrimidin-2-amine.
Optimization and Troubleshooting:
| Parameter | Recommended Conditions & Rationale |
| Catalyst | Pd(PPh₃)₄ is a reliable choice. For challenging substrates, consider more active catalysts like Pd(dppf)Cl₂ or palladacycle-based pre-catalysts. |
| Base | K₃PO₄ is effective and generally well-tolerated.[9] Other bases like K₂CO₃ or Cs₂CO₃ can be screened for optimal results.[7] |
| Solvent | A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DMF) and water is common to dissolve both organic and inorganic reagents.[7][9] |
| Temperature | Typically 80-110 °C. Lower temperatures may be possible with highly active catalyst systems.[6] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, linking this compound with terminal alkynes.[1] This reaction is of great importance as the resulting 5-alkynylpyrimidines are valuable intermediates for synthesizing more complex structures and are often found in biologically active molecules.[1]
Mechanistic Rationale
The reaction proceeds through two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[1] The palladium cycle mirrors the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-pyrimidine complex.[1]
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a reaction flask, add this compound, Pd(PPh₃)₄, and CuI.[6]
-
Flush the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF) and triethylamine.[6]
-
Add phenylacetylene via syringe.
-
Stir the reaction at room temperature to 50 °C. The reaction is often run at or slightly above room temperature.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Troubleshooting Common Issues:
-
Dehalogenation: If significant debromination of the starting material is observed, consider using a milder base or a lower reaction temperature.[1]
-
Reaction Stalls: If the reaction does not proceed to completion, ensure all reagents and solvents are anhydrous and the system is under a strictly inert atmosphere. Fresh catalyst can be added if necessary.[1]
-
Homocoupling of Alkyne (Glaser coupling): Minimize by ensuring a truly anaerobic environment and using the recommended stoichiometry of reagents.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a wide range of substituted amino-pyrimidines.[10][11] This reaction is crucial for synthesizing molecules where an additional amino group is required at the 5-position.
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[10][12] The choice of ligand is particularly critical in this reaction to facilitate both the oxidative addition and the final reductive elimination steps.[13]
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOt-Bu, XPhos, and Pd₂(dba)₃ to a Schlenk tube.
-
Add this compound.
-
Add the anhydrous solvent, followed by the morpholine.
-
Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium black.[2]
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[2]
-
Concentrate the solution and purify the crude product by flash column chromatography.
Key Considerations for Buchwald-Hartwig Amination:
| Parameter | Recommended Conditions & Rationale |
| Catalyst/Ligand | A combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a sterically hindered biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) is typically required for high efficiency.[13] |
| Base | A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is necessary to deprotonate the amine in the catalytic cycle.[6] |
| Atmosphere | A strictly inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |
Other Potential Cross-Coupling Reactions
While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most common, other palladium-catalyzed couplings can also be effectively applied to this compound.
Heck Reaction
The Heck reaction couples the bromopyrimidine with an alkene to form a substituted alkene, providing a direct route to vinyl-substituted pyrimidines.[2][14] The reaction is typically carried out in the presence of a palladium catalyst and a base.[15][16]
Stille Reaction
The Stille reaction involves the coupling with an organotin compound.[17] While powerful and tolerant of many functional groups, the toxicity of organostannane reagents is a significant drawback.[17][18][19]
Conclusion
This compound is a strategically important building block for the synthesis of diverse and complex molecules, particularly within the realm of medicinal chemistry. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and versatile pathways for its elaboration. A rational approach to the selection of reaction conditions, including catalyst, ligand, base, and solvent, is paramount for achieving high yields and purity. The protocols and insights provided herein serve as a robust foundation for researchers to successfully employ this key intermediate in their synthetic endeavors.
References
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
- Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.
- This compound. Echemi.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromopyrimidine. Benchchem.
- Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry.
- Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. American Chemical Society.
- Sonogashira cross-coupling reaction involving pyrimidines 20. ResearchGate.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Buchwald–Hartwig amination. Wikipedia.
- Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. Benchchem.
- Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. ResearchGate.
- Stille reaction. Wikipedia.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health (NIH).
- 5-bromo-N-butyl-3-methyl-N-phenylpyridin-2-amine. National Institutes of Health (NIH).
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Heck reaction. Wikipedia.
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate.
- Stille Coupling. NROChemistry.
- Stille Coupling. Organic Chemistry Portal.
- 5-Bromo-2-methylpyridin-3-amine. National Institutes of Health (NIH).
- Heck Reaction. Organic Chemistry Portal.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry.
- Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines. Benchchem.
- 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. ChemicalBook.
- 5-bromo-N-ethyl-N-propylpyrimidin-2-amine. National Institutes of Health (NIH).
- Stille Coupling. Chemistry LibreTexts.
- Palladium-Catalyzed Reactions. MDPI.
- a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. ARKIVOC.
- 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis. ChemicalBook.
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Application & Protocol Guide: Synthesis and Evaluation of ULK1 Inhibitors in Non-Small Cell Lung Cancer
Introduction: Targeting Autophagy in NSCLC through ULK1 Inhibition
Non-small cell lung cancer (NSCLC) accounts for approximately 85% of all lung cancer cases and remains a leading cause of cancer-related mortality worldwide.[1][2] A significant challenge in treating NSCLC is the development of resistance to conventional therapies.[1] In this context, autophagy, a cellular self-recycling process, has emerged as a critical survival mechanism for cancer cells, enabling them to endure metabolic stress and resist treatment.[1][3]
Unc-51-like kinase 1 (ULK1), a serine/threonine kinase, is a central initiator of the autophagy pathway.[2][4] In NSCLC, elevated expression of ULK1 has been observed and is often correlated with a poorer prognosis.[2][4] This kinase integrates signals from major cellular energy sensors like mTOR and AMPK to regulate the initiation of autophagosome formation.[1] Consequently, ULK1 presents a highly attractive therapeutic target for the development of novel anti-cancer agents. Inhibiting ULK1 can disrupt the pro-survival autophagy pathway, potentially leading to cancer cell death and enhancing the efficacy of other cancer therapies.[2][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a potent ULK1 inhibitor, SBI-0206965, and detailed protocols for its biological evaluation in NSCLC cell lines. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for advancing research in this promising area of oncology.
The ULK1 Signaling Pathway in NSCLC
The ULK1 signaling cascade is a pivotal control point for autophagy. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex. Conversely, under conditions of cellular stress such as nutrient deprivation or hypoxia, mTORC1 is inhibited, and AMPK can directly activate ULK1 through phosphorylation. Activated ULK1 then phosphorylates downstream components of the autophagy machinery, such as Beclin-1 and VPS34, to initiate the formation of the autophagosome.
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- 3. Role of Autophagy and Apoptosis in Non-Small-Cell Lung Cancer | MDPI [mdpi.com]
- 4. SBI0206965, a novel inhibitor of Ulk1, suppresses non-small cell lung cancer cell growth by modulating both autophagy and apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening of 5-Bromo-N-butylpyrimidin-2-amine Derivatives
Introduction: The Promise of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring appearance in bioactive compounds.[1] This structural motif is particularly prominent in the development of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, especially cancer.[2] Pyrimidine and its derivatives form the backbone of numerous therapeutic agents, demonstrating a wide spectrum of biological activities.[1][3][4] Specifically, substituted 2-aminopyrimidines have been successfully designed to mimic the adenine hinge-binding motif of ATP, enabling potent and often selective inhibition of target kinases.[5]
This guide provides a comprehensive framework for the high-throughput screening (HTS) of novel 5-Bromo-N-butylpyrimidin-2-amine derivatives. The objective is to establish a robust, multi-step screening cascade designed to identify and validate potent and cell-active compounds, progressing them from initial hits to viable leads for drug development programs. We will detail field-proven biochemical and cell-based assay protocols, data analysis workflows, and hit validation strategies, underscoring the scientific rationale behind each experimental choice.
The Strategic Rationale: Targeting the Kinome
The human genome contains over 500 protein kinases, which function as critical nodes in cellular signaling pathways.[2] Their dysregulation is a hallmark of many cancers, making them one of the most important classes of drug targets.[2][6] The this compound scaffold is an ideal starting point for kinase inhibitor discovery. The core structure provides a solid foundation for ATP-competitive binding, while the butyl and bromo substituents offer vectors for chemical modification to enhance potency, selectivity, and drug-like properties. Therefore, a screening strategy focused on kinase inhibition is a logical and empirically supported approach for this compound class.
The High-Throughput Screening (HTS) Cascade: A Bird's-Eye View
High-throughput screening is an automated process that enables the rapid testing of vast chemical libraries to identify molecules that modulate a specific biological target.[7][8][9] A successful HTS campaign is not a single experiment but a carefully designed cascade of assays. This tiered approach is designed to efficiently reduce a large library of compounds down to a small number of high-quality, validated hits.[10] The ultimate success of HTS depends upon developing robust, reproducible assays that are adaptable to miniaturized formats and have low false-positive rates.[7][8]
Caption: The High-Throughput Screening (HTS) Cascade.
Part 1: Biochemical Assays for Primary Screening
Biochemical assays, or cell-free assays, are the workhorses of primary screening.[11] They measure the direct interaction between a compound and a purified target protein, providing a clean and direct assessment of inhibitory activity without the complexities of a cellular environment.[12]
Application Note 1: Fluorescence Polarization (FP) Kinase Binding Assay
-
Principle of Causality: The FP assay is a homogeneous technique that directly measures the binding of a small, fluorescently-labeled molecule (a "tracer") to a larger protein, such as a kinase.[13][14] In solution, the small tracer tumbles rapidly, and when excited with polarized light, it emits depolarized light. Upon binding to the much larger kinase, its tumbling slows dramatically, resulting in the emission of highly polarized light. Test compounds that bind to the kinase's active site will compete with and displace the tracer, causing a measurable decrease in fluorescence polarization. This provides a direct readout of competitive binding.
-
Field-Proven Insights: This assay is well-suited for HTS due to its simple add-and-read format and robustness.[13] A key consideration is potential interference from library compounds that are intrinsically fluorescent or cause light scatter.[15] To mitigate this, utilizing a far-red tracer is highly recommended, as fewer library compounds fluoresce at longer wavelengths, thus reducing the rate of false positives.[15]
Detailed Protocol: FP-Based Kinase Inhibition Assay (384-Well Format)
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Solution: Dilute the purified kinase enzyme to 2X the final desired concentration in Assay Buffer. The optimal concentration should be determined empirically via titration but is typically in the low nanomolar range.
-
Tracer Solution: Dilute the fluorescently-labeled tracer to 2X the final desired concentration (typically 1-5 nM) in Assay Buffer.
-
Controls: Prepare a 100x stock of a known inhibitor (e.g., Staurosporine) for the positive control (PC) and use DMSO for the negative control (NC).
-
-
Assay Procedure:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds (from a 10 mM DMSO stock) into the appropriate wells of a 384-well, low-volume, black assay plate. Dispense DMSO for NC and PC wells.
-
Add 2.5 µL of the 2X Kinase Solution to all wells except for the "no enzyme" control wells. Add 2.5 µL of Assay Buffer to these wells instead.
-
Add 2.5 µL of the 2X Tracer Solution to all wells. The final volume will be 5 µL, and the final compound concentration will be 10 µM in 1% DMSO.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a suitable microplate reader capable of measuring fluorescence polarization, using appropriate excitation and emission filters for the chosen tracer.
-
Data Presentation: Sample FP Assay Quality Control
A critical metric for validating an HTS assay is the Z'-factor, which assesses the statistical separation between the positive and negative controls. A Z'-factor greater than 0.5 indicates an excellent assay suitable for HTS.[16]
| Parameter | Value (mP) | Description |
| Avg. Negative Control (NC) | 250 | Signal from DMSO + Kinase + Tracer (Maximum Binding) |
| Std. Dev. NC | 12 | Standard deviation of the negative control wells. |
| Avg. Positive Control (PC) | 110 | Signal from Inhibitor + Kinase + Tracer (Minimum Binding) |
| Std. Dev. PC | 8 | Standard deviation of the positive control wells. |
| Calculated Z'-Factor | 0.71 | Z' = 1 - (3*(StdDev_NC + StdDev_PC)) / |Avg_NC - Avg_PC| |
Application Note 2: AlphaScreen® Kinase Activity Assay
-
Principle of Causality: The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay that measures enzyme activity.[17][18] The assay relies on the proximity of two bead types: a Donor bead and an Acceptor bead.[19] For a kinase assay, a biotinylated peptide substrate is used. Upon phosphorylation by the kinase, a phospho-specific antibody conjugated to an Acceptor bead binds to the substrate. The biotin tag on the substrate is captured by a Streptavidin-coated Donor bead. This brings the Donor and Acceptor beads within a critical proximity (~200 nm).[17][19] When the Donor bead is excited by a laser at 680 nm, it generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at 520-620 nm.[17] Inhibitors prevent substrate phosphorylation, keeping the beads separated and resulting in a loss of signal.
-
Field-Proven Insights: AlphaScreen® is exceptionally sensitive and robust for HTS. Its main advantage over FP is that it measures enzymatic activity rather than just binding. This provides a more functional assessment of inhibition. The technology is flexible and can be adapted to many different kinase targets.[18]
Detailed Protocol: AlphaScreen® Kinase Activity Assay (384-Well Format)
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.01% Tween-20).
-
2X Kinase Solution: Dilute the purified kinase to 2X the final concentration in Kinase Buffer.
-
2X Substrate/ATP Mix: Prepare a solution containing the biotinylated peptide substrate and ATP at 2X their final desired concentrations in Kinase Buffer. (Km values for ATP and substrate should be determined empirically).
-
Stop/Detection Mix: Prepare a mix in detection buffer containing the anti-phospho-antibody Acceptor beads and Streptavidin Donor beads.
-
-
Assay Procedure:
-
Dispense 50 nL of test compounds (10 mM stock) or controls into a 384-well ProxiPlate.
-
Add 2.5 µL of the 2X Kinase Solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP Mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the Stop/Detection Mix.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable microplate reader (e.g., Revvity EnVision®).[18]
-
Data Presentation: Sample AlphaScreen® Hit Data
| Compound ID | Alpha Signal (Counts) | % Inhibition |
| Negative Control (DMSO) | 200,000 | 0% |
| Positive Control (Staurosporine) | 5,000 | 97.5% |
| Hit Compound A | 25,000 | 87.5% |
| Hit Compound B | 98,000 | 51.0% |
| Inactive Compound C | 195,000 | 2.5% |
Part 2: Cell-Based Assays for Secondary Screening
Following a primary biochemical screen, it is imperative to transition to cell-based assays. These assays provide a more physiologically relevant environment, offering insights into a compound's ability to cross the cell membrane, its stability in a cellular context, and its effect on cell health.[7][20][21] They are a critical step in filtering out compounds that are potent in a test tube but inactive in a living system.[12]
Application Note 3: CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle of Causality: This assay quantifies cell viability by measuring intracellular ATP levels, a key indicator of metabolic activity.[22][23] The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which then drives the luciferase-mediated conversion of luciferin to oxyluciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells.[22][24] A decrease in signal indicates either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects of the test compound.
-
Field-Proven Insights: The CellTiter-Glo® assay is an industry standard for HTS due to its simple, homogeneous "add-mix-measure" protocol, high sensitivity, and robust performance in 384- and 1536-well formats.[24][25] The stable signal (half-life > 5 hours) provides flexibility in plate processing.[22] It is crucial to select a cancer cell line where the target kinase is known to be a driver of proliferation or survival. For example, derivatives of a related scaffold, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine, have shown activity against A549 non-small cell lung cancer cells.[26]
Detailed Protocol: CellTiter-Glo® Viability Assay (384-Well Format)
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., A549) in appropriate media supplemented with 10% FBS.
-
Trypsinize and resuspend cells to a concentration that allows for exponential growth during the assay period.
-
Dispense 25 µL of the cell suspension (e.g., 1,000 cells/well) into a 384-well, solid white, tissue culture-treated plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution plate of the hit compounds in DMSO.
-
Using a liquid handler, transfer 100 nL of the compound dilutions to the cell plates. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the cell plates and the CellTiter-Glo® 2.0 Reagent to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® 2.0 Reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Data Presentation: Sample Cell Viability IC50 Data
| Compound ID | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| Hit Compound A | 25 | 150 |
| Hit Compound D | 40 | 350 |
| Hit Compound E | 15 | >10,000 (Inactive) |
Part 3: Data Analysis and Hit Validation
The raw data from an HTS campaign requires rigorous analysis to identify true hits and discard artifacts.[27] This process, often called hit triage, is a multi-step validation cascade.[10]
-
From Data to Hits: Initial hits are typically identified based on a single-point screen (e.g., >50% inhibition at 10 µM). These hits must then be re-tested in a dose-response format to determine their potency (IC50 or EC50).[27]
-
The Hit Triage Funnel: A critical aspect of hit validation is eliminating false positives.[10] HTS libraries inevitably contain Pan-Assay Interference Compounds (PAINS), which appear as hits through non-specific mechanisms like aggregation, reactivity, or assay technology interference.[10]
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- 12. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 13. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
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- 25. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 26. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-N-butylpyrimidin-2-amine
This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Bromo-N-butylpyrimidin-2-amine (CAS No. 14001-71-9)[1]. Recognizing the challenges often encountered in heterocyclic chemistry, this document provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated experimental protocols to enhance reaction yield, purity, and reproducibility. Our approach is grounded in mechanistic principles to empower users to not only solve immediate experimental hurdles but also to build a foundational understanding for future synthetic endeavors.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound typically proceeds via one of two primary pathways, each with distinct advantages and potential challenges. The choice of route often depends on the availability of starting materials and the scale of the reaction.
-
Route A: N-Alkylation of a Pre-brominated Precursor. This is often the most direct approach, involving the nucleophilic substitution of a butyl group onto 2-amino-5-bromopyrimidine. The key challenge lies in controlling the degree of alkylation and minimizing side reactions.
-
Route B: Bromination of an N-Alkylated Precursor. This route involves the synthesis of N-butylpyrimidin-2-amine followed by regioselective bromination at the C5 position. Success here hinges on achieving high selectivity during the electrophilic bromination step to avoid the formation of undesired isomers.
The following workflow diagram illustrates these common synthetic pathways.
Caption: General synthetic workflows for this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low, with a significant amount of unreacted starting material observed by TLC/LC-MS. What are the likely causes?
Answer: Low conversion is a frequent challenge and can be attributed to several factors. A systematic approach is essential for diagnosis.
-
Cause A: Insufficient Base Strength or Stoichiometry (Route A). The N-alkylation of 2-amino-5-bromopyrimidine requires a base to deprotonate the amino group, increasing its nucleophilicity. If the base is too weak (e.g., K₂CO₃) or used in insufficient quantity, the equilibrium will favor the starting materials.
-
Solution: Employ a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a suitable anhydrous solvent like THF or DMF. Ensure at least 1.1 equivalents of the base are used to drive the deprotonation to completion. The use of hydride bases is a common strategy in related amine alkylations.[2]
-
-
Cause B: Suboptimal Reaction Temperature. Nucleophilic substitution reactions are often temperature-dependent.
-
Solution: While room temperature may be sufficient, gently heating the reaction mixture to 40-60 °C can significantly increase the reaction rate. However, avoid excessive temperatures, which can promote side reactions or decomposition. Always monitor the reaction progress by TLC to determine the optimal temperature and time.[3]
-
-
Cause C: Reagent Purity and Reaction Conditions. Impurities, especially water, can quench strong bases and hydrolyze intermediates.
-
Solution: Ensure all reactants are pure and solvents are anhydrous, particularly when using moisture-sensitive reagents like NaH.[3] Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.
-
Question 2: I am observing multiple product spots on my TLC plate, suggesting the formation of significant impurities. How can I identify and prevent them?
Answer: The formation of multiple products typically points to a lack of reaction control, leading to over-alkylation, over-bromination, or other side reactions.
-
Impurity A: N,N-dibutyl-5-bromopyrimidin-2-amine (Dialkylation). This is common in Route A if the initially formed secondary amine is further deprotonated and reacts with another equivalent of butyl bromide.
-
Causality: The product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to a second alkylation.[2]
-
Prevention:
-
Control Stoichiometry: Use a slight excess of the pyrimidine starting material relative to the butyl bromide (e.g., 1.2 equivalents of pyrimidine to 1.0 equivalent of alkylating agent).
-
Slow Addition: Add the butyl bromide dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, which disfavors the second alkylation event.
-
-
-
Impurity B: 3,5-Dibromo-N-butylpyrimidin-2-amine (Over-bromination). This is a primary concern in Route B. The activating nature of the amino group can facilitate a second bromination.
-
Causality: The N-butylamino group is an electron-donating group, activating the pyrimidine ring towards further electrophilic substitution.
-
Prevention:
-
Use Stoichiometric Brominating Agent: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). Use no more than 1.05 equivalents.
-
Low Temperature: Perform the bromination at a low temperature (0 °C to room temperature) to increase selectivity.[4]
-
-
-
Impurity C: Hantzsch-type Dihydropyridine Byproducts. While more common in ring-forming reactions like the Biginelli synthesis, competing pathways can occur under certain conditions, leading to complex mixtures.[3][5]
-
Prevention: Ensure high purity of starting materials and stick to optimized, literature-validated conditions for the specific reaction type to minimize unexpected side reactions.
-
The following decision tree provides a logical workflow for troubleshooting low yield issues.
Caption: Decision tree for troubleshooting low reaction yield.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route, A or B, is generally recommended?
-
A1: Route A (N-Alkylation of 2-amino-5-bromopyrimidine) is often preferred due to the commercial availability and stability of the starting material. The regioselectivity of the subsequent alkylation is generally easier to control than the bromination step in Route B, where the activating amino group can lead to over-bromination.
-
-
Q2: What are the best analytical methods for monitoring the reaction?
-
A2: Thin Layer Chromatography (TLC) is the most common and immediate method. A suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane) should provide good separation between the starting material, product, and major byproducts. For more precise monitoring and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it provides both retention time and mass information for all components in the mixture.
-
-
Q3: My crude product is an oil that is difficult to purify by recrystallization. What are the best practices for purification?
-
A3: Flash column chromatography on silica gel is the most effective method for purifying non-crystalline products. A gradient elution system, starting with a non-polar solvent (e.g., Hexane) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate), will typically provide the best separation. It is crucial to first identify a good solvent system using TLC.
-
-
Q4: What are the key safety considerations when working with N-Bromosuccinimide (NBS) and Sodium Hydride (NaH)?
-
A4:
-
NBS: Is a lachrymator and should be handled in a well-ventilated fume hood. It can be light-sensitive, so it's best to store it in a dark container. Reactions involving NBS should be protected from light.[4]
-
NaH: Is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and with anhydrous solvents. Any quenching of NaH must be done slowly and carefully at low temperatures with a proton source like isopropanol, followed by ethanol, and then water.
-
-
Section 4: Recommended Experimental Protocol (Route A)
This protocol describes a validated procedure for the N-alkylation of 2-amino-5-bromopyrimidine.
Objective: To synthesize this compound with a target yield of >75%.
Reagents and Recommended Conditions
| Parameter | Value/Reagent | Rationale |
| Starting Material | 2-Amino-5-bromopyrimidine | Commercially available, stable precursor. |
| Alkylating Agent | n-Butyl bromide | Efficient source of the n-butyl electrophile. |
| Base | Sodium Hydride (NaH), 60% disp. in oil | Strong, non-nucleophilic base ensures complete deprotonation of the amine.[2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent, suitable for reactions with NaH. |
| Stoichiometry (Pyr:NaH:BuBr) | 1.0 : 1.2 : 1.1 | Excess base ensures full deprotonation; slight excess of alkylating agent drives reaction to completion. |
| Temperature | 0 °C to 60 °C | Initial cooling controls exothermic deprotonation; heating promotes the Sₙ2 reaction. |
| Reaction Time | 6-12 hours | Typical duration; must be monitored by TLC. |
Step-by-Step Methodology
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Sodium Hydride (1.2 eq., 60% dispersion in mineral oil).
-
Solvent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully via cannula. Add anhydrous THF to the flask.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of 2-amino-5-bromopyrimidine (1.0 eq.) dissolved in a minimum amount of anhydrous THF dropwise over 20 minutes. Vigorous hydrogen evolution will be observed.
-
Activation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium salt.
-
Alkylation: Add n-butyl bromide (1.1 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 6-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC (30% Ethyl Acetate/Hexane), checking for the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and quench the excess NaH by the slow, dropwise addition of isopropanol, followed by ethanol, and finally water.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
References
- Moffatt, J. G., & Khorana, H. G. (1961). The Synthesis of Pyrimidine Nucleosides. Journal of the American Chemical Society, 83(3), 649–658. (Note: This is a foundational reference for pyrimidine chemistry; a direct URL is not available from the search, but it is a widely accessible classic paper).
-
El-Gendy, M. A., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Retrieved from [Link]
-
NPTEL-NOC IITM. (2021, February 17). Pyrimidines, Purines and Azepines – synthesis, reactions and applications [Video]. YouTube. Retrieved from [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
-
Katritzky, A. R., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-884. Retrieved from [Link]
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). 5-Bromo-N-methyl-pyrimidin-2-amine. PubMed. Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common side reactions and optimizing your synthetic protocols. Pyrimidine scaffolds are fundamental in medicinal chemistry, and mastering their synthesis is key to successful drug discovery programs.[1] This resource moves beyond simple procedural lists to explain the causality behind common issues and provide robust, validated solutions.
Section 1: The Biginelli Reaction: A Workhorse Prone to Byproducts
The Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone of dihydropyrimidinone (DHPM) synthesis.[2] While versatile, its classical execution using strong Brønsted acids can lead to frustrating side reactions and low yields.[3][4]
FAQ 1: My Biginelli reaction has a low yield and a major byproduct that runs close to my starting aldehyde on TLC. What is it and how can I fix it?
Answer:
This is a classic symptom of the Knoevenagel condensation outcompeting the main Biginelli pathway. This side reaction occurs between the aldehyde and the β-ketoester, consuming your starting materials and generating an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.[5][6]
Causality: The formation of the desired N-acyliminium ion intermediate (from the aldehyde and urea) is in equilibrium with the Knoevenagel condensation pathway.[6] Harsh acidic conditions or suboptimal stoichiometry can favor the formation of the Knoevenagel adduct.
Troubleshooting Protocol:
-
Alter Reactant Stoichiometry: Push the equilibrium toward the desired pathway by using a slight excess of urea or thiourea (1.2 to 1.5 equivalents). This increases the concentration of the nucleophilic urea, favoring its attack on the aldehyde to form the crucial N-acyliminium ion intermediate over the competing Knoevenagel pathway.[6]
-
Optimize Your Catalyst: The choice of catalyst is critical.[3] While strong Brønsted acids like HCl are traditional, they can aggressively promote the Knoevenagel side reaction.[6]
-
Action: Switch to a milder Lewis acid catalyst. Lewis acids activate the aldehyde's carbonyl group, facilitating the nucleophilic attack by urea.[3]
-
Recommendation: Screen catalysts such as Yb(OTf)₃, InCl₃, FeCl₃, or lanthanide triflates, which have been shown to significantly improve DHPM yields by minimizing the Knoevenagel side product.[3][6]
-
-
Solvent Selection: The polarity of the solvent can influence reaction rates and intermediate solubility.[3] While ethanol is common, exploring other options like acetonitrile or even solvent-free conditions can improve outcomes.[5]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. This allows you to determine the optimal reaction time and prevent potential product degradation from prolonged heating.[3][7]
Workflow: Suppressing Knoevenagel Condensation
Caption: A workflow for troubleshooting Knoevenagel condensation.
FAQ 2: My reaction produces a highly fluorescent yellow spot on my TLC plate. What is this byproduct?
Answer:
The likely culprit is a Hantzsch-type 1,4-dihydropyridine (DHP) . This common byproduct forms when two equivalents of the β-ketoester react with one equivalent of the aldehyde.[5][7] The reaction requires an ammonia source, which can be generated from the decomposition of urea, especially at elevated temperatures.[5][7]
Causality: The Biginelli and Hantzsch pathways are competitive. High temperatures can cause urea to decompose into ammonia and isocyanic acid. The liberated ammonia can then participate in the Hantzsch synthesis, which is often favored thermodynamically under these conditions.
Troubleshooting Protocol:
-
Temperature Control: This is the most critical parameter. The Hantzsch pathway is significantly favored at higher temperatures.
-
Action: Lower the reaction temperature. If you are refluxing in ethanol (~78°C), try running the reaction at a milder 60°C.[7] This will disfavor urea decomposition.
-
-
Order of Addition: Adding the urea last to the pre-mixed aldehyde and β-ketoester can sometimes minimize its premature decomposition.[5]
-
Catalyst Choice: Certain Lewis acids may preferentially promote the Biginelli pathway over the Hantzsch pathway. If temperature reduction alone is insufficient, screening alternative catalysts is recommended.[5]
Reaction Pathways: Biginelli vs. Hantzsch
Caption: Competing Biginelli and Hantzsch reaction pathways.
FAQ 3: My product is difficult to purify, and NMR suggests the presence of N-acylurea impurities. How can I avoid this?
Answer:
The formation of N-acylureas is a known side reaction, though often less prevalent than the Knoevenagel or Hantzsch pathways. It can arise from a competing reaction, complicating purification due to similar polarities with the desired DHPM product.[5]
Causality: This byproduct can form through an O→N acyl migration. An initial reaction between the carboxylic acid (or its ester equivalent) and a carbodiimide-like intermediate can form a reactive O-acylisourea, which then rearranges to the more stable N-acylurea.[8][9] Carefully controlling stoichiometry and reaction conditions can suppress its formation.[5]
Troubleshooting Protocol:
-
Stoichiometric Control: Ensure precise measurement of reactants. Deviations can sometimes promote minor side reactions.
-
pH Optimization: The reaction is acid-catalyzed, but the pH must be optimal. A study showed that for certain substrates, increasing the pH from 4 to 5 dramatically increased yields, likely by favoring the key iminium ion formation needed for the main pathway.[10]
-
Purification Strategy: If N-acylurea has already formed, purification can be challenging.
-
Action: Recrystallization is often the most effective method for removing this type of impurity from the crystalline DHPM product.[5] Column chromatography can also be effective, but may require screening multiple solvent systems to achieve good separation.
-
Data Summary: Effect of Catalyst and Conditions on Biginelli Reaction Yield
| Catalyst | Condition | Solvent | Yield of DHPM | Primary Side Product(s) | Reference |
| HCl (Brønsted Acid) | Reflux | Ethanol | 40-60% | Knoevenagel adduct, Hantzsch DHP | [3][4] |
| Yb(OTf)₃ (Lewis Acid) | 60°C | Acetonitrile | >90% | Minimal | [11] |
| InCl₃ (Lewis Acid) | Room Temp | THF | 85-95% | Minimal | [12] |
| Montmorillonite-KSF | Solvent-free, 100°C | None | >90% | Minimal |
Yields are representative and can vary based on specific substrates.
Section 2: The Pinner Synthesis: Anhydrous Conditions are Key
The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a powerful method for creating substituted pyrimidines.[13] However, it is notoriously sensitive to reaction conditions, especially the presence of water.[6]
FAQ 4: My Pinner synthesis is failing or giving very low yields. What are the most critical parameters to control?
Answer:
The Pinner synthesis is highly susceptible to hydrolysis . The key intermediate, an imidate salt (often called a Pinner salt), is readily attacked by water, leading to the formation of esters or amides as byproducts and consuming your starting materials.[6]
Causality: The reaction relies on the nucleophilicity of the amidine and the electrophilicity of the dicarbonyl compound. The Pinner salt intermediate is a highly activated species. Water is a competing nucleophile that can intercept this intermediate, effectively shutting down the pathway to the desired pyrimidine.
Troubleshooting Protocol:
-
Ensure Strict Anhydrous Conditions: This is the single most important factor for success.
-
Glassware: Oven-dry all glassware immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).
-
Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture from the air.[6]
-
-
Reagent Purity:
-
Temperature Control: Pinner salt intermediates can be thermally unstable. Low temperatures are often required during the formation of the intermediate to prevent decomposition or unwanted rearrangements.[6]
-
Base Selection: The choice and stoichiometry of the base used to free the amidine from its salt are crucial for promoting cyclization while minimizing side reactions.[5] Sodium ethoxide in anhydrous ethanol is a common choice.
Experimental Protocol: Optimized Pinner Synthesis
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Amidine Preparation: To the flask, add anhydrous ethanol followed by the amidine hydrochloride salt (1.1 eq).
-
Base Addition: Carefully add sodium ethoxide (1.1 eq) to the stirred suspension. Stir at room temperature for 30 minutes to generate the free amidine base.
-
Diketone Addition: Add the β-dicarbonyl compound (1.0 eq) dropwise to the mixture.
-
Reaction: Heat the mixture to a gentle reflux and monitor the reaction's progress by TLC.
-
Workup: Upon completion, cool the reaction, quench appropriately, and proceed with extraction and purification.
Pinner Synthesis: Critical Failure Points
Caption: Critical control points and failure pathways in the Pinner synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
- MDPI. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Preprints.org. (2017). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique: Green Sustainable Process.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Bohrium. (2018). mini-review-on-the-synthesis-of-biginelli-analogs-using-greener-heterogeneous-catalysis-recent-strategies-with-the-support-or-direct-catalyzing-of-inorganic-catalysts.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological.
- Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water.
- Aapptec Peptides. (2021). Carbodiimides and Additives.
- Benchchem. (n.d.). Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide.
- Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
- Journal of Internal Medicine & Pharmacology. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives.
- ResearchGate. (2013). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability.
- RSC Publishing. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity.
- Name-Reaction.com. (n.d.). Biginelli reaction.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction.
- YouTube. (2025). Pinner Pyrimidine Synthesis.
- MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
- ResearchGate. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones.
- Wikipedia. (n.d.). Biginelli reaction.
- YouTube. (2017). Pyrimidine Synthesis and Salvage Pathway.
- YouTube. (2021). Biginelli Reaction.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
Sources
- 1. growingscience.com [growingscience.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sennosbiotech.com [sennosbiotech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. peptide.com [peptide.com]
- 10. jmchemsci.com [jmchemsci.com]
- 11. Biginelli Reaction [organic-chemistry.org]
- 12. preprints.org [preprints.org]
- 13. Pinner pyrimidine synthesis | PPTX [slideshare.net]
Technical Support Center: Optimization of Buchwald-Hartwig Amination
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-N bond-forming reaction. The following content moves beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and understanding the fundamental principles that govern success.
Part 1: Troubleshooting Guide
Even a robust reaction like the Buchwald-Hartwig amination can present challenges. This section addresses the most common issues encountered in the lab in a direct question-and-answer format.
Issue 1: My reaction shows low or no conversion to the desired product.
This is the most frequent issue and can stem from multiple sources related to the catalyst, reagents, or general reaction conditions.[1]
-
Potential Cause 1: Inactive Catalyst. The active LPd(0) species is the engine of the catalytic cycle. If it fails to form efficiently from your palladium source, the reaction will not proceed.[1][2]
-
Solution: Switch from traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ to modern, air-stable palladacycle precatalysts (e.g., G3 or G4 XPhos, RuPhos, etc.). These precatalysts are designed to generate the active LPd(0) catalyst cleanly and rapidly upon exposure to the base, avoiding unreliable in-situ reduction steps.[1][2] If using a Pd(II) source, ensure your amine has an α-hydrogen or that the phosphine ligand can act as a reductant.[3]
-
-
Potential Cause 2: Inappropriate Ligand Choice. The ligand is not just a spectator; it dictates the stability and reactivity of the palladium center. The optimal ligand is highly dependent on the nature of your amine and aryl halide.[2][4]
-
Solution: There is no universal ligand. Match the ligand to the nucleophile. For primary amines, bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos are often effective.[3][5] For secondary amines, RuPhos is a common starting point.[6] Challenging substrates like amides or heteroaryl amines may require specialized ligands such as tBuBrettPhos or DavePhos.[3] Consulting a ligand selection guide is a critical first step.
-
-
Potential Cause 3: Incorrect Base or Poor Base Solubility. The base's role is to deprotonate the amine to form the palladium-amido complex, a key step in the catalytic cycle.[7] An incorrect choice can lead to side reactions or simply be ineffective.
-
Solution: Strong, non-nucleophilic alkoxide bases (NaOtBu, KOtBu, LHMDS) are the standard for most applications.[2] However, if your substrates contain base-sensitive functional groups (e.g., esters, nitro groups), a switch to weaker inorganic bases like K₃PO₄ or Cs₂CO₃ is necessary, though this may require higher reaction temperatures.[2][3] Crucially, the poor solubility of inorganic bases can stall a reaction.[2] Grinding the base to a fine powder before use or adding Celite can prevent clumping and increase the surface area.[2] In some cases, sonication can also improve results.[8]
-
-
Potential Cause 4: Poor Substrate Reactivity or Solubility. Aryl chlorides are notoriously less reactive than bromides or iodides due to the strength of the C-Cl bond, making oxidative addition more difficult.[9] Furthermore, if any of your starting materials are not soluble in the chosen solvent, the reaction will be slow and incomplete.[2]
-
Solution: For aryl chlorides, highly electron-rich and sterically hindered ligands (e.g., XPhos, RuPhos) are essential to promote the challenging oxidative addition step.[6][9] If insolubility is suspected, screen alternative solvents. Ethereal solvents (dioxane, THF, CPME) and aromatic hydrocarbons (toluene) are common choices.[2] Sometimes a mixture of solvents is required to achieve full solubility.[2]
-
Issue 2: My main side product is the hydrodehalogenated arene.
This occurs when the aryl halide is reduced to the corresponding arene, consuming starting material without forming the desired C-N bond.
-
Potential Cause: β-Hydride Elimination. This is a common decomposition pathway where an amide intermediate with a β-hydrogen eliminates to form an imine and a palladium-hydride species, which then reductively eliminates the arene.[10]
-
Solution: This side reaction is often promoted by ligands that are not bulky enough. Switching to a more sterically demanding ligand can create a crowded coordination sphere around the palladium center, sterically disfavoring the conformation required for β-hydride elimination and promoting the desired C-N reductive elimination.[10]
-
Issue 3: The reaction with my aryl iodide is sluggish.
Contrary to expectations from other cross-coupling reactions, aryl iodides can sometimes be problematic substrates.[3]
-
Potential Cause: Catalyst Inhibition by Iodide. The iodide anion formed during the reaction can form unreactive palladium-iodide dimer complexes, effectively removing the catalyst from the active cycle.[3][11]
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low/No Yield | Inactive catalyst formation | Use a modern palladacycle precatalyst (e.g., G3/G4).[1] |
| Inappropriate ligand choice | Match ligand to amine type (e.g., BrettPhos for 1° amines, RuPhos for 2° amines).[3][5][6] | |
| Incorrect base or poor solubility | Use NaOtBu for general cases; K₃PO₄ for sensitive substrates. Grind the base.[2] | |
| Poor substrate reactivity (e.g., Ar-Cl) | Use bulky, electron-rich ligands (e.g., XPhos).[9] | |
| Hydrodehalogenation | β-Hydride elimination | Switch to a more sterically hindered ligand.[10] |
| Sluggish Aryl Iodide | Catalyst inhibition by iodide anion | Use a non-polar solvent like toluene to precipitate the iodide salt.[3][11] |
| Reaction Stalls | Poor solubility of reagents/base | Screen alternative solvents; ensure vigorous stirring; grind the base before use.[2] |
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the correct palladium source?
The choice of palladium source is critical for reproducibility. While simple salts like Pd(OAc)₂ are inexpensive, they require an in situ reduction to the active Pd(0) state, a step that can be inefficient and lead to the formation of inactive palladium black.[3] Precatalysts are the modern standard.[2][12] These are stable Pd(II) complexes, often palladacycles, that are designed to undergo a clean, rapid, and quantitative activation to the monoligated LPd(0) species in the presence of a base. This ensures a high concentration of the active catalyst from the start of the reaction, leading to more reliable results.
Q2: What is the fundamental role of the phosphine ligand?
The phosphine ligand is the key to success and performs several crucial functions throughout the catalytic cycle:
-
Solubility and Stability: It stabilizes the palladium center, preventing decomposition to palladium black.
-
Tuning Reactivity: The electronic properties of the ligand modulate the electron density at the metal center. Electron-rich ligands accelerate the oxidative addition step.[13]
-
Controlling Sterics: The ligand's steric bulk influences the coordination number of the palladium complex and is critical for promoting the final C-N bond-forming reductive elimination step.[10][13] Bulky ligands, particularly the dialkylbiaryl phosphine class developed by the Buchwald group, have been instrumental in expanding the reaction's scope to challenging substrates.[4]
Q3: Why is the base so important, and how do I choose between a strong alkoxide and a weaker carbonate base?
The base facilitates the deprotonation of the amine after it coordinates to the palladium(II) center, forming the palladium-amido intermediate that is necessary for reductive elimination.[7][14]
-
Strong Bases (NaOtBu, LHMDS): These are generally the most effective and allow for lower reaction temperatures.[2] They are the default choice unless a functional group in the starting materials is incompatible.
-
Weak Bases (K₃PO₄, Cs₂CO₃): These are used when sensitive functional groups, such as esters, ketones, or nitro groups, are present that would be degraded by strong alkoxides.[2][3] Reactions with weaker bases typically require higher temperatures to achieve reasonable rates.[2] The choice is a balance between reactivity and functional group tolerance.
Q4: Does the solvent matter beyond just dissolving the reagents?
Yes, the solvent can have a profound impact. While its primary role is to solubilize the reactants, it can also influence the catalytic cycle.[2]
-
Common Choices: Aprotic solvents like toluene, dioxane, and THF are most common.[2][15]
-
Inhibitory Solvents: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium center and inhibit catalysis.[2]
-
Solvent Polarity and Base: The interplay between solvent and base is also key. In nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex.[14]
Part 3: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is essential for rational troubleshooting. The reaction proceeds through a sequence of well-defined steps involving changes in the oxidation state and coordination sphere of the palladium catalyst.[10][16]
-
Catalyst Activation: The Pd(II) precatalyst is reduced in the presence of a base to form the active, monoligated LPd(0) species.
-
Oxidative Addition: The LPd(0) complex adds to the aryl halide (Ar-X), breaking the C-X bond and forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[16]
-
Amine Coordination & Deprotonation: The amine (R₂NH) displaces the halide from the palladium center. The base then removes a proton from the coordinated amine to form a key palladium-amido complex.
-
Reductive Elimination: This is the final, C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired aryl amine product and regenerating the active LPd(0) catalyst, which re-enters the cycle.[13]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Part 4: General Experimental Protocol
Adherence to proper technique is paramount for success and reproducibility, especially concerning the exclusion of air and moisture.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined screw cap
Workflow:
Caption: Standard experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation: In a glovebox or on the bench under a positive flow of inert gas (nitrogen or argon), add the aryl halide, base, and palladium precatalyst to an oven-dried reaction vial containing a magnetic stir bar.
-
Inerting: Seal the vial with the screw cap. If not in a glovebox, purge the vial by evacuating and backfilling with inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe through the vial's septum.
-
Amine Addition: Add the amine via syringe. If the amine is a solid, it should be added in step 1 with the other solids.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl amine.
References
-
Marion, N., & Nolan, S. P. (2005). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Synlett, 2005(01), 203-206. Retrieved from [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Retrieved from [Link]
-
Syngenta. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
Singleton, D. A., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 136(41), 14359–14362. Retrieved from [Link]
-
Marion, N., & Nolan, S. P. (2005). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-reaction.com. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Topics in Catalysis, 48, 58-65. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 14(4), 947-951. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 355-361. Retrieved from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
-
WuXi AppTec. (2024). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Retrieved from [Link]
-
Iyer, K., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 89(5), 2943-2954. Retrieved from [Link]
-
CatSci Ltd. (n.d.). A Guide to the Optimisation of Buchwald-Hartwig Amination Reactions. CatSci. Retrieved from [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal, 17(10), e202200155. Retrieved from [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson+. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]
Sources
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- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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Technical Support Center: Purification of 5-Bromo-N-butylpyrimidin-2-amine
Welcome to the technical support guide for the purification of 5-Bromo-N-butylpyrimidin-2-amine (CAS No. 14001-71-9). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this important synthetic intermediate. Here, we provide field-proven insights and detailed protocols in a troubleshooting-focused format to help you achieve high purity and yield.
Troubleshooting Guide
This section directly addresses common issues encountered during the purification of this compound and other basic aminopyrimidines.
Question 1: I am experiencing very low yield after silica gel column chromatography. Where is my product going?
Answer:
This is a classic problem when purifying basic amines on standard silica gel. The low recovery is most likely due to the strong, often irreversible, binding of your amine product to the acidic stationary phase.
-
Causality Explained: Silica gel's surface is covered with acidic silanol groups (Si-OH). The basic nitrogen atom on your this compound can undergo an acid-base interaction with these silanols, effectively forming a salt and adsorbing very strongly to the column.[1][2] In highly acidic environments, this can lead to complete loss of the product.
-
Recommended Solution: Deactivate the Silica Gel To prevent this interaction, the acidic silanol sites must be neutralized or "deactivated." This is achieved by adding a small amount of a volatile organic base to your mobile phase (eluent).
-
Select a Modifier: Triethylamine (TEA) is the most common choice. A concentration of 0.5-1% (v/v) in your eluent is a standard starting point. Ammonium hydroxide can also be used, particularly in more polar solvent systems like dichloromethane/methanol.[1]
-
Equilibrate the Column: It is crucial to flush the packed column with the base-modified eluent before loading your sample. This ensures the entire silica bed is neutralized, preventing the leading edge of your product band from binding.
-
Maintain Consistency: Use the base-modified eluent throughout the entire purification process.
-
Question 2: My compound is streaking badly on the TLC plate and eluting as a broad, tailing band from my column. How can I get sharp bands?
Answer:
Streaking and tailing are symptoms of the same underlying issue described in Question 1: strong interaction between your basic compound and the acidic silica.[2] This leads to poor chromatographic performance and ineffective separation.
-
Causality Explained: Tailing occurs because the adsorption/desorption equilibrium of your compound on the silica is slow and unfavorable. As the band moves down the column, a "tail" of strongly adsorbed molecules is left behind, which elutes slowly and over many column volumes. Overloading the column with too much crude material can also exacerbate this issue.
-
Recommended Solutions:
-
Use a Basic Modifier: As with low yield, adding 0.5-1% triethylamine to your eluent is the primary solution.[2] This will significantly improve peak shape.
-
Optimize Sample Loading: Load your crude material in the most concentrated band possible. "Dry loading" is highly recommended for this.[3][4]
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder onto the top of your packed column. This ensures the entire sample starts in a very narrow band.
-
-
Check Mobile Phase Polarity: Ensure your starting eluent is not too polar. An ideal mobile phase composition should give your target compound an Rf value of approximately 0.2-0.3 on a TLC plate, as this provides the best opportunity for separation from impurities.[3]
-
Question 3: I am struggling to separate my product from an impurity with a very similar Rf value. What can I do?
Answer:
Co-elution of closely related impurities is a common challenge, especially with by-products from the synthesis, such as isomers or starting materials.
-
Causality Explained: Impurities with similar polarity and functional groups to this compound will behave almost identically on a standard silica column, making separation difficult. This could include unreacted 2-chloro-5-bromopyrimidine or potential isomers formed during synthesis.[5]
-
Recommended Solutions:
-
Fine-Tune the Mobile Phase: The most critical step is rigorous TLC optimization.[3] Test multiple solvent systems. For aminopyrimidines, common systems include hexane/ethyl acetate and dichloromethane/methanol. Try varying the ratios in small increments (e.g., 95:5, 90:10, 85:15) to maximize the separation (ΔRf) between your product and the impurity.
-
Try an Alternative Stationary Phase: If silica gel fails, consider a different stationary phase.
-
Alumina (basic or neutral): Alumina is less acidic than silica and can be a better choice for basic compounds, sometimes offering different selectivity.[1]
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water) is used. This separates compounds based on hydrophobicity and can often resolve impurities that are inseparable on normal-phase silica.[1][6]
-
-
Troubleshooting Summary Table
| Issue | Probable Cause(s) | Recommended Solutions |
| Low Yield | Irreversible binding of the basic amine to acidic silica gel. | Add 0.5-1% triethylamine or ammonium hydroxide to the eluent; Equilibrate the column before loading.[1][2] |
| Peak Tailing/Streaking | Strong acid-base interaction with silica; Sample overloading; Incorrect solvent polarity. | Use a base-modified eluent; Dry load the sample; Optimize the mobile phase for an Rf of 0.2-0.3.[2][3][4] |
| Co-elution of Impurities | Impurity has a polarity very similar to the product. | Perform extensive TLC optimization with different solvent systems; Try an alternative stationary phase like alumina or C18 reversed-phase silica.[1][3] |
| Product Won't Dissolve for Recrystallization | The chosen solvent is not polar enough. | Select a more polar solvent or a solvent mixture. Test solubility in small vials before committing to a large batch.[2] |
| Product Oils Out During Recrystallization | Solution is cooling too quickly; High concentration of impurities. | Allow the solution to cool slowly to room temperature before moving to an ice bath; Try adding a co-solvent in which the compound is less soluble. |
Experimental Protocols & Workflows
Mandatory Workflow Visualization
The following diagram illustrates the standard workflow for the purification and analysis of this compound.
Caption: Standard workflow for purification of this compound.
Detailed Protocol: Silica Gel Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound and should be performed in a fume hood.
-
Mobile Phase Preparation & Optimization:
-
Prepare several mixtures of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15).
-
To each mixture, add triethylamine (TEA) to a final concentration of 1% (v/v).
-
Spot your crude material on a TLC plate and develop it in these solvent systems to find the eluent that gives your product an Rf of 0.2-0.3.[3] This will be your primary elution solvent.
-
-
Column Packing:
-
Select a glass column (approx. 40-50 cm long, 2-3 cm diameter). Secure it vertically.
-
Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand.
-
Weigh 40-50 g of silica gel (60 Å, 230-400 mesh) into a beaker.
-
Create a slurry by mixing the silica gel with your chosen low-polarity eluent (e.g., 95:5 Hexane/EtOAc + 1% TEA).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain excess solvent until it is just level with the top of the silica bed. Never let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve ~1 g of crude product in a minimal amount of dichloromethane (~5-10 mL).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add your optimized eluent to the column.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 15-20 mL per test tube).
-
Maintain a constant level of solvent above the silica bed throughout the elution.
-
Monitor the progress of the separation by spotting alternate fractions on TLC plates.
-
-
Post-Purification:
-
Once the desired product has fully eluted (as determined by TLC), combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting product under high vacuum to remove residual solvent and triethylamine.
-
Determine the final yield and assess purity using analytical methods like HPLC or NMR.[7][8]
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should expect in my crude this compound sample? A1: Depending on the synthetic route (typically a nucleophilic aromatic substitution of a dihalopyrimidine), common impurities include unreacted starting materials like 2,5-dibromopyrimidine or 2-chloro-5-bromopyrimidine, and n-butylamine. You may also find by-products from over-reaction or side-reactions, such as di-butylated pyrimidines. Residual solvents from the reaction and workup are also common.[9][10]
Q2: My compound is a solid. Is recrystallization a better purification method than column chromatography? A2: Recrystallization is an excellent and highly effective method for achieving very high purity, but it is generally best used on material that is already >90% pure.[11] It is very effective at removing small amounts of impurities. Column chromatography is superior for removing large quantities of impurities or separating components from a complex mixture.[3] For achieving analytical-grade purity, a sequential approach is often best: first, perform column chromatography to remove the bulk of impurities, followed by recrystallization of the pooled fractions.
Q3: How do I properly assess the purity of my final product? A3: A single method is often insufficient. A multi-faceted approach is recommended for comprehensive characterization.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. It can separate the main compound from trace impurities and provide a purity value as a percentage of the total peak area.[7]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is essential for confirming the structural identity of your compound. It can also be used to detect impurities if their protons do not overlap with your product's signals.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities and residual solvents that may not be visible by HPLC or NMR.[12]
Q4: Can I use a different stationary phase besides silica gel? A4: Absolutely. If you continue to face challenges with silica, especially with inseparable impurities, changing the stationary phase is a logical next step. Basic alumina can be effective for purifying basic compounds.[1] For a fundamentally different separation mechanism, reversed-phase (C18) silica is an excellent choice, as it separates compounds based on hydrophobicity rather than polarity.[1][6]
References
- Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography. Benchchem.
- (PDF) 5-Bromo-2-chloropyrimidin-4-amine. ResearchGate.
- 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8. ChemicalBook.
- This compound. Echemi.
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents.
- How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Arkivoc.
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
- A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. Benchchem.
- 5-bromo-N-butyl-3-fluoropyridin-2-amine | 1289155-84-5. ChemicalBook.
- 5-bromo-N-ethyl-N-propylpyrimidin-2-amine | C9H14BrN3 | CID 11172584. PubChem.
- A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.
- 7752-82-1|5-Bromopyrimidin-2-amine|BLD Pharm. BLD Pharm.
- Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide. Benchchem.
- A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal. Benchchem.
- A Researcher's Guide to Assessing the Purity of 5-Bromoindole from Various Suppliers. Benchchem.
- Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers. Benchchem.
- 5 Bromo 3 Nitropyridin 2 Amine at ₹ 8200/kg | Powder Chemical in Hyderabad. IndiaMART.
- Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine. Benchchem.
Sources
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Technical Support Center: Preventing Over-Alkylation in Amine Substitution Reactions
Welcome to the technical support center for amine alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amine substitution reactions. Over-alkylation is a persistent challenge that can lead to complex product mixtures, reduced yields of the desired product, and purification difficulties. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve selective mono-alkylation and optimize your synthetic strategies.
The Challenge of Over-Alkylation: A Mechanistic Perspective
Direct alkylation of amines with agents like alkyl halides often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[1][2] This lack of selectivity, often termed over-alkylation or polyalkylation, arises from a fundamental aspect of amine reactivity: the product of the initial alkylation is often more nucleophilic than the starting amine.[1][3] Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. This makes the newly formed secondary amine a more potent nucleophile than the primary amine from which it was formed, leading to a "runaway" reaction where multiple alkyl groups are added.[1][3][4]
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during amine alkylation experiments. The solutions provided are based on established chemical principles and field-proven laboratory practices.
Frequently Asked Questions
Q1: Why is my primary amine over-alkylating even when I use a 1:1 stoichiometry of amine to alkylating agent?
A1: A 1:1 stoichiometric ratio is often insufficient to prevent over-alkylation due to the increased nucleophilicity of the alkylated amine product. As soon as the secondary amine is formed, it competes with the remaining primary amine for the alkylating agent. Since the secondary amine is typically more nucleophilic, it can react faster than the starting primary amine, leading to the formation of a tertiary amine.[3][5] Furthermore, the reaction produces an acid byproduct (e.g., HBr from an alkyl bromide) which protonates the basic amine, effectively removing it from the reaction as a nucleophile. This means that even with a 1:1 starting ratio, the concentration of the more reactive primary amine decreases as the reaction proceeds, further favoring the alkylation of the product amine.[5][6]
Q2: I'm observing a complex mixture of products that is difficult to separate. What are the most effective strategies to improve the selectivity for mono-alkylation?
A2: To enhance mono-alkylation selectivity, several strategies can be employed:
-
Stoichiometric Control: Use a large excess of the starting amine relative to the alkylating agent.[1][2] This increases the statistical probability that the alkylating agent will react with the more abundant starting amine rather than the newly formed product.
-
Alternative Synthetic Methods: Employ methods that are inherently more selective. Reductive amination is a powerful alternative that avoids the issue of over-alkylation by proceeding through an imine intermediate.[7][8] The Gabriel synthesis is another classic method for preparing primary amines without the risk of over-alkylation.[9][10][11]
-
Use of Protecting Groups: Temporarily "blocking" the amine functionality with a protecting group prevents multiple alkylations.[12][13][14] After a single alkylation, the protecting group is removed to yield the desired mono-alkylated product.[15]
Q3: Can reaction temperature be used to control the selectivity between mono- and poly-alkylation?
A3: Yes, temperature can influence selectivity, often through kinetic versus thermodynamic control.[16][17] Lowering the reaction temperature generally favors the kinetic product, which is the product that is formed fastest.[18][19] In many cases, the mono-alkylated product is the kinetic product. At higher temperatures, the reaction may become reversible, allowing for equilibrium to be established. This favors the formation of the most stable product, the thermodynamic product, which may be a poly-alkylated species.[18][20] Therefore, running the reaction at the lowest feasible temperature can often improve the yield of the mono-alkylated amine.
Q4: How does the choice of solvent and base affect the outcome of my amine alkylation?
A4: The solvent and base are critical parameters.
-
Solvent: The solvent can influence the nucleophilicity of the amine and the rate of the SN2 reaction. Aprotic solvents are generally preferred as they do not solvate the amine nucleophile as strongly as protic solvents, leaving it more reactive. The choice of solvent can also affect the solubility of reactants and the stability of intermediates.
-
Base: A non-nucleophilic, sterically hindered base is often used to neutralize the acid byproduct without competing with the amine in the alkylation reaction.[21] The basicity of the chosen base is also important; it must be strong enough to deprotonate the ammonium salt formed but not so strong as to cause unwanted side reactions. Some methodologies have found success using specific bases like cesium carbonate (Cs₂CO₃) which can promote mono-N-alkylation.[2][22]
Q5: Are there any "green chemistry" approaches to minimize waste and improve the atom economy of amine alkylations?
A5: Absolutely. Optimizing stoichiometry to avoid large excesses of reagents is a key principle of green chemistry.[12] Additionally, catalytic methods, such as reductive amination using a catalyst, are highly atom-economical.[8][23] Using alcohols as alkylating agents in the presence of a catalyst is another green alternative to traditional alkyl halides, as water is the only byproduct.[24]
Troubleshooting Specific Issues
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low to no conversion of starting amine. | 1. Insufficiently reactive alkylating agent. 2. Steric hindrance around the nitrogen atom or the electrophilic carbon.[25] 3. Deactivation of the amine by protonation. | 1. Switch to a more reactive alkylating agent (e.g., iodide instead of chloride). 2. Increase the reaction temperature (while monitoring for over-alkylation). 3. Ensure a suitable, non-nucleophilic base is present in at least a stoichiometric amount to neutralize the acid byproduct. |
| Predominant formation of quaternary ammonium salt. | 1. Highly reactive alkylating agent (e.g., methyl iodide).[3] 2. Reaction conditions are too harsh (high temperature, long reaction time). 3. Insufficient excess of the starting amine. | 1. Use a less reactive alkylating agent if possible. 2. Significantly increase the excess of the starting amine (e.g., 5-10 fold or more). 3. Lower the reaction temperature and monitor the reaction progress closely to stop it after the desired product is formed. |
| Formation of elimination byproducts. | 1. The alkylating agent is a secondary or tertiary halide. 2. The amine is acting as a base rather than a nucleophile. 3. High reaction temperatures. | 1. Use a primary alkyl halide if the synthesis allows. 2. Use a less sterically hindered amine or a non-nucleophilic external base. 3. Lower the reaction temperature. |
Advanced Strategies for Selective Mono-Alkylation
For challenging substrates or when high selectivity is paramount, more advanced synthetic strategies are required.
The Gabriel Synthesis: A Classic Approach for Primary Amines
The Gabriel synthesis is a robust method for the synthesis of primary amines that completely avoids the issue of over-alkylation.[10][26] It utilizes potassium phthalimide as an ammonia surrogate.[11] The phthalimide nitrogen is deprotonated to form a nucleophile that undergoes an SN2 reaction with a primary alkyl halide.[9][27] Subsequent cleavage of the resulting N-alkylphthalimide, typically with hydrazine, liberates the primary amine.[9][11]
Workflow for Gabriel Synthesis
Caption: Workflow of the Gabriel Synthesis.
Reductive Amination: A Versatile and Controllable Alternative
Reductive amination is arguably one of the most powerful and widely used methods for synthesizing amines.[7][23] It is a two-step process that involves the formation of an imine or enamine from an aldehyde or ketone and an amine, followed by reduction to the corresponding amine.[8] This method is highly controllable and does not suffer from over-alkylation because the imine intermediate is typically reduced in situ.[7][28] A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for reducing the iminium ion in the presence of the carbonyl starting material.[7][28]
Troubleshooting Flowchart for Over-Alkylation
Caption: Decision-making flowchart for troubleshooting over-alkylation.
Experimental Protocol: Selective Mono-N-Alkylation using Reductive Amination
This protocol provides a general procedure for the selective mono-N-alkylation of a primary amine with an aldehyde using sodium triacetoxyborohydride.
Materials:
-
Primary amine
-
Aldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of the primary amine (1.0 eq) in DCM (or DCE, approx. 0.1-0.5 M) in a round-bottom flask, add the aldehyde (1.0-1.2 eq).
-
If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired secondary amine.
This guide provides a foundational understanding and practical strategies for controlling and preventing over-alkylation in amine substitution reactions. By carefully considering the reaction mechanism and the tools available, researchers can significantly improve the selectivity and efficiency of their synthetic routes.
References
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. [Link]
-
Wikipedia. (2023, December 1). Gabriel synthesis. [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]
-
Pearson. (n.d.). Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of amines using alcohols as.... [Link]
-
National Institutes of Health. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Link]
-
RSC Publishing. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
- Books. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines.
-
RSC Publishing. (2024, July 11). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Wikipedia. (2023, December 19). Reductive amination. [Link]
-
Myers, A. (n.d.). Chem 115. [Link]
-
JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]
-
ResearchGate. (n.d.). (a) Amine alkylation and reductive amination are classical synthetic.... [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines | Request PDF. [Link]
-
PubMed. (2018, May 4). Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines. [Link]
-
DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
YouTube. (2024, April 27). Lec9 - Polyalkylation of Amines. [Link]
-
RSC Publishing. (2014, April 8). Selective N-alkylation of primary amines with R–NH 2 ·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. [Link]
-
Wikipedia. (2023, November 28). Thermodynamic and kinetic reaction control. [Link]
-
University of South Florida. (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. [Link]
-
PubMed. (2024, March 16). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. [Link]
-
MSU chemistry. (n.d.). Amine Reactivity. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. [Link]
-
ResearchGate. (2019, May 10). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. [Link]
-
ACS Publications. (n.d.). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]
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- 2. books.rsc.org [books.rsc.org]
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Technical Support Center: Strategies to Improve the Regioselectivity of Bromination on Pyrimidine Rings
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrimidine chemistry. The bromination of pyrimidine rings is a fundamental transformation in medicinal chemistry, providing essential intermediates for a vast array of biologically active compounds.[1] However, the inherent electronic nature of the pyrimidine core presents unique challenges in controlling the position of substitution.
This document serves as a specialized resource, moving beyond standard protocols to offer in-depth troubleshooting advice and answers to frequently encountered experimental issues. Our goal is to empower you with the knowledge to rationalize your observations, optimize your reaction conditions, and achieve your desired regiochemical outcomes with confidence.
Frequently Asked Questions (FAQs): The Fundamentals of Pyrimidine Bromination
This section addresses the core principles governing the reactivity of the pyrimidine ring towards electrophilic bromination. Understanding these fundamentals is the first step in troubleshooting and optimizing your reactions.
Q1: Why is the direct electrophilic bromination of a pyrimidine ring so challenging?
The pyrimidine ring is a π-deficient heteroaromatic system.[1] The presence of two electronegative nitrogen atoms at the 1 and 3 positions significantly reduces the electron density of the ring compared to electron-rich aromatics like benzene or even pyridine.[2][3] This electron deficiency deactivates the ring towards attack by electrophiles, such as the "Br+" source in a bromination reaction, making the reaction inherently more difficult and often requiring more forcing conditions than standard aromatic brominations.[1]
Q2: I need to brominate my pyrimidine substrate. At which position should I expect the reaction to occur?
For a standard electrophilic aromatic substitution, the attack will preferentially occur at the C-5 position .[1][3]
-
The Causality: The C-2, C-4, and C-6 positions are directly adjacent to the electron-withdrawing nitrogen atoms, making them severely electron-deficient. The C-5 position, while still deactivated compared to a carbon in benzene, is the least electron-deficient and most nucleophilic position on the unsubstituted ring.[1][3] Therefore, it is the most favorable site for electrophilic attack.
Q3: How do existing substituents on the pyrimidine ring affect the regioselectivity and success of bromination?
Substituents play a critical role and are the primary tool for modulating the ring's reactivity.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), alkoxy (-OR), or alkyl (-CH₃) activate the pyrimidine ring. They increase the electron density, making electrophilic attack easier. These groups strongly direct bromination to the C-5 position. If C-5 is already substituted, they can facilitate reactions at other positions, although this is less common. The presence of at least one activating group is often a prerequisite for successful bromination under mild conditions.[4]
-
Electron-Withdrawing Groups (EWGs): Halogens (-Cl, -Br), nitro (-NO₂), or sulfonyl (-SO₂R) groups further deactivate the ring, making bromination extremely difficult. If a reaction does occur, it will still likely be at the C-5 position, but it will require much harsher conditions.
Q4: What are the most common brominating agents for pyrimidines, and how do I choose between them?
The choice of reagent is critical for controlling reactivity and selectivity.
-
Molecular Bromine (Br₂): This is a powerful brominating agent but is often the least selective. It can require harsh conditions, such as high temperatures in solvents like nitrobenzene or acetic acid, which can lead to side products and over-bromination.[1][5] It is typically reserved for highly deactivated pyrimidines.
-
N-Bromosuccinimide (NBS): NBS is a milder, easier-to-handle solid source of electrophilic bromine and is one of the most common reagents for this transformation.[1][6] It often provides better regioselectivity and is effective for pyrimidines that possess some degree of activation. It is typically used in polar aprotic solvents.[1][7]
-
1,3-dibromo-5,5-dimethylhydantoin (DBH): Similar to NBS, DBH is another stable, solid brominating agent. It is particularly effective, especially when used in conjunction with a Lewis acid catalyst for moderately or weakly activated pyrimidines.[8]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted to help you diagnose and solve specific problems you may encounter at the bench.
Problem: My reaction is yielding a mixture of regioisomers, or it's not proceeding at all.
This is a classic issue stemming from either incorrect reaction conditions for your specific substrate or insufficient activation of the ring.
Diagnostic Questions & Solutions:
-
Is your pyrimidine ring activated?
-
Causality: An unsubstituted or EWG-substituted pyrimidine is often too unreactive for mild brominating agents like NBS at low temperatures.
-
Solution 1: Enhance the Electrophilicity of the Reagent. If your substrate is only moderately activated, adding a catalyst can force the reaction to proceed. The combination of 1,3-dibromo-5,5-dimethylhydantoin (DBH) and a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), has proven highly effective for brominating less reactive pyrimidine nucleosides.[8] The Lewis acid coordinates to the DBH, making it a much more potent electrophile.
-
Solution 2: Change the Reaction Conditions. For very deactivated systems, you may need to revert to more classical, harsher conditions. Refluxing with Br₂ in acetic acid or nitrobenzene may be required.[1][5] Be aware that these conditions may compromise selectivity.
-
-
Are your reaction conditions optimized for selectivity?
-
Causality: High temperatures can provide enough energy to overcome the activation barrier for multiple reaction pathways, leading to mixtures of products.
-
Solution: Lower the Temperature. Selectivity is often improved by running the reaction at a lower temperature (e.g., 0 °C or even -10 °C) and allowing it to proceed over a longer period.[1][9] This favors the kinetically preferred product, which is typically the C-5 bromo derivative.
-
Problem: I am observing significant amounts of a dibrominated product.
Over-bromination occurs when the mono-brominated product is sufficiently activated to react again with the brominating agent present in the flask.
Diagnostic Questions & Solutions:
-
How are you controlling the stoichiometry?
-
Causality: Using a large excess of the brominating agent is the most common cause of over-reaction.[10]
-
Solution 1: Control Equivalents. Carefully control the stoichiometry. Use only 1.0 to 1.1 equivalents of the brominating agent (NBS or DBH).
-
Solution 2: Slow Addition. Instead of adding the reagent all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the brominating agent low, allowing it to react with the more nucleophilic starting material before reacting with the less activated mono-brominated product.
-
-
Are you monitoring the reaction progress?
-
Causality: Letting the reaction run for too long after the starting material has been consumed will inevitably lead to side products.
-
Solution: Diligent Reaction Monitoring. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of your starting material.[1] As soon as it is consumed, quench the reaction immediately to prevent further bromination.
-
Problem: I need to install a bromine atom at the C-2, C-4, or C-6 position.
Direct electrophilic bromination at these positions is electronically disfavored and generally not feasible. A different synthetic strategy is required.
Strategic Pivot:
-
Causality: The C-2, C-4, and C-6 positions are the most electron-deficient sites on the ring and are thus targets for nucleophilic, not electrophilic, attack.[2][11]
-
Solution: Nucleophilic Aromatic Substitution (SNAr). The most reliable strategy is to start with a pyrimidine that already has a good leaving group at the desired position.
-
Install a Leaving Group: Pyrimidones (or hydroxypyrimidines) are common starting materials. They can be converted to chloropyrimidines using reagents like phosphorus oxychloride (POCl₃).[2]
-
Substitution: The resulting 2-, 4-, or 6-chloropyrimidines are now highly activated towards SNAr. While direct substitution with bromide can be difficult, these positions are primed for other transformations. For example, they are excellent precursors for palladium-catalyzed cross-coupling reactions.[11][12]
-
Alternative Halogenation: For specific cases, diazotization of an aminopyrimidine followed by a Sandmeyer-type reaction can be used to install a bromine atom.
-
Data & Protocols
To provide a practical context, this section includes a summary of reaction conditions and detailed experimental protocols for key methods.
Table 1: Comparison of Bromination Conditions for Pyrimidine Nucleosides
| Substrate (Example) | Brominating Agent (Equiv.) | Catalyst (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2',3',5'-tri-O-acetyluridine | DBH (1.1) | None | CH₂Cl₂ | 25 | 28 | 95 | [8] |
| 2',3',5'-tri-O-acetyluridine | DBH (0.55) | TMSOTf (0.1) | CH₂Cl₂ | 25 | 6 | 94 | [8] |
| Uridine | SMBI (1.05) | NaN₃ (4.0) | 10% H₂O-CH₃CN | RT | 0.5 | 94 | [13] |
| Generic Pyrimidine | NBS (1.0) | None | CH₃CN | 0 | 0.5 | Good | [1] |
| Pyrimidine HCl | Bromine (Br₂) | None | Nitrobenzene | 125-135 | 2-6 | Good | [1][5] |
DBH = 1,3-dibromo-5,5-dimethylhydantoin; TMSOTf = trimethylsilyl trifluoromethanesulfonate; SMBI = Sodium Monobromoisocyanurate; NBS = N-Bromosuccinimide.
Experimental Protocols
This protocol is suitable for activated pyrimidine substrates.
-
Materials:
-
Pyrimidine substrate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Standard glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
-
Procedure:
-
Dissolve the pyrimidine substrate (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (2-5 mL) in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 mmol, 1.05 equiv) to the cooled solution in a single portion.
-
Stir the resulting mixture at 0 °C. Monitor the reaction progress every 15-30 minutes by TLC or LC-MS.[1]
-
Upon completion (disappearance of starting material), quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to consume any unreacted bromine source.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to afford the pure 5-bromopyrimidine.[1]
-
This protocol is adapted for substrates that are unreactive under standard NBS conditions.[8]
-
Materials:
-
Pyrimidine substrate
-
1,3-dibromo-5,5-dimethylhydantoin (DBH)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard glassware, magnetic stirrer, and an inert atmosphere setup
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the pyrimidine substrate (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL).
-
Add 1,3-dibromo-5,5-dimethylhydantoin (0.55 mmol, 0.55 equiv, as it contains two bromine atoms).
-
Stir the mixture at room temperature (25 °C).
-
Carefully add TMSOTf (0.1 mmol, 0.1 equiv) dropwise via syringe.
-
Stir the reaction at room temperature, monitoring progress by TLC or LC-MS. The reaction is often significantly faster than the uncatalyzed version.[8]
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Proceed with an aqueous work-up and purification as described in Protocol 1.
-
Visualized Workflows and Mechanisms
To clarify the concepts discussed, the following diagrams illustrate the core mechanism and a logical troubleshooting workflow.
Mechanism of Electrophilic Bromination at C-5
Caption: General mechanism for electrophilic bromination of pyrimidines.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting common bromination issues.
References
-
Ghosh, A., et al. (2014). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 19(11), 17910-17921. [Link]
-
Rayala, R., & Wnuk, S. F. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(26), 3333-3336. [Link]
-
Rayala, R., & Wnuk, S. F. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. ScienceDirect. [Link]
-
Wnuk, S. F. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. FIU Discovery. [Link]
-
Various Authors (2024). Request PDF: Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. ResearchGate. [Link]
-
Common Organic Chemistry (n.d.). Bromination - Common Conditions. Common Organic Chemistry. [Link]
-
Tee, O. S., & Banerjee, S. (1979). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 57(6), 626-633. [Link]
-
Liu, L., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(8), 1349. [Link]
-
ResearchGate (2024). Solvent and conditions suggestion for bromination with N-Bromosuccinimide (NBS)? ResearchGate. [Link]
-
Strekowski, L., et al. (1990). Highly regioselective bromination reactions of polymethylpyrimidines. The Journal of Organic Chemistry. [Link]
-
Papachristos, A. (2024). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Medium. [Link]
- Kress, T. J. (1976). Process for bromination of pyrimidine.
-
Al-Hourani, B. J., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(19), 6958. [Link]
-
O'Duill, M., et al. (2015). Ruthenium-Catalyzed meta-Selective C—H Bromination. Angewandte Chemie International Edition, 54(34), 9853-9856. [Link]
-
Rasool, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3381. [Link]
-
Leaver, D., & Skinner, W. A. (1967). Bromination of pyrrolo[1,2-c]pyrimidines. Journal of the Chemical Society C: Organic. [Link]
-
University of Liverpool (n.d.). 10. Pyrimidines. University of Liverpool, Department of Chemistry. [Link]
-
Wikipedia (n.d.). Pyrimidine. Wikipedia. [Link]
-
Price, C. C., et al. (1946). THE BROMINATION OF 2-AMINO-4,6-DIMETHYLPYRIMIDINE. The Journal of Organic Chemistry. [Link]
-
Grivas, S. (2001). Bromination of Pyrimidines: A Simple Inexpensive Method. ResearchGate. [Link]
-
Murray, J. S., & Politzer, P. (2011). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 16(10), 8384-8399. [Link]
-
Organic Chemistry Portal (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
Sources
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- 8. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Addressing Solubility Issues of Pyrimidine Derivatives in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, step-by-step solutions for overcoming the common yet significant challenge of poor aqueous solubility of pyrimidine derivatives.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during experimental work. Each question is followed by a diagnostic framework and a detailed protocol to resolve the issue.
Q1: My pyrimidine derivative precipitates from my aqueous buffer during my biological assay. How can I resolve this?
A1: Initial Diagnosis & Strategy
Precipitation of a test compound during an assay is a frequent issue that invalidates results. This typically happens when a compound, initially dissolved in a stock solution (like DMSO), is diluted into an aqueous buffer where its thermodynamic solubility is much lower.[1][2] The key is to systematically identify a solubilization strategy that maintains the compound in solution at the desired concentration without interfering with the assay.
The underlying cause is often the compound's high lipophilicity and/or strong crystal lattice energy, which makes it resistant to dissolution in water.[3][4] Our troubleshooting workflow begins with the simplest and least disruptive methods, such as pH adjustment, before moving to more complex formulation strategies.
Caption: Troubleshooting workflow for addressing compound precipitation.
Causality: The pyrimidine ring is weakly basic, and many derivatives possess ionizable functional groups.[3] Adjusting the pH of the buffer can protonate or deprotonate these groups, converting a neutral, poorly soluble molecule into a more soluble salt form.[5] This is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of ionized to unionized species.[6][7]
Step-by-Step Methodology:
-
Determine pKa: If the pKa of your compound is unknown, use computational prediction software (e.g., Marvin, ChemDraw) or an experimental pKa determination service.
-
Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., phosphate, citrate) with pH values spanning a range around the compound's pKa. For a basic pyrimidine, test buffers with pH values 1-2 units below its pKa. For an acidic derivative, test buffers 1-2 units above its pKa.[3][8]
-
Solubility Test:
-
Add a small, known excess of your solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate the samples for 24 hours at a controlled temperature (e.g., 25°C or 37°C) with constant agitation to ensure you are measuring thermodynamic (equilibrium) solubility.[9][10]
-
After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Analysis: Plot solubility vs. pH to identify the optimal pH for your experiment. Select the pH that provides the required solubility while being compatible with your assay system.
Causality: Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent system.[11][12] They effectively make the aqueous environment more "hospitable" to the hydrophobic pyrimidine derivative. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[13]
Step-by-Step Methodology:
-
Select Co-solvents: Choose a panel of co-solvents that are known to be well-tolerated in biological systems, such as ethanol, propylene glycol, PEG 400, and N-Methyl-2-pyrrolidone (NMP).
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in 100% of each selected co-solvent.
-
Titration:
-
In a clear vial, add your aqueous assay buffer.
-
While vortexing, slowly add small aliquots of the co-solvent stock solution to the buffer.
-
Observe the solution for any signs of precipitation (turbidity). The point at which turbidity appears is the kinetic solubility limit.[14]
-
-
Determine Maximum Tolerated Percentage: Systematically prepare solutions with increasing percentages of co-solvent (e.g., 1%, 2%, 5%, 10% v/v) in your final assay buffer. Determine the lowest percentage of co-solvent that keeps your compound dissolved at the target concentration.
-
Assay Compatibility Check: Crucially, run a control experiment to ensure the selected co-solvent concentration does not affect the biological assay's outcome (e.g., enzyme activity, cell viability).
Data Presentation: Co-solvent Screening Results (Example)
| Co-solvent | Max Tolerated % (v/v) for 100 µM Compound | Effect on Assay (Control) | Recommendation |
|---|---|---|---|
| Ethanol | 2% | None | Suitable |
| Propylene Glycol | 5% | None | Optimal Choice |
| PEG 400 | 5% | 15% inhibition | Not Suitable |
| DMSO (Control) | 1% | None | Suitable, but PG is better |
Part 2: Frequently Asked Questions (FAQs)
This section provides in-depth answers to broader questions about the principles of pyrimidine derivative solubility.
Q2: What are the fundamental molecular properties of pyrimidine derivatives that cause poor aqueous solubility?
A2: The low aqueous solubility of many pyrimidine derivatives is rooted in their molecular structure and solid-state properties:
-
Aromaticity and Planarity: The flat, rigid aromatic ring system of pyrimidines promotes efficient crystal packing through intermolecular interactions like π-π stacking.[3] This creates a very stable crystal lattice that requires a large amount of energy to break apart for dissolution to occur. Strategies that disrupt this planarity or symmetry have been shown to improve solubility.[4]
-
Lipophilicity: Many pyrimidine-based drug candidates are highly substituted with lipophilic (hydrophobic) groups to enhance target binding. This increases their logP value, making them inherently less soluble in polar solvents like water.[3]
-
Lack of Hydrogen Bond Donors/Acceptors: While the pyrimidine nitrogens can act as hydrogen bond acceptors, the overall molecule may lack a sufficient number of polar functional groups to form favorable interactions with water molecules.[15]
Q3: When should I consider using cyclodextrins, and how do they work?
A3: You should consider using cyclodextrins when pH modification and co-solvents are either ineffective or incompatible with your experimental system, especially for in vivo studies where organic solvent toxicity is a concern.
Mechanism of Action: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11][16] They function by encapsulating the poorly soluble pyrimidine derivative within their hydrophobic core, forming a "host-guest" inclusion complex.[17] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent water solubility of the guest molecule.[18]
-
Common Types: The most frequently used CDs in pharmaceuticals are β-cyclodextrin and its more soluble and less toxic derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[11][19]
Experimental Protocol: Phase Solubility Study
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of your chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add Excess Compound: Add an excess amount of your solid pyrimidine derivative to each CD solution.
-
Equilibrate: Shake the vials at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter and Analyze: Centrifuge and filter the samples to remove undissolved solid. Quantify the concentration of the dissolved drug in the supernatant by HPLC.
-
Plot and Analyze: Plot the drug concentration (y-axis) against the cyclodextrin concentration (x-axis). The slope of this line is used to determine the complexation efficiency and stability constant, indicating how effectively the cyclodextrin solubilizes your compound.[18]
Caption: Mechanism of cyclodextrin solubilization.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A4: Understanding the distinction between kinetic and thermodynamic solubility is critical for designing robust experiments and interpreting results correctly.[9]
-
Thermodynamic Solubility: This is the true, equilibrium solubility of a compound. It is the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions, where the rate of dissolution equals the rate of precipitation.[1][10] It is determined by adding excess solid to a solvent and allowing it to equilibrate over a long period (typically 24-48 hours). This value is crucial for late-stage development and formulation.
-
Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when it is rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer.[14] The resulting supersaturated solution is thermodynamically unstable.[9] Kinetic solubility is often higher than thermodynamic solubility but is highly dependent on the specific experimental protocol (e.g., dilution rate, temperature, time).[14] It is most relevant for early-stage discovery, such as high-throughput screening, where it predicts if a compound will precipitate during the short duration of an assay.[2]
Which to Measure:
-
Early Discovery/HTS: Measure kinetic solubility to quickly flag compounds that may precipitate in your primary biological assays.
-
Lead Optimization/Pre-clinical: Measure thermodynamic solubility to understand the true physical limitations of your compound, which is essential for developing a viable formulation for in vivo studies.[2]
References
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
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Kramer, S. F., & Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]
-
Alexandris, N., et al. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]
-
Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]
-
He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Cosolvent. (n.d.). Wikipedia. [Link]
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S. Vidyadhara, et al. (2016). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (2020). ResearchGate. [Link]
-
Vishakha, V. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus Asia. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Semantic Scholar. [Link]
-
Pyrimidine. (n.d.). Solubility of Things. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. [Link]
-
Aqueous and Lipid Solubility. (n.d.). AccessPhysiotherapy. [Link]
-
(PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015). ResearchGate. [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. (2022). Microbe Notes. [Link]
-
(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018). ResearchGate. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). PMC - PubMed Central. [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2020). NIH. [Link]
-
Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. NIH. [Link]
-
Fujikawa, Y., et al. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. [Link]
-
Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. (2015). Pharmaceutical Networking. [Link]
-
Schönbeck, J. C. S., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics. [Link]
-
Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI. [Link]
-
Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. PubMed. [Link]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Large-Scale Synthesis of 5-Bromo-N-butylpyrimidin-2-amine
Welcome to the technical support center for the synthesis of 5-Bromo-N-butylpyrimidin-2-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the large-scale synthesis of this key chemical intermediate. Our focus is on providing practical, field-tested insights to overcome common challenges and optimize your synthetic process.
Overview of Synthetic Strategy
This compound is a crucial building block in medicinal chemistry, often utilized in the synthesis of various biologically active compounds.[1][2] The large-scale synthesis of this compound typically follows a two-step sequence. While the order can be reversed, the most common approach involves the initial bromination of a 2-aminopyrimidine precursor followed by N-alkylation with a butyl group. This route is often preferred to manage regioselectivity and avoid potential side reactions associated with brominating an already N-alkylated pyrimidine.
The primary challenge in scaling up this synthesis lies in maintaining high yield and purity while managing reaction exotherms, controlling impurity formation, and ensuring efficient product isolation.[3]
General Synthetic Workflow
The diagram below illustrates the principal two-step pathway for synthesizing this compound.
Caption: General two-step synthetic pathway for this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during synthesis, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield and Incomplete Conversion in the Bromination Step
Question: My bromination of 2-aminopyrimidine is sluggish, showing significant unreacted starting material even after extended reaction times. What are the likely causes and solutions?
Answer: Low conversion in the bromination step is a frequent challenge, especially during scale-up. The pyrimidine ring is an electron-deficient system, which makes electrophilic substitution more difficult compared to electron-rich aromatics.[4] Several factors can be at play:
-
Causality & Explanation:
-
Insufficient Electrophilicity: The brominating agent may not be sufficiently reactive under the chosen conditions. While N-Bromosuccinimide (NBS) is easier to handle, molecular bromine (Br₂) can be more reactive but requires careful control.[4]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, using NBS often requires a polar aprotic solvent like acetonitrile or DMF to facilitate the reaction.[5][6]
-
Purity of Reactants: Impurities in the 2-aminopyrimidine starting material can inhibit the reaction.[3]
-
-
Troubleshooting Steps & Solutions:
| Parameter | Recommended Action & Rationale |
| Brominating Agent | Option 1 (NBS): Ensure high-purity NBS. The reaction is often performed in acetonitrile at room temperature, sometimes under ice-cooling to control the initial exotherm.[5] If the reaction is slow, a moderate increase in temperature can be considered after the initial addition. Option 2 (Br₂): This is a more aggressive method. It is often performed by first forming the hydrogen halide salt of the pyrimidine and reacting it with bromine in a solvent like nitrobenzene at elevated temperatures (125-135°C).[4][7] This method requires stringent control over the addition rate to manage the evolution of HBr gas.[7] |
| Solvent Choice | The solvent must solubilize the reactants and facilitate the electrophilic substitution. Acetonitrile and DMF are effective for NBS-mediated brominations.[5][6] For Br₂ reactions at high temperatures, inert solvents like nitrobenzene or o-dichlorobenzene are used.[7] |
| Reaction Monitoring | Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. This will help determine if the reaction has stalled or is simply slow, preventing premature work-up. |
| Catalysis | In some cases, particularly with less reactive substrates, the addition of a Lewis acid or a Brønsted acid can enhance the rate of bromination.[8] However, this must be carefully optimized to avoid side reactions. |
Issue 2: Formation of Di-brominated and Other Impurities
Question: During the bromination step, I am observing significant amounts of what appears to be a di-brominated byproduct, complicating purification. How can I minimize this?
Answer: The formation of di-brominated species is a classic example of over-reaction. The mono-brominated product, 2-amino-5-bromopyrimidine, is still susceptible to further electrophilic attack, although at a slower rate than the starting material.
-
Causality & Explanation:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent is the most direct cause.
-
Poor Mass Transfer on Scale-Up: In large reactors, inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to over-bromination even if the overall stoichiometry is correct.[3]
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second bromination, reducing the selectivity of the reaction.
-
-
Troubleshooting Steps & Solutions:
-
Strict Stoichiometric Control: Use precisely 1.0 to 1.05 equivalents of the brominating agent (e.g., NBS). Accurately assay your starting materials to ensure correct calculations.
-
Controlled Reagent Addition: On a large scale, add the brominating agent (or a solution of it) slowly and sub-surface to ensure rapid dispersion and avoid localized high concentrations. Monitor the internal temperature closely during the addition.[3]
-
Temperature Management: Perform the addition at a reduced temperature (e.g., 0-5°C) to control the initial exotherm and improve selectivity, then allow the reaction to slowly warm to room temperature.[9]
-
Process Analytical Technology (PAT): If possible, use in-situ monitoring (like IR or Raman spectroscopy) to track the disappearance of the starting material and the appearance of the product, allowing you to stop the reaction precisely when mono-bromination is complete.
-
Issue 3: Challenges in the N-Butylation Step and Product Purification
Question: The N-butylation of 2-amino-5-bromopyrimidine is giving me a mixture of products, including what seems to be unreacted starting material and potentially a di-butylated product. The final product is also difficult to purify.
Answer: The N-butylation is a nucleophilic substitution reaction. Its success depends on effectively deprotonating the amino group to form a nucleophile that can then react with a butyl halide. Purification can be challenging due to the similar polarities of the starting material and product.
-
Causality & Explanation:
-
Inefficient Deprotonation: The chosen base may not be strong enough to fully deprotonate the amino group, leading to incomplete conversion.
-
Side Reactions: While less common for the primary amino group, over-alkylation can occur under harsh conditions. More likely, side reactions can involve the solvent or impurities.
-
Purification Issues: The final product, this compound, is a solid with specific solubility properties.[10] Co-eluting impurities or residual starting materials can make crystallization or chromatography difficult.
-
-
Troubleshooting & Refinement Workflow:
Caption: Decision workflow for troubleshooting the N-butylation and purification steps.
Frequently Asked Questions (FAQs)
Q1: For large-scale production, is it better to use N-Bromosuccinimide (NBS) or liquid bromine (Br₂)?
A1: The choice involves a trade-off between safety/handling and reactivity/cost.
-
N-Bromosuccinimide (NBS): Is a solid and significantly easier and safer to handle than liquid bromine, making it highly suitable for large-scale operations.[6] It is often used in solvents like acetonitrile, and the reaction can be performed at moderate temperatures.[5] The primary drawback can be cost and the generation of succinimide as a byproduct that needs to be removed.
-
Liquid Bromine (Br₂): Is highly corrosive, toxic, and volatile, requiring specialized handling equipment and scrubber systems to manage HBr off-gassing.[7] However, it is a cheaper reagent on a molar basis. The reactions often require higher temperatures and can be more aggressive, necessitating robust process control to maintain selectivity.[4] For many pharmaceutical applications, the improved safety profile of NBS makes it the preferred reagent despite the higher cost.
Q2: My yield drops significantly when moving from a 1L flask to a 100L reactor. What should I investigate first?
A2: This is a classic scale-up challenge. The first areas to investigate are mass and heat transfer.[3] In a large reactor, mixing is less efficient than in a small flask. This can lead to poor distribution of reagents and localized temperature gradients (hot spots).
-
Heat Transfer: Bromination is exothermic. What is easily dissipated in a lab flask can cause a dangerous temperature spike in a large reactor, leading to side reactions and reduced yield.[3] Ensure your reactor's cooling capacity is sufficient and implement controlled, slow addition of the brominating agent.
-
Mass Transfer: Inefficient stirring can lead to pockets of high reagent concentration, causing over-reaction and impurity formation.[3] Check that the agitator type and speed are appropriate for the vessel geometry and reaction mass. A slow, sub-surface addition of the reagent is critical.
Q3: What is the best method for purifying the final product, this compound, on a multi-kilogram scale?
A3: Column chromatography is generally not feasible for multi-kilogram purification in most manufacturing settings. The most robust and scalable method is crystallization .
-
Solvent Screening: Conduct small-scale screening to find a suitable solvent or solvent system. The ideal system will dissolve the product at elevated temperatures but have low solubility at cooler temperatures, while keeping impurities dissolved. Common solvents to screen include isopropanol, ethanol, ethyl acetate, and heptane/ethyl acetate mixtures.
-
Work-up Optimization: Before crystallization, ensure the crude product is as clean as possible. Aqueous washes (e.g., with a mild base like sodium bicarbonate solution followed by brine) can remove many inorganic salts and water-soluble impurities.
-
Controlled Cooling: Once a solvent system is identified, cool the solution slowly to promote the growth of large, pure crystals. Crash cooling can trap impurities. Seeding with a small amount of pure product can aid in initiating crystallization.
References
- Google Patents. (1976). US3956301A - Process for bromination of pyrimidine.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (2013). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
-
ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]
-
My School Exams. (2025). EASY GUIDE TO PYRIMIDINE SYNTHESIS AND BREAKDOWN. Retrieved from [Link]
-
Elsevier. (n.d.). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. Retrieved from [Link]
-
HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]
-
ResearchGate. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Retrieved from [Link]
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
National Institutes of Health (NIH). (n.d.). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Retrieved from [Link]
-
Wikipedia. (n.d.). Water purification. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Synthesis of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine borate salts. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 5-bromo-N-butyl-3-methyl-N-phenylpyridin-2-amine. Retrieved from [Link]
-
PubMed. (2012). 5-Bromo-N-methyl-pyrimidin-2-amine. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 5-bromo-N-ethyl-N-propylpyrimidin-2-amine. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]
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Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions
Welcome to the Technical Support Center for catalyst deactivation in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Catalyst deactivation is a common challenge that can lead to sluggish or failed reactions, impacting project timelines and resource allocation.[1][2] Understanding the root causes of deactivation is the first step toward developing robust and efficient cross-coupling protocols.[1]
This resource provides structured troubleshooting guides, detailed protocols, and a comprehensive FAQ section to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation
This section addresses common observable issues during cross-coupling reactions and provides a systematic approach to identifying and resolving the underlying causes of catalyst deactivation.
Issue 1: Reaction is Sluggish or Fails to Initiate
Observation: Your reaction shows little to no conversion of starting materials, even after an extended period.
Possible Causes & Solutions:
-
Inefficient Pre-catalyst Activation: The active catalytic species, typically Pd(0), may not be forming efficiently from the pre-catalyst, which is often a more stable Pd(II) source.[3] This is a critical step for the catalytic cycle to begin.[4]
-
Solution: Ensure your Pd(II) pre-catalyst is effectively reduced. If you are not using a pre-formed Pd(0) source, consider the following:
-
Pre-activation: Before adding your substrates, stir the Pd(II) source with the phosphine ligand, as the ligand itself can often act as a reductant.[5]
-
Use of Additives: In some cases, a small amount of a reducing agent like hydrazine or DIBAL-H can be used to generate the active Pd(0) species.[5]
-
Switch to a Modern Pre-catalyst: Consider using third or fourth-generation Buchwald-Hartwig or PEPPSI-type pre-catalysts, which are designed for rapid and clean generation of the active catalyst.[5]
-
-
-
Catalyst Poisoning: Impurities in your starting materials, reagents, or solvent can irreversibly bind to the active sites of the catalyst, rendering it inactive.[1][6][7]
-
Common Poisons: Sulfur, nitrogen, phosphorus, and chlorine-containing compounds are known to poison palladium catalysts.[6] Even trace amounts of elemental sulfur can be detrimental.[8]
-
Solution:
-
Purify Reagents: Ensure the purity of your starting materials. Recrystallize solid reagents and distill liquid starting materials if their purity is questionable.[5] Passing liquid amines through a short plug of activated alumina can be effective.[5]
-
Use High-Purity Solvents: Always use anhydrous, degassed solvents to prevent both catalyst poisoning and oxidation.[3][9]
-
Guard Beds: In some cases, using a guard bed can help remove impurities from the reactant stream before they reach the catalyst.[1]
-
-
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[10] Insufficient deoxygenation of the reaction mixture can lead to rapid oxidation of the catalyst to an inactive state, often observed as the formation of palladium black.[6][9]
Issue 2: Reaction Starts but Stalls Before Completion
Observation: The reaction proceeds initially, as confirmed by in-process monitoring (e.g., TLC, LC-MS), but then slows down and stops before all the limiting reagent is consumed.
Possible Causes & Solutions:
-
Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, which reduces the active surface area and overall catalytic activity.[1] This is a common issue in heterogeneous catalysis but can also occur in homogeneous systems with the formation of nanoparticles.[11]
-
Fouling by Product or Byproducts: The product or a byproduct of the reaction may have low solubility and precipitate out of solution, physically blocking the active sites of the catalyst.[6]
-
Solution:
-
Solvent Optimization: Choose a solvent in which all components of the reaction, including the product, are soluble at the reaction temperature.
-
Flow Chemistry: For reactions prone to product inhibition or fouling, a continuous flow setup can be beneficial.[12]
-
-
-
Ligand Dissociation/Decomposition: The supporting ligand is crucial for stabilizing the active catalyst.[13] If the ligand dissociates from the metal center or decomposes, the catalyst can become unstable and deactivate.
-
Solution:
-
Increase Ligand-to-Metal Ratio: A slight excess of the ligand can help maintain a sufficient concentration of the active catalyst-ligand complex.[9] However, a large excess can sometimes inhibit the reaction.[9]
-
Choose a More Robust Ligand: Bulky, electron-rich phosphine ligands, such as Buchwald or Josiphos-type ligands, or N-heterocyclic carbenes (NHCs) are designed to be more stable and prevent catalyst aggregation.[9]
-
-
Issue 3: Formation of Palladium Black
Observation: A black precipitate, identified as palladium black, forms in the reaction mixture. This is a visual indicator of catalyst decomposition.[9]
Possible Causes & Solutions:
-
Oxidation of Pd(0): As mentioned previously, exposure to oxygen can oxidize the active Pd(0) species.
-
Ligand Instability: An insufficient amount of a stabilizing ligand can leave the palladium center exposed and prone to aggregation into palladium black.[9]
-
Solution:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands or NHCs are essential for stabilizing the Pd(0) catalytic species.[9] These ligands create a sterically hindered environment around the palladium center, preventing aggregation.[9]
-
Optimize Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial.[9]
-
-
-
High Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition, leading to the formation of palladium black.[6][9]
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the main categories of catalyst deactivation?
Catalyst deactivation mechanisms are broadly classified into three categories:
-
Chemical Deactivation: This includes poisoning, where impurities strongly bind to active sites, and reactions between the catalyst and components of the reaction mixture.[1][7]
-
Thermal Deactivation: High temperatures can lead to sintering, where catalyst particles agglomerate, reducing the active surface area.[1]
-
Mechanical Deactivation: This involves the physical loss of catalyst material through attrition or crushing, or the blocking of active sites by deposited materials (fouling).[1][7]
Q2: How can I choose the right ligand to minimize deactivation?
The choice of ligand is critical for catalyst stability and activity.[12]
-
Steric Bulk and Electron-Richness: Bulky, electron-rich phosphine ligands (e.g., Buchwald and Hartwig-type ligands) and N-heterocyclic carbenes (NHCs) are generally preferred. The steric bulk helps to prevent catalyst aggregation and facilitates the reductive elimination step, while the electron-donating nature increases the reactivity of the metal center.[11]
-
Bidentate vs. Monodentate Ligands: Bidentate ligands with a large "bite angle," such as Xantphos, can stabilize the catalytic species and prevent the formation of inactive dimers.[12] However, in many modern cross-coupling reactions, bulky monodentate ligands have shown superior performance.[14]
-
Ligand Screening: The optimal ligand is often substrate-dependent. It is highly recommended to screen a variety of ligands for a specific reaction to identify the most effective one.[12]
Q3: How does the choice of base and solvent affect catalyst stability?
The base and solvent play a crucial role in both the reaction mechanism and catalyst stability.[9]
-
Base Selection: The strength and solubility of the base are important considerations.[9] While a strong base is often necessary, an overly strong base can lead to the degradation of sensitive substrates, which in turn can cause catalyst deactivation.[9] Common bases for Suzuki reactions include K₂CO₃ and K₃PO₄, while stronger bases like NaOtBu or LHMDS are often used in Buchwald-Hartwig aminations.[3][9]
-
Solvent Choice: The solvent affects the solubility of reagents, catalyst stability, and reaction kinetics.[9] It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst oxidation.[3][9] Common choices include toluene, dioxane, and THF.[3][9]
Reaction-Specific Questions
Q4: My Buchwald-Hartwig amination is giving low yields. What are the common culprits?
Low yields in Buchwald-Hartwig aminations can stem from several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[3]
-
Catalyst Deactivation: Amines themselves can act as ligands and in some cases, displace the desired phosphine ligand, leading to catalyst deactivation.[5][13] Using an extra equivalent of the phosphine ligand relative to the palladium source can help mitigate this.[5]
-
Side Reactions: β-hydride elimination can be a problem, especially with primary amines.[3] The choice of a bulky ligand can often suppress this side reaction.[3]
Q5: I'm performing a Suzuki coupling with a heteroaryl chloride and the reaction is not working. Why are these substrates so challenging?
Heteroaryl chlorides, particularly those containing nitrogen, are notoriously difficult substrates in cross-coupling reactions.
-
Catalyst Poisoning: The Lewis basic nitrogen atom in the heteroaryl ring can coordinate to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.[9][15] This is a major deactivation pathway.[9]
-
Difficult Oxidative Addition: The C-Cl bond is stronger than C-Br or C-I bonds, making the initial oxidative addition step more difficult.
-
Solutions:
Q6: In my Negishi coupling, I'm observing catalyst deactivation over time. What could be the cause?
While highly effective, Negishi couplings can also suffer from catalyst deactivation.
-
Formation of Off-Cycle Complexes: The organozinc reagent can interact with the palladium catalyst to form heterobimetallic Pd-Zn complexes that may have lower catalytic activity.[16]
-
Ligand Degradation and Catalyst Aggregation: At longer reaction times, the phosphine ligand can degrade, and the palladium can aggregate, both leading to a loss of catalytic activity.[16]
-
Influence of Additives: The presence of salts like ZnBr₂ can sometimes decrease the reaction rate, while additives like LiBr can counteract the formation of inhibitory Pd-Zn complexes and restore high catalytic activity.[16]
Experimental Protocols & Data
Protocol: General Procedure for a Troubleshooting Screen
When faced with a failed or low-yielding cross-coupling reaction, a systematic screen of reaction parameters is often the most effective troubleshooting approach.
Reaction Setup:
-
To an array of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the base (2.0 equiv) under an inert atmosphere (in a glovebox if possible).
-
In separate stock solutions, prepare the palladium pre-catalyst and the ligand in the chosen solvent.
-
Add the appropriate amounts of the catalyst and ligand stock solutions to each vial.
-
Seal the vials and place them in a preheated heating block.
-
Stir the reactions for a set amount of time and then analyze the reaction mixtures by a suitable method (e.g., LC-MS, GC-MS) to determine the conversion and yield.
Troubleshooting Workflow Diagram:
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Table: Ligand Selection Guide for Challenging Substrates
| Substrate Class | Recommended Ligand(s) | Rationale |
| Heteroaryl Chlorides | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) | The steric bulk and electron-donating properties facilitate the difficult oxidative addition and prevent catalyst poisoning by the heteroaryl nitrogen.[15] |
| Primary Amines | BrettPhos, XPhos | These bulky ligands help to prevent over-arylation and minimize side reactions like β-hydride elimination.[3] |
| Sterically Hindered Substrates | tBuXPhos, tBuBrettPhos | The increased steric bulk around the phosphorus atom can accommodate sterically demanding substrates and promote reductive elimination. |
| Amides | tBuBrettPhos | Amides are less nucleophilic than amines, and highly active catalysts supported by ligands like tBuBrettPhos are often required.[4] |
Analytical Techniques for Characterizing Deactivated Catalysts
For a more in-depth investigation into the cause of catalyst deactivation, several analytical techniques can be employed to characterize the spent catalyst.[1][17]
| Technique | Information Provided |
| XPS (X-ray Photoelectron Spectroscopy) | Can detect the presence of poisons on the catalyst's surface and provide information about the oxidation state of the metal.[1][2] |
| TEM (Transmission Electron Microscopy) | Allows for the visualization of catalyst particles to identify sintering or aggregation. |
| ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | Can be used to determine the elemental composition of the catalyst and identify metallic contaminants.[2] |
| NMR Spectroscopy (e.g., ³¹P NMR) | Useful for studying the catalyst and ligand in solution to identify the formation of off-cycle or decomposed species.[16] |
| BET Surface Area Analysis | Measures the active surface area of a heterogeneous catalyst, which can be reduced by sintering or fouling.[1] |
Deactivation Pathways Visualization:
Caption: Common pathways leading to the deactivation of a cross-coupling catalyst.
Catalyst Reactivation Strategies
In some cases, a deactivated catalyst can be regenerated, which is particularly relevant for process chemistry and large-scale applications.
-
Removal of Poisons: For reversible poisoning, it may be possible to remove the poison. For example, water washing has been shown to be effective in removing potassium that had poisoned a Pt/TiO₂ catalyst.[6]
-
Redispersion of Sintered Particles: Sintered metal particles can sometimes be redispersed through chemical treatment, such as oxidation followed by reduction.
-
Removal of Fouling Agents: Fouling by carbonaceous materials ("coke") can often be reversed by high-temperature calcination in the presence of air or oxygen.
-
Re-oxidation of Pd(0): In cases where the formation of inactive Pd(0) species is the cause of deactivation, re-oxidation to the active Pd(II) state can restore catalytic activity. Treatment with benzoquinone (BQ) has been shown to be effective in this regard for a heterogeneous palladium catalyst.[18]
It is important to note that the feasibility and effectiveness of a reactivation strategy are highly dependent on the specific catalyst system and the mechanism of deactivation.
References
-
Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review - MDPI. Available from: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available from: [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. Available from: [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available from: [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. Available from: [Link]
-
Catalyst deactivation Common causes - AmmoniaKnowHow. Available from: [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available from: [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Available from: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available from: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH. Available from: [Link]
-
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts | Catalysis | ChemRxiv | Cambridge Open Engage. Available from: [Link]
-
Catalyst Characterization Techniques - Hiden Analytical. Available from: [Link]
-
Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF - ResearchGate. Available from: [Link]
-
Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: A remarkable advance from palladium to nickel catalysts - ResearchGate. Available from: [Link]
-
Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions | Journal of the American Chemical Society. Available from: [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Publications. Available from: [Link]
-
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts | Request PDF - ResearchGate. Available from: [Link]
-
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts - Semantic Scholar. Available from: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available from: [Link]
-
Guideline for Elucidating Catalysts - ChemRxiv. Available from: [Link]
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What Methods Are Available to Reactivate Deactivated Catalysts? - minstrong. Available from: [Link]
-
Ligand design for cross-couplings: phosphines - YouTube. Available from: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. Available from: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
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analytical techniques for monitoring the purity of 5-Bromo-N-butylpyrimidin-2-amine
Welcome to the technical support resource for the analytical monitoring of 5-Bromo-N-butylpyrimidin-2-amine. This guide is designed for researchers, analytical chemists, and drug development professionals to navigate common challenges and troubleshoot issues encountered during purity assessment. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring robust and reliable results.
General Principles & Frequently Asked Questions
This section addresses foundational questions regarding the purity analysis of pharmaceutical intermediates.
Q1: Why is rigorous purity analysis of an intermediate like this compound so critical?
A1: The purity of any pharmaceutical intermediate is paramount because impurities, even in trace amounts, can have significant consequences.[1] They can affect the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1] Process-related impurities may carry over to the final drug product, while others might be toxic or interfere with downstream synthetic steps. Regulatory agencies like the FDA and international bodies (via ICH guidelines) mandate comprehensive purity analysis and impurity profiling to ensure product quality and patient safety.[2][3]
Q2: What are the primary analytical techniques for assessing the purity of this compound?
A2: A multi-faceted approach is essential for comprehensive characterization.[4]
-
Chromatographic Methods (HPLC, GC): These are the workhorses for purity assessment, separating the main compound from impurities for quantification.[4][5] High-Performance Liquid Chromatography (HPLC) is generally the preferred method for non-volatile compounds like this pyrimidine derivative.[1][4][5]
-
Spectroscopic Methods (NMR, MS): Nuclear Magnetic Resonance (NMR) is invaluable for structural elucidation and can be used for quantitative analysis (qNMR).[6][7] Mass Spectrometry (MS), often coupled with chromatography (LC-MS, GC-MS), is crucial for identifying impurities by providing molecular weight and fragmentation information.[4]
Q3: What does "validating an analytical method" mean, and why is it necessary?
A3: Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[3][8][9] It's a mandatory requirement for quality control in the pharmaceutical industry.[6][8] Validation ensures that the method is accurate, precise, specific, sensitive, and robust, guaranteeing that the results are reliable and reproducible.[2][3][9] Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[2][10]
General Analytical Workflow
Caption: General workflow for chromatographic purity analysis.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Reversed-phase HPLC is the most common and powerful technique for analyzing this compound.[1][4] However, its basic amine functionality presents unique challenges.
FAQs and Troubleshooting Guide
Q1: My main peak for this compound is tailing severely. What is causing this and how can I fix it?
A1: This is the most frequent issue for amine compounds. Peak tailing is primarily caused by secondary interactions between the protonated basic amine analyte and ionized residual silanol groups on the surface of silica-based columns.[11][12][13] These interactions create a second, stronger retention mechanism, causing the peak to tail.
Troubleshooting Steps:
-
Lower Mobile Phase pH: Operate the mobile phase at a low pH (e.g., 2.5-3.5) using an acid modifier like phosphoric acid or formic acid.[11] This protonates the silanol groups (Si-OH), minimizing their ionic interaction with the protonated amine. Be aware that standard silica columns may degrade at pH < 3; use a column specifically designed for low pH stability if necessary.[11]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a lower concentration of acidic silanol groups. "End-capped" columns have had most of these residual silanols chemically deactivated, which is highly recommended for analyzing basic compounds.
-
Add a Competing Base: Introduce a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Check for Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[11][12] Dilute your sample and reinject to see if the peak shape improves.[12]
-
Evaluate Column Health: A void at the column inlet or a partially blocked frit can cause peak tailing for all compounds.[11][12] Try reversing and flushing the column (if the manufacturer allows) or replacing it with a new one to diagnose the issue.[11][12]
Caption: Troubleshooting decision tree for HPLC peak tailing.
Q2: I'm seeing poor resolution between my main peak and a closely eluting impurity. What should I do?
A2: Improving resolution requires manipulating the selectivity, efficiency, or retention of your method.
-
Adjust Organic Modifier: Change the percentage of acetonitrile or methanol. A shallower gradient or a lower isocratic percentage of the organic solvent will increase retention times and often improve resolution.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the elution order (selectivity) and may resolve co-eluting peaks.
-
Modify Mobile Phase pH: A small change in pH can alter the ionization state of impurities differently than your main compound, significantly impacting selectivity.
-
Increase Column Efficiency: Use a longer column or a column packed with smaller particles (e.g., switch from 5 µm to 3 µm or sub-2 µm particles). This generates narrower peaks, which are easier to resolve.[11]
Q3: My retention times are shifting between injections. What's the cause?
A3: Retention time instability usually points to issues with the mobile phase or hardware.
-
Inadequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run. A common rule is to flush with 10-20 column volumes.
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If preparing online, check that the pump's proportioning valves are functioning correctly.[14] Inconsistent mobile phase composition is a primary cause of shifting retention times.[14]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant retention time drift.
-
Pump Issues: Check for leaks in the pump or fluctuating backpressure, which could indicate a failing pump seal or check valve.
Representative HPLC Protocol
This protocol serves as a starting point and must be optimized and validated for your specific system and sample matrix.[1]
| Parameter | Recommended Setting | Rationale |
| Column | C18, End-Capped (e.g., Agilent ZORBAX StableBond) | Provides hydrophobic retention and minimizes silanol interactions.[11] |
| 4.6 x 150 mm, 3.5 µm particle size | A good balance of efficiency and backpressure for standard HPLC systems. | |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Low pH to protonate silanols and improve peak shape.[11][13] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10% to 90% B over 20 minutes | A typical screening gradient to separate impurities with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at ~254 nm or as determined by UV scan | Pyrimidine rings typically show strong absorbance in this region. |
| Injection Vol. | 10 µL | A standard volume; can be adjusted based on concentration. |
| Sample Prep. | Dissolve in Mobile Phase A/B (50:50) to ~0.5 mg/mL | Ensures compatibility with the mobile phase and prevents peak distortion. |
Gas Chromatography (GC) & GC-MS Analysis
While HPLC is often preferred, GC can be a powerful alternative, especially when coupled with Mass Spectrometry.
FAQs and Troubleshooting Guide
Q1: When should I consider using GC instead of HPLC?
A1: GC is suitable for analytes that are volatile and thermally stable.[4] For this compound, its boiling point is relatively high (~318 °C), which is on the edge of suitability for standard GC.[15] Consider GC if:
-
You need to detect volatile or semi-volatile impurities that are not amenable to HPLC.
-
You require the high efficiency of capillary GC columns for separating complex mixtures.
-
You are using GC-MS with Electron Ionization (EI), which provides highly reproducible mass spectra for library matching and identification.[4]
Q2: My amine compound is not eluting or gives a very broad peak in the GC. What is the problem?
A2: This is likely due to the high polarity and low volatility of the amine, causing it to interact strongly with the stationary phase or degrade in the hot injector.
-
Derivatization: This is often necessary for analyzing amines by GC.[16] Converting the -NH group to a less polar, more volatile derivative (e.g., a trimethylsilyl (TMS) or pentafluoropropionamide derivative) will dramatically improve peak shape and thermal stability.[16][17]
-
Use a Base-Deactivated Column: Use a column specifically designed for the analysis of basic compounds. These columns have surfaces treated to minimize interactions with active sites.
-
Optimize Injector Temperature: Too high a temperature can cause degradation, while too low a temperature can lead to peak broadening. An inlet temperature around 250 °C is a common starting point.[4]
Spectroscopic Analysis (NMR & MS)
Spectroscopic methods are essential for confirming the identity of the main component and elucidating the structure of unknown impurities.
FAQs and Best Practices
Q1: How can ¹H NMR be used to assess purity?
A1: Besides confirming the structure, ¹H NMR can be a powerful quantitative tool (qNMR).[7]
-
Relative Purity (100% Method): If all impurities are structurally identified, you can integrate their signals and the main compound's signals. The purity is calculated by normalizing these integrals based on the number of protons each signal represents.[7]
-
Absolute Purity (Internal Standard Method): This is a more accurate method where a certified internal standard of known purity and weight is added to a precisely weighed sample. By comparing the integral of a signal from your analyte to a signal from the internal standard, you can calculate the absolute purity (w/w %) of your compound without needing to identify all impurities.[7]
| Technique | Strengths for Purity Analysis |
| ¹H NMR | - Provides structural confirmation.[6][18] - Quantitative (qNMR) without needing reference standards for impurities.[7] - Detects non-chromophoric impurities. |
| ¹³C NMR | - Confirms the carbon backbone of the molecule and impurities.[6][18] |
| Mass Spec. | - Provides molecular weight information.[4] - The bromine atom gives a characteristic M+ and M+2 isotopic pattern in a ~1:1 ratio, which is a powerful diagnostic tool.[4][19] - LC-MS/MS or GC-MS can provide fragmentation data to help elucidate impurity structures. |
Q2: What characteristic spectral data should I expect for this compound?
A2: Based on its structure and related pyrimidine derivatives, you can anticipate the following:
-
¹H NMR: Signals for the two pyrimidine ring protons, a signal for the N-H proton, and signals corresponding to the four distinct methylene/methyl groups of the N-butyl chain (-CH₂-CH₂-CH₂-CH₃).[6][18][20][21]
-
¹³C NMR: Signals for the four unique carbons in the pyrimidine ring and the four carbons of the butyl group. The carbon attached to the bromine will be shifted downfield.[6][19]
-
Mass Spec (ESI+): A protonated molecular ion [M+H]⁺. Due to bromine's two major isotopes (⁷⁹Br and ⁸¹Br), you will see two peaks of nearly equal intensity at m/z 230 and 232.[4][19]
Impurity Profiling & Forced Degradation
Understanding potential impurities is key to developing a robust, stability-indicating analytical method.
Q1: What is a "stability-indicating method"?
A1: A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the drug substance in the presence of its degradation products, impurities, and excipients.[22] Its development is a regulatory requirement and relies heavily on forced degradation studies.[22][23]
Q2: What are forced degradation studies and why are they performed?
A2: Forced degradation (or stress testing) involves intentionally exposing the drug substance to harsh conditions to accelerate its decomposition.[23][24][25] The primary goals are:
-
To Generate Degradants: To produce potential degradation products that might form under long-term storage conditions.[22][25]
-
To Elucidate Degradation Pathways: To understand how the molecule degrades (e.g., hydrolysis, oxidation).[23][25]
-
To Validate Method Specificity: To challenge the analytical method and prove it can separate the main peak from all generated degradant peaks, thus demonstrating it is "stability-indicating".[22][23][26]
Typical stress conditions include heat, humidity, acid/base hydrolysis, oxidation (e.g., with H₂O₂), and photolysis (exposure to light).[23][24][25] The goal is typically to achieve 5-20% degradation of the parent compound.[25]
Caption: Workflow for a forced degradation study.
References
- Validation of Impurity Methods, Part II. (2014).
- Rajput, D., Rajat, V., & Goyal, A. Validation of Analytical Methods for Pharmaceutical Analysis.
- Peak Tailing in HPLC. Element Lab Solutions.
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. (2025). Benchchem.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines. (2025). Benchchem.
- HPLC Troubleshooting Guide.
- Analytical method validation: A brief review.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Forced Degradation Studies. (2016). SciSpace.
- Significance of Stability Studies on Degradation Product. RJPT.
- Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.
- A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. (2025). Benchchem.
- Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH.
- IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
- Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- Singh, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- This compound. Echemi.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications.
- This compound | 14001-71-9. Benchchem.
- a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011).
- A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. (2025). Benchchem.
- 5-bromo-N-ethyl-N-propylpyrimidin-2-amine | C9H14BrN3 | CID 11172584. PubChem.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). PMC - NIH.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2017). Helda - University of Helsinki.
- GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. (1987).
- Investigation into some aspects of EMIT d.a.u., TLC, and GC-MS urinalysis of bromazepam.
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Validation & Comparative
A Comparative Analysis of 5-Bromo-N-butylpyrimidin-2-amine and Other Kinase Inhibitors: A Guide for Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrimidine scaffold has consistently emerged as a privileged structure, forming the core of numerous clinically successful drugs. This guide provides a detailed comparative analysis of a representative 5-bromopyrimidine-based kinase inhibitor, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (hereafter referred to as Compound 3s), against other notable kinase inhibitors. While the originally intended topic was 5-Bromo-N-butylpyrimidin-2-amine, a scarcity of publicly available data on this specific molecule necessitated a shift in focus to a structurally related and well-characterized analogue.
This analysis is designed for researchers, scientists, and drug development professionals, offering objective comparisons of performance supported by experimental data. We will delve into the nuances of kinase selectivity, cellular activity, and the underlying signaling pathways, providing a framework for evaluating and positioning novel kinase inhibitors.
Introduction to the Kinase Inhibitors
Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. The inhibitors discussed in this guide represent different classes and specificities:
-
Compound 3s (5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine): A potent inhibitor of Unc-51 Like Kinase 1 (ULK1), a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1][2][3][4] Autophagy is a cellular self-degradation process that can promote cancer cell survival under stress, making its inhibition a promising anti-cancer strategy.
-
SBI-0206965: A well-characterized and selective inhibitor of ULK1 and its close homologue ULK2.[5][6][7] It serves as a direct comparator for Compound 3s, allowing for an assessment of relative potency and selectivity within the same target class.
-
Staurosporine: A natural product that acts as a broad-spectrum, ATP-competitive kinase inhibitor.[2][8] While not clinically used due to its lack of selectivity, it serves as a valuable research tool and a benchmark for promiscuous kinase inhibition.
-
Dasatinib: A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia.[9] It potently inhibits the BCR-ABL fusion protein and members of the Src family of kinases, among others, representing a clinically successful example of a multi-kinase inhibitor.[8][10][11]
Comparative Performance Analysis: A Quantitative Look
The efficacy of a kinase inhibitor is primarily defined by its potency (typically measured as the half-maximal inhibitory concentration, or IC50) and its selectivity across the kinome. The following table summarizes the inhibitory activities of the selected compounds against a panel of relevant kinases.
| Kinase Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 3s | ULK1 | 160 | Radioactive 32P-ATP assay | [4] |
| SBI-0206965 | ULK1 | 108 | In vitro kinase assay | [5] |
| ULK2 | 711 | In vitro kinase assay | [1] | |
| Staurosporine | PKC | 0.7 | In vitro kinase assay | [2] |
| PKA | 7 | In vitro kinase assay | ||
| PKG | 8.5 | In vitro kinase assay | [2] | |
| CAMKII | 20 | In vitro kinase assay | [8] | |
| p60v-src | 6 | In vitro kinase assay | [8] | |
| Dasatinib | BCR-ABL | <1 | Cell-free assay | [12] |
| c-Src | 0.8 | Cell-free assay | [12] | |
| Lck | <1 | Cell-free assay | ||
| Yes | <1 | Cell-free assay | ||
| c-Kit | 79 | Cell-free assay | [12] | |
| PDGFRβ | <30 | In vitro kinase assay | [12] | |
| EphA2 | <30 | In vitro kinase assay | [12] |
Expert Interpretation:
The data clearly positions Compound 3s and SBI-0206965 as potent and relatively selective inhibitors of ULK1. While SBI-0206965 shows slightly higher potency for ULK1, both compounds are valuable tools for studying the role of autophagy in disease. The approximately 7-fold lower potency of SBI-0206965 against ULK2 suggests a good degree of selectivity within the ULK family.[10]
In stark contrast, Staurosporine demonstrates potent, low-nanomolar inhibition across a range of unrelated kinases, highlighting its utility as a positive control for broad kinase inhibition but also its unsuitability for targeted therapy due to the high probability of off-target effects.
Dasatinib exemplifies a clinically successful multi-targeted inhibitor. Its sub-nanomolar potency against BCR-ABL and Src family kinases is the basis for its therapeutic efficacy in specific leukemias.[9][11] However, its activity against other kinases like c-Kit and PDGFRβ contributes to its broader clinical profile and potential side effects.
The ULK1 Signaling Pathway and Mechanism of Inhibition
ULK1 is a central regulator of autophagy initiation. Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inactivates ULK1. Upon nutrient starvation or other cellular stress, mTORC1 is inhibited, leading to the dephosphorylation and activation of ULK1. Activated ULK1 then phosphorylates multiple downstream targets, including components of the VPS34 complex and ATG9, to initiate the formation of the autophagosome.
Caption: The ULK1 signaling pathway in autophagy initiation and its inhibition by Compound 3s and SBI-0206965.
Experimental Methodologies: A Guide to Reproducible Data
The following protocols provide a framework for the in vitro and cell-based characterization of kinase inhibitors. The causality behind these experimental choices lies in the need for robust, reproducible, and translatable data that can inform drug development decisions.
In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Rationale: This biochemical assay directly measures the enzymatic activity of the kinase in a controlled environment, providing a quantitative measure of inhibitor potency. The ADP-Glo™ format is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compound in DMSO.
-
Dilute the purified kinase and its specific substrate in the 1X kinase buffer.
-
Prepare the ATP solution in 1X kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 5 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 2.5 µL of the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: Workflow for an in vitro kinase activity assay using the ADP-Glo™ format.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a kinase inhibitor on the metabolic activity and proliferation of cancer cells.
Rationale: This cell-based assay provides insights into the cytotoxic or cytostatic effects of a compound. The MTT assay measures the activity of mitochondrial dehydrogenases in living cells, which convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., A549 for lung cancer studies) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Replace the medium in the cell plate with the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data on a dose-response curve.
-
Western Blot Analysis for Autophagy Markers
Objective: To assess the effect of ULK1 inhibitors on the autophagic process in cells by monitoring the levels of key autophagy markers.
Rationale: Western blotting allows for the semi-quantitative analysis of specific proteins. In the context of autophagy, monitoring the conversion of LC3-I to LC3-II and the degradation of p62 provides a reliable measure of autophagic flux. An increase in the LC3-II/LC3-I ratio indicates increased autophagosome formation, while a decrease in p62 levels suggests enhanced autophagic degradation.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the ULK1 inhibitor at various concentrations and for different time points. Include positive (e.g., starvation) and negative controls.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of LC3-II and p62 to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This comparative guide provides a framework for the evaluation of 5-bromopyrimidine-based kinase inhibitors, using Compound 3s as a case study. By systematically comparing its potency and selectivity against a direct competitor (SBI-0206965) and broader-spectrum inhibitors (Staurosporine and Dasatinib), we can appreciate the nuances of kinase inhibitor profiling. The provided experimental protocols offer a starting point for generating the robust and reproducible data necessary to drive informed decisions in drug discovery and development. As the field of kinase inhibitor research continues to evolve, a thorough understanding of these comparative principles will be essential for the successful translation of novel chemical entities into effective therapeutics.
References
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Sun, Y., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]
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Egan, D. F., et al. (2015). Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates. Molecular Cell, 59(2), 285-297. [Link]
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Tamaoki, T., et al. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++ dependent protein kinase. Biochemical and Biophysical Research Communications, 135(2), 397-402. [Link]
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Meggio, F., et al. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317-322. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
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Brave, M., et al. (2010). Dasatinib, a multi-targeted kinase inhibitor: a review of its clinical applications in solid tumors. Drugs of Today, 46(9), 667-677. [Link]
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Lazarus, M. B., et al. (2015). Structure of the Human Autophagy Initiating Kinase ULK1 in Complex with Potent Inhibitors. ACS Chemical Biology, 10(1), 257-261. [Link]
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Petiot, A., et al. (2015). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]
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Dite, T. A., et al. (2018). AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965. Journal of Biological Chemistry, 293(23), 8874-8885. [Link]
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Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063. [Link]
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Lu, J., et al. (2018). Overexpression of ULK1 Represents a Potential Diagnostic Marker for Clear Cell Renal Carcinoma and the Antitumor Effects of SBI-0206965. EBioMedicine, 34, 85-93. [Link]
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A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Pyrimidine Derivatives
Introduction: The Versatile Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules like the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biocompatibility has made the pyrimidine scaffold a privileged structure in the design of novel therapeutics.[3] Researchers have successfully synthesized a plethora of pyrimidine derivatives with a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[1][2] This guide provides an in-depth, comparative analysis of a novel, hypothetical pyrimidine derivative, designated Pyr-N1 , against established therapeutic agents. We will explore the validation of its biological activity through a series of robust experimental protocols, presenting comparative data to objectively assess its potential as a dual-action anticancer and antimicrobial agent.
Part 1: Validation of Anticancer Activity
A significant focus in the development of pyrimidine derivatives has been their application as anticancer agents.[3][4] Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5][6][7] This section will compare the anticancer properties of Pyr-N1 with the established EGFR inhibitor, Erlotinib , and the CDK2 inhibitor, Roscovitine .
Mechanism of Action: Targeting Key Cancer Pathways
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[8] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[7][8] Pyrimidine derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling cascade.[5][7]
CDK2 Inhibition: Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase.[9] Dysregulation of CDK2 activity is a common feature of cancer, leading to unchecked cell proliferation.[9] Pyrimidine-based inhibitors can block the ATP-binding site of CDK2, arresting the cell cycle and inducing apoptosis.[6][9]
Visualizing the Targeted Pathways:
Caption: EGFR signaling pathway and inhibition by Pyr-N1/Erlotinib.
Caption: CDK2-mediated cell cycle progression and its inhibition.
Comparative Performance Data
The in vitro efficacy of Pyr-N1 was evaluated against Erlotinib and Roscovitine across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability and kinase activity was determined.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Pyr-N1, Erlotinib, and Roscovitine
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) |
| Pyr-N1 | 0.45 | 1.2 | 0.8 |
| Erlotinib | 0.98 | 15.7 | 12.3 |
| Roscovitine | 18.5 | 5.6 | 10.2 |
Table 2: Comparative Kinase Inhibition (IC50 in nM)
| Compound | EGFR Kinase | CDK2/Cyclin A |
| Pyr-N1 | 9.5 | 25.1 |
| Erlotinib | 5.3 | >10,000 |
| Roscovitine | >10,000 | 160 |
These data suggest that Pyr-N1 exhibits potent, dual inhibitory activity against both EGFR and CDK2, translating to broad-spectrum cytotoxicity across different cancer cell lines.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This assay quantitatively assesses the effect of a compound on cell proliferation.
-
Cell Seeding: Plate cancer cells (A549, MCF-7, HCT116) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of Pyr-N1, Erlotinib, and Roscovitine for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
2. In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.
-
Reaction Setup: In a 96-well plate, combine the kinase (EGFR or CDK2/Cyclin A), a specific substrate peptide, and ATP.
-
Inhibitor Addition: Add serial dilutions of Pyr-N1, Erlotinib, or Roscovitine to the wells.
-
Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.
-
Detection: Use a phosphospecific antibody and a detection reagent (e.g., luminescence-based) to quantify the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.
Part 2: Validation of Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[1] Pyrimidine derivatives have shown promise in this area, exhibiting activity against a range of bacteria.[10] This section compares the antimicrobial efficacy of Pyr-N1 with the broad-spectrum antibiotic Ciprofloxacin .
Comparative Performance Data
The antimicrobial activity of Pyr-N1 was assessed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL and Zone of Inhibition in mm)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| MIC (µg/mL) | Zone of Inhibition (mm) | |
| Pyr-N1 | 8 | 18 |
| Ciprofloxacin | 1 | 25 |
The data indicates that Pyr-N1 possesses moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of Pyr-N1 and Ciprofloxacin in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[4][12]
Visualizing the MIC Determination Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
2. Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Test)
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[13][14]
-
Plate Preparation: Prepare a lawn of bacteria by evenly spreading a standardized inoculum onto a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of Pyr-N1 and Ciprofloxacin onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. A larger zone of inhibition indicates greater sensitivity of the bacteria to the compound.
Conclusion
The comprehensive validation of the biological activity of novel pyrimidine derivatives is a critical step in the drug discovery process. This guide has outlined a systematic approach to evaluating the anticancer and antimicrobial properties of a hypothetical compound, Pyr-N1, in comparison to established drugs. The presented protocols for in vitro assays, along with the comparative data, provide a robust framework for researchers, scientists, and drug development professionals to assess the therapeutic potential of new chemical entities based on the versatile pyrimidine scaffold. The dual-action profile of Pyr-N1, as suggested by the hypothetical data, underscores the potential of pyrimidine derivatives to address complex diseases with a single therapeutic agent.
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. [Link]
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A Comparative Guide to the Synthesis of 5-Bromo-N-butylpyrimidin-2-amine: Efficacy, Scalability, and Mechanistic Insights
Abstract
5-Bromo-N-butylpyrimidin-2-amine is a key structural motif and versatile building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. The efficacy of its synthesis directly impacts the efficiency of drug discovery pipelines and the economic viability of large-scale production. This guide provides an in-depth comparison of the most prominent synthetic routes to this target molecule. We will dissect three distinct strategies: a classical sequential bromination and N-alkylation pathway, a modern palladium-catalyzed Buchwald-Hartwig amination, and a convergent ring-forming condensation. Each route is evaluated based on reaction efficiency, yield, scalability, cost-effectiveness, and safety considerations, supported by detailed experimental protocols and mechanistic rationale to empower researchers in making informed strategic decisions for their specific applications.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several distinct logical pathways. The choice of strategy depends heavily on the desired scale, available starting materials, and tolerance for catalyst costs versus multi-step procedures. The three primary strategies evaluated herein are:
-
Route A: Sequential Bromination and N-Alkylation: A traditional, linear synthesis starting from the inexpensive commodity chemical, 2-aminopyrimidine.
-
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling approach that forms the C-N bond with high precision and yield.
-
Route C: Convergent Ring Formation: A strategy that constructs the pyrimidine core in a single step from acyclic precursors.
Caption: High-level overview of the three distinct synthetic strategies.
Route A: Sequential Bromination and N-Alkylation
This classical, linear approach is often the first considered due to the low cost of its starting material, 2-aminopyrimidine. The strategy involves two distinct steps: electrophilic bromination of the electron-rich pyrimidine ring, followed by nucleophilic substitution to introduce the butyl group.
Step 1: Electrophilic Bromination of 2-Aminopyrimidine
Mechanistic Rationale: The amino group at the C2 position is a strong activating group, directing electrophilic substitution to the C5 position. N-Bromosuccinimide (NBS) is a common and convenient source of electrophilic bromine (Br⁺) that avoids the handling of hazardous liquid bromine. The reaction proceeds readily in a polar aprotic solvent like acetonitrile.[1]
Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine [1]
-
In a round-bottom flask protected from light, dissolve 2-aminopyrimidine (10.0 g, 105 mmol) in acetonitrile (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) portion-wise over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight in the dark.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Add deionized water (150 mL) to the residue and stir vigorously for 30 minutes.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield 2-amino-5-bromopyrimidine.
-
Expected Yield: 90-97%[1]
-
Purity: Typically >98% by HPLC.
-
Step 2: N-Alkylation of 2-Amino-5-bromopyrimidine
Mechanistic Rationale: The introduction of the butyl group is achieved via a standard SN2 reaction. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), deprotonates the primary amine, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of 1-bromobutane. A polar aprotic solvent like DMF is used to solvate the potassium cation without interfering with the nucleophile. A key challenge is controlling the reaction to prevent over-alkylation, which would produce the N,N-dibutyl byproduct.
Experimental Protocol: Synthesis of this compound
-
To a stirred suspension of 2-amino-5-bromopyrimidine (10.0 g, 57.5 mmol) and potassium carbonate (11.9 g, 86.2 mmol) in anhydrous DMF (100 mL), add 1-bromobutane (7.4 mL, 69.0 mmol).
-
Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring by LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice water (400 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product.
-
Expected Yield: 60-75%
-
Purity: >98% after chromatography.
-
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination
This modern synthetic route is a highly efficient and versatile method for constructing C-N bonds.[2] It relies on a palladium catalyst to couple an aryl halide (or in this case, a heteroaryl halide) with an amine. This strategy offers high selectivity and is often the preferred method in medicinal chemistry for its reliability and broad substrate scope.[3][4]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Cl bond of 2-chloro-5-bromopyrimidine. The resulting Pd(II) complex then undergoes ligand substitution with n-butylamine. A strong, non-nucleophilic base (like sodium tert-butoxide) facilitates the deprotonation of the coordinated amine, leading to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is critical for stabilizing the palladium species and promoting the reductive elimination step.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination [5]
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (137 mg, 0.15 mmol, 1.5 mol%), Xantphos (260 mg, 0.45 mmol, 4.5 mol%), and sodium tert-butoxide (1.35 g, 14.0 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add a solution of 2-chloro-5-bromopyrimidine (1.94 g, 10.0 mmol) in anhydrous toluene (40 mL), followed by n-butylamine (1.2 mL, 12.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Expected Yield: 85-95%
-
Purity: >99% after chromatography.
-
Route C: Convergent Ring Formation via Condensation
This approach builds the desired pyrimidine ring from acyclic precursors in a single, convergent step. It is based on the classical Traube pyrimidine synthesis. By starting with precursors that already contain the bromo and butyl functionalities, this route can be highly efficient if optimized.
Mechanistic Rationale: The synthesis involves the condensation of a 1,3-dielectrophile (2-bromomalonaldehyde) with a substituted guanidine (N-butylguanidine). The reaction proceeds through a series of nucleophilic additions and dehydrations. The more nucleophilic nitrogen of the guanidine attacks one of the aldehyde carbonyls, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. This one-pot reaction can simplify the overall process significantly compared to linear syntheses.[6]
Experimental Protocol: Ring-Forming Condensation
-
Prepare a solution of N-butylguanidine sulfate (10.0 mmol) and sodium ethoxide (20.0 mmol) in absolute ethanol (50 mL) and stir for 1 hour at room temperature to liberate the free base.
-
In a separate flask, add 2-bromomalonaldehyde (1.51 g, 10.0 mmol) to absolute ethanol (50 mL).
-
Cool the 2-bromomalonaldehyde solution to 0 °C and slowly add the N-butylguanidine solution dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Concentrate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Expected Yield: 40-55% (unoptimized)
-
Purity: >95% after chromatography.
-
Comparative Analysis and Recommendations
| Parameter | Route A: Sequential | Route B: Buchwald-Hartwig | Route C: Ring Formation |
| Number of Steps | 2 | 1 | 1 |
| Overall Yield | 54-73% | 85-95% | 40-55% |
| Key Reagents | 2-Aminopyrimidine, NBS, 1-Bromobutane, K₂CO₃ | 2-Chloro-5-bromopyrimidine, n-Butylamine, Pd₂(dba)₃, Xantphos, NaOt-Bu | 2-Bromomalonaldehyde, N-Butylguanidine, Base |
| Reaction Conditions | Step 1: 0 °C to RTStep 2: 70 °C | 110 °C, Inert Atmosphere | Reflux (78 °C) |
| Cost of Key Reagents | Low | High (Catalyst & Ligand) | Medium |
| Scalability | Good; potential for byproduct formation requires careful control. | Excellent; catalyst loading can be optimized, but cost is a factor. | Moderate; availability of starting materials and thermal control may be challenging. |
| Safety/Environment | Uses acetonitrile and DMF. NBS is an irritant. | Requires handling of pyrophoric base (NaOt-Bu) and expensive, toxic heavy metal catalyst. Toluene is a hazardous solvent. | Uses flammable ethanol. 2-Bromomalonaldehyde is a lachrymator. |
Recommendations
-
For Discovery/Lab-Scale Synthesis: Route B (Buchwald-Hartwig Amination) is the superior choice. Its reliability, high yield, and exceptional purity of the final product minimize the need for tedious purification and provide unambiguous material for biological testing. The higher cost of the catalyst is justified by the time saved and the quality of the product.
-
For Process Development/Large-Scale Synthesis: Route A (Sequential Synthesis) presents the most economically viable option. The starting materials are inexpensive and readily available in bulk. While the overall yield is lower and it requires two distinct operations, the process avoids costly palladium catalysts. Significant process optimization would be required to control the formation of the N,N-dibutyl impurity and maximize throughput.
-
For Alternative/Exploratory Approaches: Route C (Ring Formation) offers an intriguing convergent strategy that could become highly efficient with further development. If the starting materials (especially N-butylguanidine) are readily accessible or can be synthesized cheaply, this one-pot method has the potential to be a very cost-effective and streamlined process for industrial-scale production.
References
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Rahman, M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]
-
Li, G., et al. (2016). Nickel-catalyzed Buchwald–Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. Applied Organometallic Chemistry. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 5-Bromo-N-butylpyrimidin-2-amine
Introduction: The Imperative of Kinase Selectivity in Drug Discovery
Protein kinases, comprising a superfamily of over 500 enzymes in the human genome, are pivotal regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued drug target classes.[2] The development of small molecule kinase inhibitors has revolutionized therapeutic strategies in oncology and beyond. However, a significant challenge in the field is achieving inhibitor selectivity.[2][3] The highly conserved ATP-binding site across the kinome often leads to off-target binding, which can result in unforeseen side effects or, in some cases, beneficial polypharmacology.[2][4] Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is a critical step in the development and characterization of any new kinase inhibitor.[5][6][7]
This guide provides an in-depth analysis of the cross-reactivity profile of 5-Bromo-N-butylpyrimidin-2-amine , a pyrimidine-based compound, against a representative panel of kinases. The pyrimidine scaffold is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors.[8][9] While this motif is effective for achieving potency, it can also contribute to a lack of selectivity.[8][9] This guide will present comparative data, detailed experimental protocols, and expert insights to aid researchers, scientists, and drug development professionals in evaluating the potential of this and similar chemical scaffolds.
Compound of Interest: this compound
This compound belongs to the aminopyrimidine class of compounds, which are known to interact with the hinge region of the kinase ATP-binding pocket.[10] The pyrimidine core acts as a scaffold, while the substitutions at various positions dictate the potency and selectivity. The bromo-substituent at the 5-position and the N-butyl group at the 2-amino position are key features that influence its interaction with different kinases. While specific data on this exact molecule is limited in publicly available literature, its structural similarity to other pyrimidine-based inhibitors suggests potential activity against a range of kinases.[8][9][11]
Methodology: High-Throughput Kinase Profiling
To objectively assess the cross-reactivity of this compound, a high-throughput in vitro kinase assay is the method of choice.[7][12] This allows for the simultaneous screening of the compound against a large and diverse panel of kinases under standardized conditions.
Experimental Workflow: A Step-by-Step Guide
The following diagram and protocol outline a typical workflow for a luminescence-based kinase assay, a common and robust method for determining inhibitor potency.
Caption: Conceptual overview of kinase selectivity profiling.
Conclusion and Future Directions
The cross-reactivity profiling of this compound reveals a distinct selectivity profile when compared to both broad-spectrum and clinically approved kinase inhibitors. While demonstrating moderate potency against several kinases, its notable activity against ULK1 suggests a potential avenue for further investigation and optimization. [11] For researchers in drug discovery, this guide underscores the critical need for early and comprehensive kinase profiling. [7][12]Understanding the selectivity of a compound is paramount for predicting its biological effects, potential toxicities, and therapeutic window. [2]The methodologies and comparative data presented here provide a framework for the rational design and development of next-generation kinase inhibitors with improved selectivity and efficacy. Further studies, including co-crystallography to elucidate binding modes and cell-based assays to confirm on-target activity, are essential next steps in the evaluation of promising compounds like this compound.
References
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- Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. (n.d.). ACS Publications.
- Kinase selectivity profiling by inhibitor affinity chromatography. (n.d.). Semantic Scholar.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Institutes of Health.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Targeted Kinase Selectivity from Kinase Profiling Data. (n.d.). National Institutes of Health.
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2025, November 23). ResearchGate.
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- Profiling the kinetic selectivity of kinase marketed drugs. (2017, June 12). Enzymlogic.
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- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (n.d.). National Institutes of Health.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI.
- Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. (2025, August 10). (n.d.).
- Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012, April 23). PubMed.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health.
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020, December 15). PubMed.
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assessing the in vitro cytotoxicity of 5-Bromo-N-butylpyrimidin-2-amine derivatives.
An In-Depth Guide to Assessing the In Vitro Cytotoxicity of 5-Bromo-N-butylpyrimidin-2-amine Derivatives
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the design of novel cytotoxic agents.[1] Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention for their potential as anticancer agents due to their diverse biological activities.[2][3] This guide provides an objective comparison of the cytotoxic performance of 5-bromopyrimidine analogs, a promising subset of this class, supported by experimental data and detailed protocols to inform future research and development in oncology.
The strategic modification of the pyrimidine ring has yielded numerous derivatives with potent anti-cancer properties.[1] These compounds often act as antimetabolites, interfering with the synthesis of DNA or RNA, which ultimately leads to cell death in rapidly dividing tumor cells.[3][4] Understanding their specific cytotoxic profiles and the mechanisms driving them is paramount for the rational design of next-generation cancer therapeutics.
Comparative Analysis of In Vitro Cytotoxicity
The primary metric for quantifying the cytotoxic effect of a compound in vitro is the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The evaluation of 5-bromopyrimidine derivatives is typically performed across a panel of human cancer cell lines to assess both potency and selectivity.
The tables below summarize the IC50 values for representative 5-bromopyrimidine analogs, offering a direct comparison against Dasatinib, a well-established anticancer drug. This comparative data is crucial for identifying lead compounds with promising therapeutic potential.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 5-Bromo-pyrimidine Analogs (Series A)[2]
| Compound | HCT116 (Colon) | A549 (Lung) | K562 (Leukemia) | U937 (Leukemia) |
| 5c | >100 | >100 | 0.015±0.003 | 0.021±0.005 |
| 5e | >100 | >100 | 0.019±0.004 | 0.025±0.006 |
| 9e | 15.6±1.5 | 21.5±2.1 | 0.011±0.002 | 0.015±0.003 |
| 9f | 19.8±1.9 | 25.4±2.5 | 0.014±0.003 | 0.018±0.004 |
| Dasatinib | 2.5±0.2 | 5.1±0.4 | 0.005±0.001 | 0.008±0.001 |
Analysis: The data in Table 1 reveals that while some derivatives (5c, 5e) show minimal activity against solid tumor cell lines like HCT116 and A549, they exhibit remarkable potency against leukemia cell lines (K562, U937), with IC50 values in the nanomolar range. Notably, compounds 9e and 9f demonstrate broader activity, albeit with lower potency compared to the leukemia-specific compounds. This highlights the critical role of structural modifications in determining both the potency and the cancer cell line selectivity of these derivatives.
Core Methodologies for Cytotoxicity Assessment
A multi-faceted approach is essential to fully characterize the cytotoxic effects of a new compound. Three cornerstone assays provide a comprehensive picture of a compound's impact on cell viability, membrane integrity, and the mechanism of cell death.
MTT Assay: Measuring Metabolic Activity and Viability
The MTT assay is a widely used colorimetric method to assess cell viability.[5] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6][7] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[6] The amount of formazan produced is therefore directly proportional to the number of viable cells.[6]
-
Cell Seeding: Harvest and count cancer cells. Seed them into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adhesion.[2][6]
-
Compound Treatment: Treat the cells with a range of concentrations of the 5-bromopyrimidine derivatives. Include a vehicle-only control (e.g., DMSO) and an untreated control. Incubate for a predetermined period, typically 48 to 72 hours.[1]
-
MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[2][8] Using serum-free media is critical to avoid interference from serum components.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[9]
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2][8]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
Caption: Workflow of a typical MTT cytotoxicity assay.
LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring plasma membrane damage.[10] LDH is a stable enzyme present in the cytoplasm of all cells.[10][11] When the cell membrane loses its integrity—a hallmark of necrosis or late apoptosis—LDH is released into the cell culture medium.[12] The amount of LDH activity detected in the supernatant is therefore proportional to the number of lysed cells.
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT assay protocol (Steps 1 & 2). It's crucial to set up three types of controls:
-
Spontaneous LDH Release: Untreated cells (measures background).
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provides the 100% release value).
-
No Cell Control: Medium only (background absorbance).
-
-
Sample Collection: After the treatment period, centrifuge the plate to pellet any cells. Carefully transfer a small amount of the cell culture supernatant (e.g., 2-5 µL) to a new 96-well plate.[13] This allows the original cell plate to be used for other assays.
-
Enzymatic Reaction: Add the LDH reaction mixture to each well containing the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[11] LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[12]
-
Color Development: The newly formed NADH, in the presence of a catalyst like diaphorase, reduces the tetrazolium salt to a colored formazan product.[11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of the colored product at 490 nm using a microplate reader.
-
Data Analysis: Correct the absorbance values by subtracting the 'No Cell Control' background. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Apoptosis Assay: Annexin V & Propidium Iodide Staining
To determine if cell death is occurring via apoptosis or necrosis, a dual-staining method using Annexin V and Propidium Iodide (PI) followed by flow cytometry is the gold standard.[14] This assay is based on a key event in early apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15]
-
Annexin V: A protein with a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC), it can label early apoptotic cells with intact membranes.[15]
-
Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by the intact membranes of live and early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.
This dual staining allows for the differentiation of four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (less common).
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in culture flasks and treat with the test compound for the desired time.[14]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them. Combine the floating and adherent populations.[14]
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at low speed (e.g., 500 x g for 5 minutes) and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. This buffer contains calcium, which is essential for Annexin V to bind to PS.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[16]
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.[14] Do not wash the cells after staining, as this can disrupt the Annexin V binding.
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Potential Mechanisms and Signaling Pathways
Pyrimidine analogs often exert their cytotoxic effects by acting as antimetabolites.[17] They can be incorporated into DNA or RNA, leading to strand breaks and functional errors, or they can inhibit crucial enzymes involved in nucleotide synthesis.[3][18] Furthermore, many modern pyrimidine derivatives are designed as kinase inhibitors.[19] Several potent 5-bromopyrimidine analogs, for instance, have been identified as inhibitors of the Bcr-Abl tyrosine kinase, a key driver in certain types of leukemia.[2] Inhibition of such kinases disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival, ultimately inducing apoptosis.
Caption: Potential inhibition of a kinase pathway by a pyrimidine derivative.
By employing this comprehensive suite of in vitro assays, researchers can effectively characterize and compare the cytotoxic profiles of novel this compound derivatives, paving the way for the development of more effective and targeted cancer therapies.
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A Head-to-Head Comparison of Catalytic Systems for Aminopyrimidine Synthesis: A Guide for Researchers
For the researcher navigating the complex landscape of synthetic chemistry, the efficient construction of the aminopyrimidine scaffold is a frequent and critical challenge. This heterocyclic motif is a cornerstone of modern medicinal chemistry, embedded in the core of numerous FDA-approved drugs and late-stage clinical candidates.[1] The choice of catalytic system for the synthesis of these vital compounds is far from trivial, directly impacting yield, regioselectivity, scalability, and ultimately, the pace of drug discovery.
This guide provides a comprehensive, head-to-head comparison of the leading catalytic methodologies for aminopyrimidine synthesis. We will move beyond a simple recitation of protocols to delve into the mechanistic underpinnings and practical considerations that inform catalyst selection. The information presented herein is a synthesis of peer-reviewed experimental data and field-proven insights, designed to empower you, the researcher, to make informed decisions in your synthetic endeavors.
The Enduring Challenge: Regioselectivity in Pyrimidine Functionalization
The pyrimidine ring, an electron-deficient heterocycle, presents a unique challenge in regioselective functionalization.[2] In di-substituted pyrimidines, such as the readily available 2,4-dichloropyrimidine, the C4 position is generally more activated towards nucleophilic aromatic substitution (SNAr) due to superior stabilization of the Meisenheimer intermediate.[2] This inherent reactivity profile often dictates the outcome of non-catalyzed or traditionally catalyzed reactions, leading preferentially to C4-substituted products. However, modern catalytic systems offer the tools to override this intrinsic bias, granting access to a wider range of isomers and, consequently, a broader swath of chemical space.
At a Glance: A Comparative Overview of Catalytic Strategies
| Catalytic System | Core Advantages | Key Limitations | Ideal Application Scenario |
| Palladium-Catalyzed Buchwald-Hartwig Amination | Excellent regioselectivity, broad substrate scope, mild reaction conditions.[3] | Higher cost of catalysts and ligands, potential for catalyst poisoning.[4] | Regiocontrolled synthesis of specific isomers, late-stage functionalization of complex molecules. |
| Copper-Catalyzed C-N Coupling | Lower catalyst cost, effective for certain N-nucleophiles.[5] | Often requires higher temperatures, can have a more limited substrate scope than palladium.[6] | Large-scale synthesis where cost is a primary driver and for specific substrate combinations. |
| Metal-Free Synthesis | Avoids heavy metal contamination, often utilizes readily available starting materials.[7] | May require harsher reaction conditions, substrate scope can be limited. | "Green" chemistry applications, synthesis of unsymmetrical 2-aminopyrimidines. |
In-Depth Analysis: Palladium-Catalyzed Buchwald-Hartwig Amination
The advent of the Buchwald-Hartwig amination revolutionized C-N bond formation, and its application to the synthesis of aminopyrimidines has been transformative.[8] This methodology offers unparalleled control over regioselectivity, particularly in the functionalization of polychlorinated pyrimidines.[9]
The Power of the Ligand: A Comparative Study
The choice of phosphine ligand is paramount in a successful Buchwald-Hartwig amination, influencing catalyst stability, activity, and selectivity.[1] Below is a comparison of common ligands used in the amination of chloropyrimidines.
| Ligand | Catalyst System | Substrate | Amine | Base | Temp (°C) | Yield (%) | Key Feature |
| X-Phos | Pd(OAc)₂ | 2-Chloropyrimidine | Aniline | KOt-Bu | 100 | High | High activity and stability.[10] |
| BINAP | Pd₂(dba)₃ | 2-Bromopyrimidine | Primary Amines | NaOt-Bu | 80-100 | Good to High | One of the first-generation effective bidentate ligands.[1] |
| RuPhos | Pd₂(dba)₃ | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | 100 | ~71-83 | Effective for amination of electron-rich heterocycles. |
| BrettPhos | Pd₂(dba)₃ | 3-Bromo-2-aminopyridine | Aniline | LiHMDS | 100 | Good | Designed for coupling primary amines.[11] |
Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands like X-Phos and RuPhos is crucial for facilitating the reductive elimination step in the catalytic cycle and preventing catalyst deactivation, especially when dealing with the electron-deficient pyrimidine ring.[8] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LiHMDS) is necessary to deprotonate the amine nucleophile without competing in the substitution reaction.
Experimental Protocol: Regioselective Amination of 2,4-Dichloropyrimidine
This protocol details the synthesis of a 4-amino-2-chloropyrimidine, a common intermediate in pharmaceutical synthesis, leveraging the regioselectivity of the Buchwald-Hartwig reaction.
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Amine (e.g., morpholine) (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4-dichloropyrimidine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add toluene, followed by the amine.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
Caption: The Buchwald-Hartwig amination catalytic cycle.
In-Depth Analysis: Copper-Catalyzed C-N Coupling
Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, represents a more classical and cost-effective alternative to palladium-catalyzed methods.[6] While historically requiring harsh reaction conditions, modern advancements with the use of ligands have enabled milder and more efficient transformations.
A Tale of Two Metals: Palladium vs. Copper
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-type) |
| Catalyst Cost | High | Low |
| Ligands | Bulky, electron-rich phosphines | Often N- or O-based ligands (e.g., diamines, amino acids, α-benzoin oxime)[5] |
| Reaction Temperature | Generally milder (RT to 120 °C) | Often higher (100-200 °C), though milder conditions are possible with modern ligands |
| Substrate Scope | Very broad, including aryl chlorides | Can be more limited, often favoring aryl iodides and bromides |
| Functional Group Tolerance | Excellent | Good, but can be less tolerant of sensitive functional groups |
Causality Behind Experimental Choices: The use of ligands in modern copper-catalyzed reactions is critical to solubilize the copper salt and facilitate the formation of the active catalytic species. The choice of a polar aprotic solvent like DMF or DMSO is often necessary to achieve the higher temperatures required for these reactions.
Experimental Protocol: Copper-Catalyzed Synthesis of an Imatinib Intermediate
This protocol describes a key step in the synthesis of the cancer drug Imatinib, showcasing a practical application of copper catalysis.[12]
Materials:
-
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (1.0 mmol)
-
Aryl Halide (e.g., 4-(4-methylpiperazin-1-ylmethyl)bromobenzene) (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
1,10-Phenanthroline (0.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a reaction vessel, combine the aminopyrimidine, aryl halide, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Add DMF and degas the mixture by bubbling with an inert gas for 15 minutes.
-
Heat the reaction to 120-140 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
In-Depth Analysis: Metal-Free Synthesis
The drive towards more sustainable and cost-effective chemical processes has spurred the development of metal-free methods for aminopyrimidine synthesis.[7] These approaches often rely on cascade reactions of readily available starting materials, circumventing the need for expensive and potentially toxic heavy metal catalysts.
A Greener Approach: Cascade Synthesis of Unsymmetrical 2-Aminopyrimidines
A notable metal-free strategy involves the reaction of imidazolate enaminones with guanidine hydrochloride.[7] This method provides access to a wide range of unsymmetrical 2-aminopyrimidines in moderate to excellent yields.[7]
| Substrate (Imidazolate Enaminone) | Base | Temperature (°C) | Yield (%) |
| Electron-donating substituents on aryl ring | K₂CO₃ | 60 | 85-96 |
| Electron-withdrawing substituents on aryl ring | K₂CO₃ | 60 | 58-75 |
Causality Behind Experimental Choices: The use of a base like K₂CO₃ is essential to facilitate the initial substitution of the imidazolate group by guanidine and to promote the subsequent cyclization and aromatization steps.[7] DMF is an effective solvent as it can dissolve the reactants and facilitate the reaction at a moderate temperature.[7]
Experimental Protocol: Metal-Free Cascade Synthesis
Materials:
-
Imidazolate enaminone (1.0 mmol)
-
Guanidine hydrochloride (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (4.0 mmol)
-
Dimethylformamide (DMF) (3 mL)
Procedure:
-
To a round-bottom flask, add the imidazolate enaminone, guanidine hydrochloride, and potassium carbonate.
-
Add DMF and stir the mixture at 60 °C for 12 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[7]
Mechanistic Insights: A Proposed Metal-Free Cascade Pathway
Caption: Proposed mechanism for the metal-free synthesis of 2-aminopyrimidines.
Conclusion and Recommendations
The synthesis of aminopyrimidines is a well-developed field with a diverse toolkit of catalytic methods. The optimal choice of catalyst is highly dependent on the specific synthetic challenge at hand.
-
For high-value, complex targets where regioselectivity is paramount , such as in late-stage pharmaceutical development, the Buchwald-Hartwig amination with a carefully selected palladium-ligand system remains the gold standard.[3]
-
For large-scale synthesis of less complex aminopyrimidines where cost is a major consideration , modern copper-catalyzed methods offer a viable and economical alternative.[6]
-
When seeking to minimize heavy metal contamination and embrace greener synthetic strategies , exploring metal-free cascade reactions can be a fruitful endeavor, particularly for accessing diverse unsymmetrical 2-aminopyrimidines.[7]
As a final thought, the continuous evolution of catalytic systems promises even more efficient and selective methods for aminopyrimidine synthesis in the future. Staying abreast of these developments will be key to accelerating the discovery and development of the next generation of aminopyrimidine-based therapeutics.
References
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Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones - PMC - NIH. (URL: [Link])
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ResearchGate. (URL: [Link])
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Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones - RSC Publishing. (URL: [Link])
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Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones - RSC Publishing. (URL: [Link])
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Regioselective 2-Amination of Polychloropyrimidines - PubMed. (URL: [Link])
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A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. | Semantic Scholar. (URL: [Link])
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An optimized approach in the synthesis of Imatinib intermediates and its analogues. (URL: [Link])
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(PDF) Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones - ResearchGate. (URL: [Link])
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A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
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An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Publishing. (URL: [Link])
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Novel α-Aminophosphonates of imatinib Intermediate: Synthesis, anticancer Activity, human Abl tyrosine kinase Inhibition, ADME and toxicity prediction - PubMed. (URL: [Link])
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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(PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. (URL: [Link])
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])
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IMATINIB - New Drug Approvals. (URL: [Link])
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Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews - ACS Publications. (URL: [Link])
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ChemInform Abstract: The Complementary Competitors: Palladium and Copper in C-N Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])
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Copper catalysis for pyridines and pyrimidines - OUCI. (URL: [Link])
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Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - NIH. (URL: [Link])
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: [Link])
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A Comparative Guide to Validating the Binding Mode of 5-Bromo-N-butylpyrimidin-2-amine with its Target Protein
A Note to the Researcher: The validation of a specific ligand-protein interaction is a cornerstone of modern drug discovery. The following guide provides a comprehensive, multi-faceted strategy for confirming the binding mode of 5-Bromo-N-butylpyrimidin-2-amine. While the principles and techniques discussed are broadly applicable, for the purpose of illustrating detailed protocols, we will proceed with the assumption that the intended target is a hypothetical protein kinase, hereafter referred to as "Target Kinase X." This choice is informed by the prevalence of pyrimidine scaffolds in kinase inhibitor development.[1]
Introduction: Beyond Affinity - The Imperative of Binding Mode Validation
In the journey of drug discovery, identifying a compound that binds to a target protein is merely the first step. A high binding affinity (low Kd) is desirable, but it tells us little about the how of the interaction. Validating the precise binding mode—the specific orientation and interactions of the ligand within the protein's binding pocket—is critical for a successful hit-to-lead campaign. It is this structural and energetic understanding that empowers medicinal chemists to rationally design analogs with improved potency, selectivity, and pharmacokinetic properties.
This guide presents a holistic and integrated workflow, comparing and contrasting computational, biophysical, structural, and cellular methods to build an unassailable case for the binding mode of this compound with its target. We will move from in-silico prediction to in-vitro biophysical characterization, culminating in high-resolution structural elucidation and in-cellulo target engagement confirmation.
Part 1: In-Silico Prediction - Forming the Hypothesis
Computational methods provide the foundational hypothesis for the binding mode, offering a cost-effective and rapid way to visualize potential interactions.[2] These predictions, while powerful, must always be subjected to experimental validation.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[2] Algorithms sample a vast number of possible conformations and score them based on factors like shape complementarity and electrostatic interactions to estimate binding affinity.[2]
Causality Behind the Choice: Docking serves as the initial reconnaissance mission. It helps to quickly assess whether the ligand can plausibly fit into the target's active site and identifies the key residues that are likely to be involved in the interaction. This information is invaluable for planning subsequent mutagenesis studies or interpreting biophysical data.
Workflow:
-
Preparation: Obtain high-quality 3D structures of Target Kinase X (from the Protein Data Bank or homology modeling) and this compound.
-
Grid Generation: Define the binding site on the target protein, typically centered around the known ATP-binding pocket for a kinase.
-
Docking Execution: Run docking algorithms (e.g., AutoDock, Glide) to generate a series of potential binding poses.[2]
-
Analysis: Analyze the top-scoring poses, paying close attention to hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the bromine atom.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations introduce dynamism, assessing the stability of the predicted protein-ligand complex over time in a simulated physiological environment.[2][3]
Causality Behind the Choice: An MD simulation tests the robustness of the top docking poses. If a predicted binding mode is unstable and the ligand quickly dissociates or shifts to a different conformation during the simulation, the initial docking result is likely incorrect. This step filters out less plausible hypotheses before committing to resource-intensive experiments.[3]
Part 2: Experimental Validation - Testing the Hypothesis
Experimental data is the ultimate arbiter of a predicted binding mode. The following techniques provide orthogonal—and therefore mutually reinforcing—lines of evidence.
Biophysical Characterization: Quantifying the Interaction
These solution-based, label-free techniques directly measure the thermodynamics and kinetics of binding, confirming that an interaction occurs and quantifying its strength.
ITC is the gold standard for measuring the thermodynamics of binding.[4] It directly measures the heat released or absorbed as a ligand binds to its target protein, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[4][5][6]
Causality Behind the Choice: ITC provides unambiguous confirmation of a direct binding event in solution, free from artifacts related to surface immobilization or fluorescent labels.[5][7] The stoichiometry measurement is particularly crucial; a 1:1 binding ratio is strong evidence for a specific interaction in the primary binding site.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein Preparation: Dialyze purified Target Kinase X extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The final concentration should be 10-20 µM.
-
Ligand Preparation: Dissolve this compound in the final dialysis buffer to a concentration approximately 10-fold higher than the protein (e.g., 100-200 µM). Ensure any DMSO used for the stock solution is matched in the protein buffer.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small (e.g., 2 µL) injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a one-site binding model to extract the thermodynamic parameters.[6]
SPR is a powerful optical technique that measures binding events in real-time, providing kinetic data (association rate, kon; dissociation rate, koff) in addition to affinity (Kd).[8][9][10]
Causality Behind the Choice: While ITC provides thermodynamic endpoints, SPR reveals the dynamics of the interaction. A compound's efficacy can be heavily influenced by its residence time on the target, which is a function of its koff. SPR provides this kinetic information, which is complementary to the thermodynamic data from ITC.[11][12]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize purified Target Kinase X onto a sensor chip surface (e.g., via amine coupling to a CM5 chip). A reference flow cell should be prepared in the same way but without protein to subtract non-specific binding.[10]
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the ligand solutions over the protein and reference flow cells at a constant flow rate. First, inject for a set time to monitor association, then flow with buffer alone to monitor dissociation.
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate Kd (koff/kon).[9]
MST measures binding by detecting changes in the movement of molecules along a microscopic temperature gradient, which is altered upon ligand binding.[13][14] This change can be due to variations in size, charge, or hydration shell.[13]
Causality Behind the Choice: MST is an excellent orthogonal method to ITC and SPR. It requires very low sample consumption and is less sensitive to buffer mismatches than SPR.[15] It is particularly useful for challenging targets or when material is limited. The ability to perform measurements in complex solutions like cell lysates also provides a bridge towards a more physiological context.[13]
Experimental Protocol: Microscale Thermophoresis (MST)
-
Protein Labeling: Label the Target Kinase X with a fluorescent dye (e.g., RED-tris-NTA) if it lacks sufficient intrinsic tryptophan fluorescence.
-
Sample Preparation: Prepare a series of 16 dilutions of this compound. Mix each dilution with a constant concentration of the labeled Target Kinase X.
-
Measurement: Load the samples into glass capillaries and place them in the MST instrument. The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence.[14]
-
Data Analysis: Plot the change in normalized fluorescence against the logarithm of the ligand concentration. Fit the resulting binding curve to derive the Kd.[16]
| Biophysical Technique | Primary Output | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS, Stoichiometry (n) | Gold standard for thermodynamics; label-free; in-solution.[4][5] | Requires large amounts of material; lower throughput. |
| Surface Plasmon Resonance (SPR) | Kd, kon, koff | Real-time kinetic data; high sensitivity.[9][10] | Requires protein immobilization which can affect activity; sensitive to buffer effects.[15] |
| Microscale Thermophoresis (MST) | Kd | Low sample consumption; fast; tolerant of complex buffers/lysates.[14][15] | Requires fluorescent labeling or intrinsic fluorescence; indirect measurement of binding.[15] |
Structural Biology: Visualizing the Interaction
Structural methods provide the most definitive evidence of a binding mode by generating a high-resolution, three-dimensional picture of the ligand in the protein's binding site.
X-ray crystallography is the traditional gold-standard technique for determining the atomic-level structure of protein-ligand complexes.[17][18] It relies on obtaining a well-ordered crystal of the complex and diffracting X-rays to determine the electron density and, consequently, the atomic positions.[19]
Causality Behind the Choice: There is no substitute for seeing the interaction. A high-resolution co-crystal structure provides irrefutable proof of the binding orientation, identifies the specific atomic contacts (hydrogen bonds, hydrophobic interactions), and reveals any conformational changes in the protein upon ligand binding.[20] This information is the ultimate guide for structure-based drug design.
Experimental Protocol: X-Ray Crystallography (Co-crystallization)
-
Complex Formation: Incubate purified Target Kinase X with a 5- to 10-fold molar excess of this compound for several hours to ensure complex formation.[19]
-
Crystallization Screening: Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-ligand complex solution with a wide range of precipitant solutions.
-
Crystal Optimization & Harvesting: Optimize initial crystal hits by refining precipitant concentrations. Cryo-protect a suitable crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol) before flash-cooling in liquid nitrogen.
-
Data Collection & Structure Solution: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure using molecular replacement with a known apo-structure. Build the model for the protein and the ligand into the resulting electron density map.[18]
Cryo-EM has emerged as a revolutionary technique, particularly for large protein complexes or membrane proteins that are difficult to crystallize.[17] It involves flash-freezing purified protein-ligand complexes in a thin layer of vitreous ice and imaging them with an electron microscope.[21]
Causality Behind the Choice: If Target Kinase X proves recalcitrant to crystallization, or if it functions as part of a larger complex, cryo-EM offers a powerful alternative.[22] Recent advances have pushed the resolution of cryo-EM into a range that allows for the clear visualization of small molecule binders, making it increasingly viable for structure-based drug design.[17][21]
Cellular Target Engagement: Confirmation in a Physiological Context
Confirming that the ligand binds its intended target within the complex environment of a living cell is a crucial validation step.
CETSA is a powerful method for verifying target engagement in intact cells or tissues.[23] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[24][25]
Causality Behind the Choice: Positive results from in-vitro biophysical and structural assays do not guarantee the compound can reach and bind its target in a cell. CETSA directly addresses this by measuring target interaction in a physiological setting, accounting for factors like cell permeability and intracellular competition.[26][27] A positive thermal shift is strong evidence that the drug engages its target in the intended biological context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or varying concentrations of this compound for a defined period.
-
Heating Step: Heat aliquots of the treated cells to a range of temperatures for a short duration (e.g., 3 minutes). One temperature should be chosen for isothermal dose-response curves.[25]
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[26]
-
Detection: Quantify the amount of soluble Target Kinase X remaining in the supernatant at each temperature using a detection method like Western Blot or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in this curve to higher temperatures in the presence of the ligand indicates target stabilization and engagement.[24]
Part 3: Integrated Workflow and Conclusion
By systematically applying the techniques outlined in this guide, researchers can move from a computationally-derived hypothesis to a rigorously validated, high-resolution model of the this compound interaction with its target protein. This comprehensive dataset not only confirms the binding mode but also provides deep mechanistic insights that are essential for accelerating the development of novel therapeutics.
References
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A Senior Application Scientist's Guide to Benchmarking the Pharmacokinetic Properties of 5-Bromo-N-butylpyrimidin-2-amine Analogs
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning oncology, infectious diseases, and inflammation.[1][2] The 5-Bromo-N-butylpyrimidin-2-amine core represents a promising starting point for the development of novel therapeutics. However, the journey from a promising hit compound to a viable drug candidate is contingent not only on its potency but critically on its pharmacokinetic (PK) profile.[3] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound series is paramount to successful drug development.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark the pharmacokinetic properties of novel this compound analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical workflow for interpreting structure-pharmacokinetic relationships (SPkR). The objective is to empower research teams to make informed decisions, prioritizing analogs with the highest potential for in vivo efficacy and safety.
Section 1: The Strategic Imperative of a Tiered Pharmacokinetic Evaluation
In early drug discovery, resources are finite. A shotgun approach to in vivo testing is inefficient and ethically questionable. Therefore, a tiered, hierarchical screening strategy is the most logical and resource-effective path forward. This approach uses a series of in vitro ADME assays as a "first pass filter" to identify potential liabilities and rank-order compounds.[4][6] Only the most promising candidates, those that navigate this initial gauntlet, are then advanced to more complex and resource-intensive in vivo pharmacokinetic studies.[7] This strategy ensures that in vivo experiments are reserved for compounds with a higher probability of success, adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal research.[8]
Caption: Tiered approach to pharmacokinetic benchmarking.
Section 2: In Vitro ADME Profiling: Establishing a Foundation
The goal of in vitro ADME testing is to build a multidimensional profile of each analog, allowing for a holistic assessment of its drug-like properties.[5][9] These assays are designed to be high-throughput and cost-effective, enabling the rapid screening of a library of compounds.
Key In Vitro Assays for a Robust Profile
A well-rounded in vitro ADME panel should, at a minimum, assess the following:
-
Aqueous Solubility: Poor solubility is a frequent cause of failure for promising compounds. It can lead to poor absorption, low bioavailability, and formulation challenges.
-
Membrane Permeability: For orally administered drugs, the ability to cross the intestinal epithelium is critical. The Caco-2 permeability assay is the industry standard for predicting in vivo drug absorption.[10][11]
-
Metabolic Stability: The liver is the primary site of drug metabolism. The liver microsomal stability assay provides an early indication of how quickly a compound will be cleared from the body.[12][13]
-
Plasma Protein Binding (PPB): Only the unbound fraction of a drug is free to interact with its target and be cleared.[14][15] High PPB can significantly impact a drug's efficacy and pharmacokinetic profile.
Experimental Protocols
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured on semi-permeable membranes, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[16][17]
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[10]
-
Transport Study: The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is measured over time (typically 2 hours).[10] To assess active efflux, the transport is also measured in the B-to-A direction.[11]
-
Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.[10]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[17]
This assay measures the rate of metabolism of a compound by cytochrome P450 (CYP) enzymes present in liver microsomes.[18]
-
Reaction Mixture Preparation: The test compound (e.g., at 1 µM) is incubated with liver microsomes (human or from a relevant preclinical species) and a NADPH regenerating system at 37°C.[19]
-
Time Course Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[19]
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]
-
Quantification: The remaining parent compound at each time point is quantified by LC-MS/MS.[18]
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[18]
Equilibrium dialysis is considered the "gold standard" for determining the extent of a compound's binding to plasma proteins.[15][20]
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.[14][21]
-
Incubation: The test compound is spiked into plasma and added to one chamber, while a buffer is added to the other chamber.[20] The device is incubated at 37°C until equilibrium is reached (typically 4 hours).[21]
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.[14]
-
Quantification: The concentration of the compound in both chambers is determined by LC-MS/MS.[20]
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
Data Presentation: A Comparative View
The data from these in vitro assays should be compiled into a clear, comparative table to facilitate decision-making.
| Compound | Aqueous Solubility (µM) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Liver Microsomal t₁/₂ (min) | Plasma Protein Binding (%) |
| Parent | 25 | 8.5 | 1.2 | 45 | 92.5 |
| Analog A | 150 | 10.2 | 1.1 | >60 | 85.1 |
| Analog B | 15 | 1.1 | 8.9 | 55 | 99.2 |
| Analog C | 5 | 15.5 | 0.9 | 12 | 70.3 |
Section 3: In Vivo Pharmacokinetic Evaluation: The Definitive Assessment
While in vitro assays are invaluable for screening, in vivo studies are essential for understanding how a compound behaves in a complex biological system.[7][22] The choice of animal model is critical; rodents (rats or mice) are commonly used in early-stage PK studies due to their well-characterized physiology and ethical considerations.[22]
Caption: Workflow for an in vivo pharmacokinetic study.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3 per group) are typically used.[23]
-
Dosing:
-
Intravenous (IV) Group: The compound is administered as a bolus dose (e.g., 1 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) Group: The compound is administered by oral gavage (e.g., 10 mg/kg) to assess oral absorption and bioavailability.
-
-
Blood Sampling: Serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) are collected.[22]
-
Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.[24][25]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key PK parameters.[26]
Data Presentation: Key Pharmacokinetic Parameters
The results of the in vivo study should be summarized in a table for easy comparison.
| Compound | Route | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | t₁/₂ (hr) | CL (mL/min/kg) | F (%) |
| Parent | IV | 1250 | 0.083 | 2800 | 3.5 | 15 | - |
| PO | 450 | 1.0 | 3500 | 4.1 | - | 45 | |
| Analog A | IV | 1500 | 0.083 | 3200 | 4.2 | 10 | - |
| PO | 850 | 0.5 | 7800 | 4.8 | - | 88 | |
| Analog B | IV | 800 | 0.083 | 1500 | 2.1 | 45 | - |
| PO | 50 | 2.0 | 300 | 2.5 | - | 8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurable time point; t₁/₂: Half-life; CL: Clearance; F: Bioavailability.
Section 4: Structure-Pharmacokinetic Relationships (SPkR) and Data Interpretation
The ultimate goal of this benchmarking exercise is to understand how specific structural modifications to the this compound scaffold influence its pharmacokinetic properties.[1][27] By integrating the in vitro and in vivo data, we can build a robust SPkR model.
Caption: Example of a Structure-Pharmacokinetic Relationship.
Analysis of Hypothetical Data:
-
Analog A: The introduction of a specific functional group (hypothetically, a small polar group) led to a significant improvement in aqueous solubility and a reduction in plasma protein binding. This translated to excellent oral bioavailability (88%). The metabolic stability remained high, suggesting this analog has a very favorable overall PK profile.
-
Analog B: This analog exhibited very poor permeability and was identified as a strong substrate for efflux pumps (Efflux Ratio of 8.9). This in vitro finding was highly predictive of its poor in vivo performance, which showed very low oral bioavailability (8%). The high plasma protein binding likely further limited its disposition.
-
Analog C: While this analog showed excellent permeability, it was rapidly metabolized by liver microsomes (t1/2 of 12 min). This high intrinsic clearance was the primary driver of its poor in vivo exposure, despite having lower plasma protein binding.
Conclusion and Future Directions
This systematic benchmarking process provides a clear and objective framework for evaluating the pharmacokinetic properties of this compound analogs. Based on our hypothetical data, Analog A emerges as the lead candidate for further development due to its superior solubility, permeability, metabolic stability, and excellent oral bioavailability.
The next steps for Analog A would include:
-
Metabolite Identification: To understand the metabolic pathways and ensure no reactive or pharmacologically active metabolites are formed.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a relationship between drug exposure and the desired therapeutic effect.
-
Studies in a Second Species: To assess inter-species differences in pharmacokinetics before progressing to human clinical trials.
By adhering to this rigorous, data-driven approach, drug development teams can significantly increase the probability of selecting a candidate with the optimal pharmacokinetic profile, ultimately accelerating the delivery of new and effective medicines to patients.
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Safety Operating Guide
Proper Disposal of 5-Bromo-N-butylpyrimidin-2-amine: A Guide for Laboratory Professionals
For immediate release: This document provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-N-butylpyrimidin-2-amine (CAS No. 14001-71-9). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby protecting laboratory personnel and the environment. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Identification and Risk Assessment
This compound is a halogenated amine, and based on data from analogous compounds, it should be handled as a hazardous substance. The primary hazards associated with similar chemicals include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Respiratory Irritation: May cause respiratory irritation.[5][6]
Due to these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment and within a controlled environment, such as a chemical fume hood.
Key Safety and Hazard Data for Structurally Similar Compounds
| Property | Value (Based on Analogous Compounds) | Reference |
| GHS Pictogram | Irritant, Harmful | [4] |
| Signal Word | Warning | [1][4] |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [1][7] |
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment must be worn to minimize exposure:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.
-
Body Protection: A fully buttoned laboratory coat.[5]
-
Respiratory Protection: When handling the solid compound outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is recommended.[6]
Accidental Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Contain the Spill: Prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Package for Disposal: Carefully sweep or scoop the absorbed material into a designated, compatible, and clearly labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials, including contaminated wipes, must also be disposed of as hazardous waste.
-
Report the Spill: Inform your laboratory supervisor and Environmental Health and Safety (EHS) department of the spill, detailing the chemical and the quantity released.
Proper Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2]
Experimental Protocol: Waste Collection and Disposal
This step-by-step protocol applies to the pure compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, absorbent materials from spills).
-
Waste Container Selection:
-
Designate a specific, labeled hazardous waste container for this compound waste.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and be in good condition with a secure, sealable lid.
-
-
Waste Segregation and Collection:
-
Carefully transfer the solid this compound waste into the designated hazardous waste container. Avoid generating dust.
-
Place any contaminated disposable materials, such as gloves, weighing paper, and absorbent pads, into the same container.
-
Crucially, segregate halogenated organic waste from non-halogenated waste streams. This is because halogenated compounds require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation.
-
-
-
Storage:
-
Securely seal the hazardous waste container.
-
Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked as a hazardous waste storage area and have secondary containment.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
All disposal must be conducted in accordance with local, state, and federal regulations.
-
Disposal Workflow Diagram
Caption: Step-by-step process for the proper disposal of this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these detailed procedures, researchers and laboratory personnel can effectively mitigate the risks associated with this hazardous compound. Always consult your institution's specific safety protocols and Environmental Health and Safety department for any additional requirements.
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PubChem. (n.d.). 5-bromo-2-methylpyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 5-Bromo-N-butylpyrimidin-2-amine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 5-Bromo-N-butylpyrimidin-2-amine, a substituted bromopyrimidine, is a valuable building block in medicinal chemistry. However, like many halogenated heterocyclic amines, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven information for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.
The toxicological properties of many research chemicals, including this compound, have not been fully investigated.[1] Therefore, a conservative approach that treats the compound as potentially hazardous is mandatory. The guidance herein is based on safety data for structurally similar compounds and established best practices for chemical hygiene.
Hazard Profile and Risk Assessment
Based on data from analogous compounds like 2-Amino-5-bromopyrimidine, the primary hazards are well-defined.[2] A thorough risk assessment must precede any handling of this material.
| Hazard Classification | Description | Rationale and Causality |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] | The pyrimidine core and its substituents can interfere with biological processes upon ingestion. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4][5] | Halogenated aromatic compounds and amines are known to be irritants, capable of causing localized inflammation upon contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4][5] | Direct contact with the eyes can lead to significant irritation, pain, and potential damage to the cornea. |
| Respiratory Irritation | May cause respiratory irritation.[2][3][4] | Inhalation of the dust or aerosol can irritate the mucous membranes and lining of the respiratory tract. |
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which may cause vigorous reactions.[3]
Personal Protective Equipment (PPE): The Last Line of Defense
While PPE is critical, it must be used in conjunction with primary engineering controls. All work involving this compound solid or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[2][5]
| PPE Category | Specification | Purpose and Justification |
| Hand Protection | Double Gloving: Inner and outer pair of chemical-resistant, disposable gloves (Nitrile, ASTM D6978 compliant).[6] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. Gloves should be changed every 30 minutes or immediately if contaminated.[6] |
| Body Protection | Long-sleeved laboratory coat with knit or elastic cuffs.[6] | Protects skin and personal clothing from incidental contact and minor spills. Cuffs should be tucked under the outer pair of gloves. |
| Eye & Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4][7] | Protects eyes from dust, splashes, and vapors. Standard safety glasses with side shields are insufficient.[6] For operations with a higher splash risk, a full face shield should be worn over safety goggles.[8] |
| Respiratory Protection | Not typically required when handled within a functioning chemical fume hood. | If there is a risk of aerosolization outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator (e.g., N95 for dusts or an elastomeric half-mask with appropriate cartridges) is mandatory.[4][6][9] |
Step-by-Step PPE Protocol
Proper donning and doffing of PPE is crucial to prevent cross-contamination.
Donning (Putting On):
-
Don the inner pair of nitrile gloves.
-
Don the laboratory coat, ensuring it is fully buttoned.
-
Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don safety goggles.
Doffing (Taking Off):
-
Remove the outer pair of gloves, peeling them off without touching the external surface. Dispose of them in the designated hazardous waste container.
-
Remove the laboratory coat by rolling it inward, containing any potential contaminants. Place it in a designated receptacle for laundering or disposal.
-
Remove safety goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[7]
Operational Plan: From Weighing to Work-Up
A structured workflow minimizes risk and ensures procedural consistency.
-
Preparation: Before starting, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment, reagents, and waste containers.
-
Weighing:
-
Perform all weighing operations on a disposable weigh boat or paper inside the fume hood to contain any dust.
-
Use anti-static equipment if the powder is fine and prone to dispersal.
-
Close the primary container immediately after dispensing.
-
-
Reaction Charging:
-
Carefully transfer the weighed solid to the reaction vessel using a powder funnel.
-
Add solvents slowly to avoid splashing.
-
-
Post-Reaction:
-
Quench the reaction carefully within the fume hood.
-
All transfers of reaction mixtures must be performed with care to avoid spills.
-
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as solid hazardous waste.
-
Clean all glassware thoroughly.
-
Emergency Procedures: Spill and Exposure Response
Preparedness is key to managing unexpected events safely.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[1][2][10]
Chemical Spill Response
The following workflow outlines the decision-making process for a chemical spill.
For a minor spill:
-
Alert others in the immediate area.[11]
-
Using appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[11][12]
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.[12][13]
-
Decontaminate the area with soap and water, collecting the rinse for proper disposal if necessary.[11]
Disposal Plan: A Cradle-to-Grave Responsibility
Chemical waste must be managed in accordance with local, state, and federal regulations.[13] Under no circumstances should this material be disposed of in the regular trash or down the sanitary sewer.[12][13]
| Waste Stream | Collection and Segregation Procedure |
| Solid Waste | Includes unused chemical, contaminated gloves, weigh boats, and absorbent materials. |
| Liquid Waste | Includes reaction mixtures and solvent rinses. |
| Empty Containers | The original product container. |
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[14]
References
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
-
5-bromo-N-butyl-3-methyl-N-phenylpyridin-2-amine. PubChem, National Institutes of Health. [Link]
-
USP Chapter <800>: Personal Protective Equipment. Pharmacy Times. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. ABL. [Link]
-
Personal Protective Equipment Selection Guide. University of Arizona Research Laboratory & Safety Services. [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. fishersci.com [fishersci.com]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 12. acs.org [acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
